molecular formula C8H11Cl2N B13055937 (2-Chloro-6-methylphenyl)methanamine hydrochloride

(2-Chloro-6-methylphenyl)methanamine hydrochloride

Cat. No.: B13055937
M. Wt: 192.08 g/mol
InChI Key: SEWQLVWSQWYRIT-UHFFFAOYSA-N
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Description

(2-Chloro-6-methylphenyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C8H11Cl2N and its molecular weight is 192.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Chloro-6-methylphenyl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloro-6-methylphenyl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H11Cl2N

Molecular Weight

192.08 g/mol

IUPAC Name

(2-chloro-6-methylphenyl)methanamine;hydrochloride

InChI

InChI=1S/C8H10ClN.ClH/c1-6-3-2-4-8(9)7(6)5-10;/h2-4H,5,10H2,1H3;1H

InChI Key

SEWQLVWSQWYRIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)CN.Cl

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to (2-Chloro-6-methylphenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (2-Chloro-6-methylphenyl)methanamine hydrochloride, a key chemical intermediate in modern pharmaceutical synthesis. We will delve into its chemical identity, synthesis methodologies, analytical characterization, principal applications, and essential safety protocols. This document is intended to serve as a practical resource for professionals in the fields of chemical research and drug development.

Chemical Identity and Physicochemical Properties

(2-Chloro-6-methylphenyl)methanamine hydrochloride is a substituted benzylamine derivative. Its hydrochloride salt form enhances its stability and solubility in aqueous media, rendering it suitable for a variety of synthetic applications.

Identifiers
IdentifierValue
CAS Number 1314979-09-3[1]
Molecular Formula C₈H₁₁Cl₂N[1]
Molecular Weight 192.09 g/mol [1]
IUPAC Name (2-chloro-6-methylphenyl)methanamine;hydrochloride
InChI 1S/C8H10ClN.ClH/c1-6-3-2-4-8(9)7(6)5-10;/h2-4H,5,10H2,1H3;1H[1]
InChIKey SEWQLVWSQWYRIT-UHFFFAOYSA-N[1]
Canonical SMILES CC1=C(C(=CC=C1)Cl)CN.Cl
Physicochemical Properties
PropertyValueSource
Physical Form Powder/Solid[1]
Appearance Off-white[2]
Solubility Soluble in water[2]
Storage Temperature Room Temperature[1]

Synthesis of (2-Chloro-6-methylphenyl)methanamine

The synthesis of (2-Chloro-6-methylphenyl)methanamine, the free base of the hydrochloride salt, is a critical process for its application as a synthetic intermediate. A common and efficient route involves the reduction of a nitrile or a reductive amination of an aldehyde. A representative synthesis pathway starting from 2-chloro-6-methylbenzonitrile is outlined below.

Synthesis_of_2_Chloro_6_methylphenyl_methanamine start 2-Chloro-6-methylbenzonitrile product (2-Chloro-6-methylphenyl)methanamine start->product Reduction reagent1 Reducing Agent (e.g., LiAlH4 in THF or H2/Raney Ni) reagent1->product Dasatinib_Synthesis_Intermediate start 2-Aminothiazole-5-carboxylic acid derivative product Dasatinib Intermediate (2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide) start->product Amidation reagent1 (2-Chloro-6-methylphenyl)methanamine (or its aniline precursor) reagent1->product

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-methylbenzylamine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methylbenzylamine is a substituted aromatic amine that serves as a valuable building block in the synthesis of a variety of organic molecules. Its unique substitution pattern, featuring a chlorine atom and a methyl group ortho to the aminomethyl substituent, imparts specific steric and electronic properties that are of interest in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, influencing aspects from reaction kinetics and purification strategies to biological activity and formulation of final products. This guide provides a comprehensive overview of the known physicochemical characteristics of 2-chloro-6-methylbenzylamine, details experimental methodologies for their determination, outlines synthetic approaches, and discusses essential safety and handling protocols.

Chemical and Physical Properties

A foundational aspect of utilizing any chemical compound is a clear understanding of its intrinsic physical and chemical properties. These parameters dictate its behavior in various environments and are crucial for designing experiments and interpreting results.

General Properties
PropertyValueSource(s)
Chemical Formula C₈H₁₀ClN[1][2]
Molecular Weight 155.62 g/mol [1][2]
CAS Number 57264-46-7[1]
Appearance Solid (form not specified)[3]
Boiling Point 110-112 °C at 15 mmHg[4]
Density 1.13 g/cm³[4]
Refractive Index (n²⁰/D) 1.559[4]
Solubility

The solubility of 2-chloro-6-methylbenzylamine in various solvents is a critical parameter for its use in synthesis, purification, and formulation. While specific quantitative solubility data is scarce, the general solubility behavior can be inferred from its structure and comparison with similar molecules like benzylamine. It is expected to be miscible with many organic solvents and have some solubility in water.[5][6]

Expected Solubility Profile:

  • Water: Slightly soluble. The presence of the polar amine group allows for hydrogen bonding with water, but the aromatic ring and chloro- and methyl- substituents contribute to its hydrophobicity.

  • Alcohols (Methanol, Ethanol): Soluble. These polar protic solvents can solvate both the polar amine group and the nonpolar aromatic ring.

  • Ethers (Diethyl Ether): Soluble. The nonpolar character of the ether can accommodate the aromatic portion of the molecule.

  • Chlorinated Solvents (Dichloromethane, Chloroform): Soluble. "Like dissolves like" principle suggests good solubility in these solvents.

  • Apolar Solvents (Hexane, Toluene): Moderately soluble to soluble. The aromatic ring enhances solubility in these nonpolar solvents.

Acidity/Basicity (pKa)

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds.

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of 2-chloro-6-methylbenzylamine is available from the NIST WebBook.[1] Key expected vibrational frequencies include:

  • N-H stretch: Around 3300-3400 cm⁻¹ (two bands for a primary amine).

  • C-H stretch (aromatic): Around 3000-3100 cm⁻¹.

  • C-H stretch (aliphatic): Around 2850-2960 cm⁻¹.

  • C=C stretch (aromatic): Around 1450-1600 cm⁻¹.

  • C-N stretch: Around 1020-1250 cm⁻¹.

  • C-Cl stretch: Around 600-800 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 2-chloro-6-methylbenzylamine is also available from the NIST WebBook.[1] The expected fragmentation pattern would include:

  • Molecular Ion (M⁺): A peak at m/z 155, with an M+2 peak at m/z 157 in an approximate 3:1 ratio due to the presence of the ³⁵Cl and ³⁷Cl isotopes.

  • Base Peak: Often the tropylium ion or a related fragment resulting from benzylic cleavage.

  • Other Fragments: Loss of NH₂, CH₂NH₂, and fragments characteristic of the substituted benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (predicted):

  • Aromatic protons (3H): Multiplet in the range of δ 7.0-7.4 ppm.

  • Benzylic protons (-CH₂-): Singlet around δ 3.8-4.0 ppm.

  • Amine protons (-NH₂): Broad singlet, chemical shift can vary depending on solvent and concentration, typically δ 1.5-2.5 ppm.

  • Methyl protons (-CH₃): Singlet around δ 2.3-2.5 ppm.

¹³C NMR (predicted):

  • Aromatic carbons (6C): Peaks in the range of δ 125-140 ppm. The carbons attached to the chlorine and methyl groups will have distinct chemical shifts.

  • Benzylic carbon (-CH₂-): Peak around δ 45-50 ppm.

  • Methyl carbon (-CH₃): Peak around δ 18-22 ppm.

Synthesis of 2-Chloro-6-methylbenzylamine

Substituted benzylamines are commonly synthesized through two main pathways: the reduction of benzonitriles and the reductive amination of benzaldehydes.[11] The choice of method often depends on the availability of starting materials and the nature of the substituents on the aromatic ring.

Reduction of 2-Chloro-6-methylbenzonitrile

This is a common and effective method for the synthesis of benzylamines.[11]

G cluster_0 Synthesis via Nitrile Reduction 2-Chloro-6-methylbenzonitrile 2-Chloro-6-methylbenzonitrile 2-Chloro-6-methylbenzylamine 2-Chloro-6-methylbenzylamine 2-Chloro-6-methylbenzonitrile->2-Chloro-6-methylbenzylamine Reducing Agent (e.g., LiAlH₄, H₂/Catalyst)

Figure 1: Synthesis of 2-chloro-6-methylbenzylamine by reduction of the corresponding benzonitrile.

Experimental Protocol (Representative):

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in a dry aprotic solvent like diethyl ether or tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-chloro-6-methylbenzonitrile in the same dry solvent to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Carefully quench the reaction by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water.

  • Filter the resulting precipitate and wash it thoroughly with the reaction solvent.

  • Combine the filtrate and washes, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2-chloro-6-methylbenzylamine by distillation under reduced pressure or by column chromatography.[11]

Reductive Amination of 2-Chloro-6-methylbenzaldehyde

Reductive amination is a versatile one-pot reaction that is widely used for the synthesis of amines.[12][13]

G cluster_1 Synthesis via Reductive Amination 2-Chloro-6-methylbenzaldehyde 2-Chloro-6-methylbenzaldehyde Iminium Ion Intermediate Iminium Ion Intermediate 2-Chloro-6-methylbenzaldehyde->Iminium Ion Intermediate Ammonia or Ammonia Source 2-Chloro-6-methylbenzylamine 2-Chloro-6-methylbenzylamine Iminium Ion Intermediate->2-Chloro-6-methylbenzylamine Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst)

Figure 2: Synthesis of 2-chloro-6-methylbenzylamine via reductive amination of the corresponding benzaldehyde.

Experimental Protocol (Representative):

  • Dissolve 2-chloro-6-methylbenzaldehyde in a suitable solvent, such as methanol or ethanol.[14]

  • Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

  • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (e.g., H₂ over Pd/C). The pH of the reaction is often controlled to be mildly acidic to facilitate imine formation without significantly reducing the aldehyde.[14]

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work up the reaction by removing the solvent under reduced pressure, followed by an acid-base extraction to isolate the amine.

  • Purify the product by distillation or chromatography as described above.

Analytical Methodologies

The purity and identity of 2-chloro-6-methylbenzylamine can be determined using a variety of analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like benzylamines.[15][16] It allows for the separation of the target compound from impurities and provides mass spectral data for identification.

General GC-MS Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[17]

  • Instrumentation: Use a GC system equipped with a capillary column (e.g., DB-5MS or equivalent) and coupled to a mass spectrometer.[16]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 50-80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C) to elute the compound.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value that includes the molecular ion (e.g., 200).

High-Performance Liquid Chromatography (HPLC)

HPLC is another widely used technique for the analysis of benzylamines, particularly for non-volatile impurities or when derivatization is not desired.[18][19]

General HPLC Protocol:

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a known concentration.

  • Instrumentation: Use an HPLC system with a suitable detector (e.g., UV-Vis at 254 nm).

  • HPLC Conditions:

    • Column: A reversed-phase column, such as a C18, is typically used.[19]

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The exact ratio will depend on the specific column and desired retention time.[18]

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Ambient or slightly elevated (e.g., 25-30 °C).

Safety and Handling

As a chlorinated aromatic amine, 2-chloro-6-methylbenzylamine should be handled with appropriate safety precautions.[20][21]

G cluster_2 Safe Handling Workflow Review SDS Review SDS Work in Fume Hood Work in Fume Hood Review SDS->Work in Fume Hood Wear Appropriate PPE Wear Appropriate PPE Work in Fume Hood->Wear Appropriate PPE Handle with Care Handle with Care Wear Appropriate PPE->Handle with Care Proper Storage Proper Storage Handle with Care->Proper Storage Dispose as Hazardous Waste Dispose as Hazardous Waste Proper Storage->Dispose as Hazardous Waste

Figure 3: A general workflow for the safe handling of 2-chloro-6-methylbenzylamine.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses or goggles, and a lab coat when handling this compound.[20]

  • Engineering Controls: Work in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[20]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[22]

  • Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[23]

Conclusion

2-Chloro-6-methylbenzylamine is a versatile chemical intermediate with a distinct set of physicochemical properties. This guide has provided a detailed overview of its known characteristics, including its physical constants, solubility profile, and spectroscopic data. Furthermore, established synthetic routes and analytical methodologies have been outlined to aid researchers in its preparation and characterization. By adhering to the described safety and handling protocols, scientists and drug development professionals can confidently and safely utilize this compound in their research endeavors, paving the way for new discoveries in various scientific fields.

References

  • SIELC Technologies. (n.d.). Separation of 2-Chloro-N-methyl-6-nitrobenzylamine on Newcrom R1 HPLC column. Retrieved from [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to the Synthesis of (2-Chloro-6-nitrophenyl)methanamine and Other Substituted Benzylamines.
  • Cheméo. (n.d.). Chemical Properties of 2-Chloro-6-methylbenzylamine (CAS 57264-46-7). Retrieved from [Link]

  • BenchChem. (2025). Application Note and Protocol for the GC-MS Analysis of 4-Isopropylbenzylamine.
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  • BenchChem. (2025).
  • Office of Scientific and Technical Information. (2023, April 19). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. Retrieved from [Link]

  • Waters. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved from [Link]

  • Metin, T. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • National Institute of Standards and Technology. (n.d.). 2-Chloro-6-methylbenzylamine. In NIST Chemistry WebBook. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (n.d.). 2-Amino-6-chloro-N-methylbenzamide. Retrieved from [Link]

  • PubMed Central. (2025, October 17). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Preparation of Benzylamine by Highly Selective Reductive Amination of Benzaldehyde Over Ru on an Acidic Activated Carbon Support as the Catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). CN1948266B - A method for preparing N-monosubstituted benzylamine by catalytic hydrogenation reductive amination.
  • Alkyl Amines Chemicals Limited. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • FooDB. (2010, April 8). Showing Compound Benzylamine (FDB012059). Retrieved from [Link]

  • AWS. (n.d.). Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 2 from Fraction 6 of the.... Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Stenutz. (n.d.). 2-chloro-6-methylbenzylamine. Retrieved from [Link]

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  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • ResearchGate. (2025, August 30). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. Retrieved from [Link]

  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of (2-Chloro-6-nitrophenyl)methanamine.
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  • ResearchGate. (n.d.). HPLC identification of different enantiomers. A HPLC analysis of (R)-α-methylbenzylamine and (S). Retrieved from [Link]

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Structure Elucidation of (2-Chloro-6-methylphenyl)methanamine HCl: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Establishing the absolute regiochemistry of small-molecule building blocks is a critical quality gate in drug development. For (2-Chloro-6-methylphenyl)methanamine hydrochloride (also known as 2-chloro-6-methylbenzylamine HCl), the primary analytical challenge lies in unambiguously proving the orthogonal placement of the chloro and methyl groups relative to the methanamine moiety.

This technical guide outlines a self-validating analytical framework. By synthesizing High-Resolution Mass Spectrometry (HRMS) and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, we establish a closed-loop validation system where no single structural claim relies on isolated data.

Strategic Framework for Self-Validating Elucidation

A rigorous structure elucidation cannot merely list spectral peaks; it must establish causality between the physical molecule and the instrumental response. The workflow below illustrates our orthogonal approach, aligning with the rigorous standards set by the1[1].

Workflow N1 Sample Preparation (HCl Salt Formulation) N2 HRMS (ESI+) Validate Formula & Isotope Pattern N1->N2 N3 1D NMR (1H, 13C) Inventory Functional Groups N2->N3 N4 2D NMR (HMBC/HSQC) Map Regiochemical Connectivity N3->N4 N5 Unambiguous Structure (2-Chloro-6-methylphenyl)methanamine N4->N5

Fig 1: Orthogonal analytical workflow for self-validating structure elucidation.

Rationale for Hydrochloride Salt Formulation

Analyzing the compound as an HCl salt rather than a free base is a deliberate experimental choice. Primary benzylamines as free bases are highly susceptible to atmospheric oxidation and carbamate formation (via reaction with CO₂). The HCl salt locks the amine in a protonated state ( −NH3+​ ), ensuring chemical stability. Furthermore, the localized positive charge alters the electron density of the adjacent benzylic CH2​ , shifting its NMR signal downfield and preventing spectral overlap with aliphatic impurities.

High-Resolution Mass Spectrometry (HRMS)

Causality of Experimental Choice: Electrospray Ionization (ESI) is selected as a soft ionization technique to preserve the pseudo-molecular ion [M+H]+ without inducing excessive fragmentation, which is a standard protocol for substituted benzylamines[2].

The free base has a molecular formula of C8​H10​ClN . The theoretical exact mass for the protonated species [M+H]+ is 156.0575 Da .

  • Isotope Pattern Validation: The presence of the single chlorine atom is unambiguously confirmed by the isotopic distribution. The mass spectrum will exhibit a base peak at m/z 156.0575 ( 35Cl ) and an M+2 peak at m/z 158.0545 ( 37Cl ) in a characteristic 3:1 intensity ratio . This acts as the first self-validating checkpoint: the exact mass confirms the atomic composition, while the isotope ratio validates the halogen identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While 1D NMR provides an inventory of the atoms, 2D NMR is required to prove their connectivity[3][4].

Solvent Selection

Deuterated dimethyl sulfoxide (DMSO- d6​ ) is the solvent of choice. Unlike D2​O , which readily exchanges with labile protons, strictly anhydrous DMSO- d6​ allows for the observation of the broad −NH3+​ signal (~8.4 ppm). Observing this signal is critical to confirm the protonation state of the formulated salt.

1D NMR Signatures
  • 1 H NMR: The spectrum features a distinct 3H singlet at ~2.4 ppm (aromatic methyl) and a 2H broad singlet at ~4.1 ppm (benzylic CH2​ ). The downfield shift of the benzylic protons is driven by the electron-withdrawing nature of both the ortho-chloro group and the adjacent ammonium ion.

  • 13 C NMR: Six distinct aromatic carbon signals confirm the asymmetry of the substituted ring, ruling out symmetrical isomers (e.g., 2,6-dichloro or 2,6-dimethyl derivatives)[5].

2D NMR: HMBC as the Regiochemical Linchpin

Heteronuclear Multiple Bond Correlation (HMBC) is optimized to detect 2J and 3J carbon-proton couplings. To prove the 2-chloro-6-methyl substitution pattern, we must link the benzylic CH2​ and the aromatic CH3​ to the same aromatic ring system.

HMBC_Map CH2 Benzylic CH2 C1 C1 (Ar-CH2) CH2->C1 2J C2 C2 (Ar-Cl) CH2->C2 3J C6 C6 (Ar-CH3) CH2->C6 3J CH3 Aromatic CH3 CH3->C1 3J CH3->C6 2J

Fig 2: Key HMBC correlations. The shared 3J correlations to C1 and C6 definitively establish the 1,2,6-trisubstitution pattern.

Experimental Protocols

Protocol A: HRMS (ESI+) Acquisition
  • Sample Preparation: Dissolve 1.0 mg of the HCl salt in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Dilution: Vortex for 30 seconds. Dilute the stock solution 1:100 in the same solvent system to prevent detector saturation and ion suppression.

  • Instrument Calibration: Calibrate the Q-TOF or Orbitrap mass spectrometer using a standard tuning mix in positive ion mode to achieve a mass accuracy of < 2 ppm.

  • Injection: Inject 5 µL of the diluted sample directly into the ESI source via a syringe pump at a flow rate of 10 µL/min.

  • Data Acquisition: Acquire spectra in positive mode over a mass range of m/z 50 to 500. Extract the exact mass and analyze the isotopic distribution.

Protocol B: 1D and 2D NMR Acquisition
  • Sample Preparation: Weigh exactly 15.0 mg of the HCl salt. Dissolve completely in 0.6 mL of DMSO- d6​ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer: Transfer the homogenous solution into a standard 5 mm precision NMR tube.

  • Tuning and Matching: Insert the sample into a 500 MHz (or higher) NMR spectrometer. Perform automatic tuning, matching, and shimming on the deuterium lock signal.

  • 1 H NMR Acquisition: Acquire using a standard 30° pulse program (zg30), 16 scans, and a relaxation delay (D1) of 2.0 s.

  • 13 C NMR Acquisition: Acquire using a power-gated decoupling sequence (zgpg30), minimum 1024 scans, and D1 of 2.0 s.

  • 2D HMBC Acquisition: Acquire the 1 H- 13 C HMBC spectrum optimized for long-range couplings ( J = 8 Hz). Use 256 t1​ increments and 32 scans per increment.

  • Processing: Fourier transform, phase correct, and baseline correct all spectra. Reference chemical shifts to TMS (0.00 ppm).

Quantitative Data Synthesis

The following tables summarize the representative NMR assignments that form the basis of the structural proof.

Table 1: 1 H NMR Assignments (500 MHz, DMSO- d6​ )

PositionChemical Shift (ppm)MultiplicityIntegrationAssignment
Ar- CH3​ 2.41Singlet (s)3HC6-Methyl
Ar- CH2​ -N4.15Broad Singlet (br s)2HBenzylic Protons
Ar-H (C3, C4, C5)7.20 - 7.35Multiplet (m)3HAromatic Protons
- NH3+​ 8.45Broad Singlet (br s)3HAmmonium Protons

Table 2: 13 C NMR Assignments (125 MHz, DMSO- d6​ )

PositionChemical Shift (ppm)TypeAssignment / Connectivity
Ar- CH3​ 19.5 CH3​ C6-Methyl
Ar- CH2​ -N39.2 CH2​ Benzylic Carbon
Ar-C (C3, C4, C5)127.5, 128.8, 130.1CHAromatic CH
Ar-C (C1)131.5C (Quat)C1 (Attached to CH2​ )
Ar-C (C2)134.2C (Quat)C2 (Attached to Cl)
Ar-C (C6)138.7C (Quat)C6 (Attached to CH3​ )

References

  • Guidelines for Characterization of Organic Compounds Source: ACS Publications URL
  • Elucidating the Structure of 3,4-Dichlorobenzylamine: A Technical Guide Source: Benchchem URL
  • Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning Source: PMC - NIH URL
  • Source: organic-chemistry.
  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy Source: Chemistry LibreTexts URL

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Chemoselective Synthesis of 2-Chloro-6-methylbenzylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-6-methylbenzylamine (CAS: 57264-46-7) is a highly versatile ortho-disubstituted benzylic amine utilized extensively as a building block in pharmaceutical synthesis, agrochemical development, and advanced C–H functionalization methodologies [2], [3]. The presence of both a halogen (chloro) and an alkyl (methyl) group at the ortho positions creates a sterically hindered environment that presents unique challenges during synthesis. This whitepaper details the mechanistic rationale, comparative route analysis, and field-proven experimental protocols for the chemoselective preparation of this compound.

Retrosynthetic Analysis & Mechanistic Rationale

The most direct and commercially viable retrosynthetic disconnection for 2-chloro-6-methylbenzylamine leads back to 2-chloro-6-methylbenzonitrile . The transformation requires the reduction of the nitrile (–C≡N) to a primary amine (–CH₂NH₂).

However, the presence of the aryl chloride introduces a critical chemoselectivity challenge: hydrodehalogenation .

  • Catalytic Hydrogenation (H₂ / Pd/C): Palladium-catalyzed hydrogenation is highly efficient for nitrile reduction but is notorious for oxidative insertion into aryl C–Cl bonds, leading to the loss of the chloro substituent.

  • Nucleophilic Hydrides (LiAlH₄): Lithium aluminum hydride (LAH) is a powerful nucleophilic reducing agent. While it successfully reduces nitriles, aggressive heating can trigger unwanted hydrodehalogenation or over-reduction side reactions.

  • Electrophilic Hydrides (BH₃·SMe₂): Borane-dimethyl sulfide (BMS) acts via electrophilic activation. The electron-deficient boron coordinates with the lone pair of the nitrile nitrogen, facilitating hydride transfer. Because borane does not readily insert into aryl-halide bonds, it provides near-perfect chemoselectivity, preserving the aryl chloride intact [1].

G Start Select Reducing Agent for 2-Chloro-6-methylbenzonitrile PdC H2, Pd/C Catalyst Start->PdC LAH LiAlH4 (LAH) Start->LAH BMS BH3-SMe2 (BMS) Start->BMS PdC_Result High risk of hydrodehalogenation (Loss of Cl) PdC->PdC_Result LAH_Result Moderate yield, risk of over-reduction and exotherms LAH->LAH_Result BMS_Result Chemoselective nitrile reduction, preserves aryl chloride BMS->BMS_Result

Decision tree illustrating chemoselectivity challenges in reducing halogenated benzonitriles.

Quantitative Route Comparison

To guide process chemistry decisions, the following table summarizes the performance of various reduction methodologies for converting 2-chloro-6-methylbenzonitrile to 2-chloro-6-methylbenzylamine.

Reducing AgentChemoselectivity (Aryl-Cl Retention)Typical YieldScalabilitySafety & Handling Profile
Borane-Dimethyl Sulfide (BMS) Excellent 85–92% High Moderate (Stench, flammable gas evolution)
Lithium Aluminum Hydride (LAH)Moderate60–75%Low-MediumHigh Risk (Pyrophoric, violent aqueous quench)
Raney Nickel / H₂ (High Pressure)Good70–80%MediumModerate (Pyrophoric catalyst, requires autoclave)
Palladium on Carbon (Pd/C) / H₂Poor< 20%HighModerate (Catalyst fire hazard, severe dehalogenation)

Primary Synthesis Route: Borane-Mediated Reduction

The optimal route utilizes Borane-Dimethyl Sulfide (BMS) in anhydrous Tetrahydrofuran (THF). This method has been validated in literature for the preparation of N-Boc protected derivatives of 2-chloro-6-methylbenzylamine [1].

Mechanistic Workflow

The reaction proceeds through a stable borane-amine complex. A critical, often-overlooked step in this synthesis is the acidic methanolysis required during the workup. Unlike LAH reductions which are quenched with water, borane-amine adducts are highly stable. Refluxing with methanolic HCl is mandatory to break the B–N coordination bond and liberate the free amine.

G A 2-Chloro-6-methyl- benzonitrile B BH3-SMe2 (THF, Reflux) A->B Electrophilic Reduction C Borane-Amine Complex B->C Coordination D HCl / MeOH (Reflux) C->D Adduct Cleavage E Amine Hydrochloride Salt D->E Precipitation F NaOH (aq) Freebasing E->F Neutralization G 2-Chloro-6-methyl- benzylamine F->G Isolation

Workflow for the chemoselective BMS reduction of 2-chloro-6-methylbenzonitrile.

Step-by-Step Experimental Protocol

Note: This protocol constitutes a self-validating system. Visual cues (gas evolution, dissolution) are embedded to confirm reaction progress.

Reagents Required:

  • 2-Chloro-6-methylbenzonitrile (1.0 eq)

  • Borane-dimethyl sulfide complex (2.0 M in THF, 2.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Hydrochloric acid (6 M aqueous)

  • Sodium hydroxide (20% aqueous solution)

Procedure:

  • Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet. Flush with N₂ for 15 minutes.

  • Substrate Dissolution: Dissolve 2-chloro-6-methylbenzonitrile (10.0 g, 65.9 mmol) in anhydrous THF (100 mL). Cool the reaction mixture to 0 °C using an ice-water bath.

  • Borane Addition: Syringe in BH₃·SMe₂ (2.0 M in THF, 82.4 mL, 164.8 mmol) dropwise over 30 minutes. Causality check: Slow addition controls the exothermic release of dimethyl sulfide gas.

  • Reflux: Remove the ice bath, allow the mixture to reach room temperature, and then heat to reflux (approx. 65 °C) for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1); the nitrile spot should completely disappear.

  • Adduct Cleavage (Critical Step): Cool the reaction to 0 °C. Carefully quench by dropwise addition of Methanol (30 mL). Observation: Vigorous bubbling (H₂ gas) will occur as excess borane is destroyed. Once bubbling subsides, add 6 M HCl (40 mL) and heat the mixture to reflux for 1 hour to destroy the stable borane-amine complex.

  • Workup & Freebasing: Concentrate the mixture in vacuo to remove THF and MeOH. Wash the remaining acidic aqueous layer with Diethyl Ether (2 × 50 mL) to remove non-basic impurities.

  • Isolation: Cool the aqueous layer to 0 °C and basify to pH > 12 using 20% aqueous NaOH. Extract the liberated free amine with Dichloromethane (3 × 75 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2-chloro-6-methylbenzylamine as a pale yellow oil (Typical yield: 8.7 g, 85%).

Physicochemical Properties & Safety Handling

When handling 2-chloro-6-methylbenzylamine, strict safety protocols must be observed due to its caustic nature.

  • Physical State: Liquid (Appearance varies from colorless to pale yellow)

  • Boiling Point: 110–112 °C at 15 mmHg [3]

  • Density: 1.13 g/cm³ [3]

  • Hazard Classification: Xi (Irritant), Corrosive. Risk statements 34 (Causes burns) and 41 (Risk of serious damage to eyes) [3].

  • Storage: The compound is air-sensitive and prone to atmospheric carbon dioxide absorption (forming carbamate salts). It must be stored under an inert atmosphere (Argon or N₂) at 2–8 °C [3].

References

  • Clark, C. G., et al. "Heteroatom-directed lateral lithiation: synthesis of isoquinoline derivatives from N-(tert-butoxycarbonyl)-2-methylbenzylamines." Canadian Journal of Chemistry. Available at:[Link]

  • Li, S., et al. "Overcoming the Limitations of γ- and δ-C–H Arylation of Amines through Ligand Development." Journal of the American Chemical Society. Available at:[Link]

  • "Cas 57264-46-7, 2-CHLORO-6-METHYLBENZYLAMINE." LookChem. Available at:[Link]

Biological Activity and Therapeutic Potential of Chlorophenyl-Pyridinyl-Methylamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

(2-Chlorophenyl)(pyridin-3-yl)methanamine dihydrochloride and its structural analogs represent a versatile and highly active class of molecular scaffolds in modern medicinal chemistry[1]. The architecture of these compounds is deliberately designed to maximize target interaction across multiple biological pathways:

  • Chlorophenyl Group: The lipophilic nature of the halogenated aromatic ring enhances binding affinity to hydrophobic pockets within neurotransmitter receptors and bacterial cell membranes[1].

  • Pyridinyl Moiety: Acts as a critical hydrogen-bond acceptor, conferring selectivity for specific receptor subtypes and enzymatic targets[1].

  • Methanamine Linkage: Provides necessary conformational flexibility and a protonatable nitrogen center, enabling strong electrostatic interactions with target proteins[1].

Mechanistic Pathways of Action

The biological versatility of these derivatives stems from their ability to interact with diverse molecular targets, ranging from bacterial enzymes to human neurotransmitter receptors.

MOA Compound Chlorophenyl-Pyridinyl-Methylamine Receptor Neurotransmitter Receptors Compound->Receptor Binds Enzyme Bacterial Enzymes Compound->Enzyme Inhibits CellCycle Cancer Cell Cycle Compound->CellCycle Triggers SSRI Serotonin Reuptake Inhibition Receptor->SSRI Modulates Lysis Growth Inhibition Enzyme->Lysis Causes Apoptosis Apoptosis Induction CellCycle->Apoptosis Leads to

Fig 1. Divergent pharmacological pathways of chlorophenyl-pyridinyl-methylamine derivatives.

Primary Biological Activities

Antimicrobial Efficacy

The emergence of multidrug-resistant bacterial strains necessitates the development of novel anti-infective agents. Chlorophenyl-pyridinyl-methylamine hydrochloride derivatives have demonstrated significant broad-spectrum antibacterial activity[2]. Notably, these compounds exhibit potent inhibitory effects against Gram-negative pathogens such as Pseudomonas aeruginosa and Escherichia coli, as well as Gram-positive organisms like Bacillus subtilis and Staphylococcus aureus[2].

Neurological and Oncological Applications

Beyond antimicrobial applications, this scaffold serves as a critical intermediate in pharmaceutical development[1].

  • Antidepressant Potential: Derivatives have been investigated for their efficacy as selective serotonin reuptake inhibitors (SSRIs), modulating neurotransmitter levels to alleviate depressive symptoms[3].

  • Cytotoxicity and Oncology: In vitro assays indicate that specific analogs induce significant cytotoxicity against human cancer cell lines. The mechanism of action involves the induction of apoptosis and subsequent cell cycle arrest[3].

Quantitative Efficacy Data

To benchmark the biological activity, standardized testing has quantified the efficacy of these derivatives. The following table summarizes key findings from agar diffusion assays evaluating the most potent derivatives synthesized in recent literature[2],[4].

Compound ClassTarget OrganismGram StainTest ConcentrationZone of Inhibition (mm)
Chlorophenyl-pyridinyl-methylamine (2b/3b)Pseudomonas aeruginosaNegative500 µg/mL15.0
Chlorophenyl-pyridinyl-methylamineEscherichia coliNegative500 µg/mLSignificant
Chlorophenyl-pyridinyl-methylamineBacillus subtilisPositive500 µg/mLSignificant
Chlorophenyl-pyridinyl-methylamineStaphylococcus aureusPositive500 µg/mLSignificant

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these compounds must follow rigorous, self-validating methodologies.

Chemoselective Synthesis and Salt Formation

Workflow Start Oxime Precursor Reduction Zn/AcOH Reduction Start->Reduction Step 1 Salt HCl Salt Formation Reduction->Salt Step 2 Screening Agar Diffusion Assay Salt->Screening Step 3 Data Zone of Inhibition Analysis Screening->Data Step 4

Fig 2. Step-by-step synthetic and biological validation workflow for the derivatives.

Workflow Protocol:

  • Grignard Addition: Initiate the sequence via the nucleophilic addition of chlorophenyl magnesium bromide to pyridine carboxaldehyde in dry THF to yield the methanol derivative[2],[4].

  • Oxidation and Oxime Formation: Oxidize the intermediate using chromium trioxide in acetic acid, followed by condensation with hydroxylamine hydrochloride to form the oxime[2].

  • Chemoselective Reduction: Reduce the oxime using Zinc powder in acetic acid (Zn/AcOH)[4].

    • Causality Note: We specifically select Zn/AcOH over catalytic hydrogenation (e.g., Pd/C with H₂) to prevent the hydrodehalogenation of the chlorophenyl ring. This chemoselective step ensures the critical chlorine pharmacophore remains intact while efficiently yielding the primary amine[4].

  • Dihydrochloride Salt Formation: Treat the crude amine with hydrochloric acid.

    • Causality Note: The free base is highly lipophilic and exhibits poor aqueous solubility. By forming the dihydrochloride salt, we protonate both the primary amine and the pyridinyl nitrogen, drastically enhancing solubility in biological assay media and preventing false-negative screening results due to compound precipitation[1],[3].

Standardized Agar Diffusion Assay

To validate the antibacterial efficacy, a self-validating agar diffusion (cup-plate) method is employed[2].

Workflow Protocol:

  • Inoculum Preparation: Standardize bacterial suspensions (e.g., P. aeruginosa) to a 0.5 McFarland standard to ensure consistent bacterial density across all test plates.

  • Plate Seeding: Uniformly swab the standardized inoculum onto Mueller-Hinton agar plates.

  • Well Creation and Loading: Bore uniform wells (6 mm diameter) into the agar. Load the wells with 0.05 mL of the test compound at a concentration of 500 µg/mL[2].

  • Internal Validation Controls:

    • Causality Note: Every plate must include a positive control (a standard antibiotic like Ciprofloxacin) to validate the intrinsic susceptibility of the bacterial strain, and a negative vehicle control (e.g., sterile water or DMSO) to definitively rule out solvent-induced toxicity. This self-validating system guarantees that any observed zone of inhibition is exclusively attributable to the chlorophenyl-pyridinyl-methylamine derivative.

  • Incubation and Measurement: Incubate at 37°C for 24 hours and measure the zones of inhibition using a calibrated caliper.

Conclusion

Chlorophenyl-pyridinyl-methylamine hydrochloride derivatives offer a robust and highly tunable molecular scaffold. Through precise chemoselective synthesis and rigorous, self-validating biological assays, researchers can leverage these compounds for a wide array of therapeutic applications, ranging from potent antimicrobial agents targeting resistant Gram-negative bacteria to novel neurological and oncological therapeutics.

References

  • Madupu Purushotham, et al. (2012). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Der Pharma Chemica, 4(6): 2259-2264. Available at:

  • Benchchem Database. (2023). (2-Chlorophenyl)(pyridin-3-yl)methanamine Dihydrochloride Biological Activity and Chemical Properties. Available at:

Sources

Spectroscopic Profiling and Synthetic Utility of 2-Chloro-6-methylaniline: A Comprehensive Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

As a Senior Application Scientist, I approach the characterization of precursor molecules not merely as routine quality control, but as the foundational logic governing downstream Active Pharmaceutical Ingredient (API) synthesis. 2-Chloro-6-methylaniline (CAS: 87-63-8), also known as 6-chloro-o-toluidine, is a critical ortho-disubstituted aniline derivative 1. Its unique steric hindrance and electronic profile make it an indispensable building block for enforcing specific conformational geometries in drug-target binding pockets, most notably in the synthesis of the oncology drug Dasatinib 2. This whitepaper deconstructs the spectroscopic properties of 2-chloro-6-methylaniline and outlines the self-validating experimental workflows required to utilize it effectively.

Spectroscopic Signatures and Theoretical Validation

Before 2-chloro-6-methylaniline can be deployed in multi-kilogram API synthesis, its structural integrity must be validated. We employ a closed-loop validation system where empirical spectroscopic data is mathematically verified against Density Functional Theory (DFT) calculations 3.

Nuclear Magnetic Resonance (NMR) Profiling

The asymmetry of 2-chloro-6-methylaniline yields highly specific NMR signatures. In ¹H NMR, the electron-donating methyl group and the electronegative chlorine atom create distinct chemical environments. The methyl (-CH₃) protons resonate at 2.20 ppm, while the amino (-NH₂) protons appear at 4.01 ppm 4. Due to the lack of molecular symmetry, the ¹³C NMR spectrum reveals seven distinct carbon peaks, with the aromatic carbons spanning 118.5 to 141.4 ppm 4.

Vibrational and Electronic Transitions

FT-IR and FT-Raman spectroscopy capture the molecule's vibrational modes in the 4000–400 cm⁻¹ and 3500–50 cm⁻¹ ranges, respectively. UV-Vis spectroscopy in ethanol highlights π → π* and n → π* transitions between 200–400 nm, reflecting the conjugation of the amino lone pair with the aromatic ring 3.

Quantitative Data Summary
Spectroscopic MethodExperimental ObservationTheoretical Assignment / Significance
¹H NMR (CDCl₃) 2.20 ppm (s, 3H)Methyl (-CH₃) protons [[4]]()
¹H NMR (CDCl₃) 4.01 ppm (br s, 2H)Amino (-NH₂) protons 4
¹H NMR (CDCl₃) 6.65 – 7.15 ppm (m, 3H)Aromatic ring protons 4
¹³C NMR (CDCl₃) 118.5 – 141.4 ppmSeven distinct aromatic carbons (e.g., C4: 141.4) 4
UV-Vis (Ethanol) 200 – 400 nm rangeπ → π* and n → π* electronic transitions [[3]]()
FT-IR / FT-Raman 4000–400 cm⁻¹ / 3500–50 cm⁻¹Validated via Total Energy Distribution (TED) 3

Experimental Workflows and Self-Validating Protocols

Protocol 1: Spectroscopic Acquisition and DFT Validation

To guarantee precursor purity, experimental data must be systematically correlated with quantum mechanical models.

G A Sample Prep (CDCl3 + TMS) B Data Acquisition (NMR, FT-IR, UV-Vis) A->B F Structural Validation B->F C DFT Modeling (B3LYP/6-311++G(d,p)) D GIAO Method (Chemical Shifts) C->D E SQM Method (Vibrational TED) C->E D->F E->F

Logical relationship between experimental acquisition and theoretical DFT validation.

Step-by-Step Methodology & Causality:

  • Sample Preparation: Dissolve 2-chloro-6-methylaniline in deuterated chloroform (CDCl₃) containing Tetramethylsilane (TMS). Causality: CDCl₃ lacks protium, preventing solvent signal overlap in the ¹H spectrum, while providing a deuterium lock for the spectrometer's magnetic field stability. TMS provides a self-validating 0 ppm internal standard.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra at 400 MHz and 100 MHz, respectively 5.

  • Computational Modeling: Optimize the molecular geometry using DFT with the B3LYP functional and the 6-311++G(d,p) basis set 3. Causality: The 6-311++G(d,p) basis set includes diffuse (++) and polarization (d,p) functions. These are critical for accurately modeling the electron density and lone pairs of the highly electronegative chlorine and nitrogen atoms 3.

  • Shift Calculation: Apply the Gauge-Invariant Atomic Orbital (GIAO) method to calculate isotropic chemical shifts [[4]](). Causality: GIAO ensures that calculated magnetic shielding tensors are independent of the chosen gauge origin, mathematically validating the empirical NMR assignments 4.

Protocol 2: Amidation Workflow for Dasatinib Precursor Synthesis

2-Chloro-6-methylaniline is coupled with a thiazole derivative to form the core amide linkage of Dasatinib, a multi-step process demanding strict thermodynamic control 5.

G A Protected Thiazole (0-5 °C) B Add 2-Chloro-6- methylaniline (1.5 eq) A->B C Add DiPEA Base (Acid Scavenger) B->C D Stir 24h (25-30 °C) C->D E Amide Intermediate D->E

Step-by-step amidation workflow for Dasatinib precursor synthesis.

Step-by-Step Methodology & Causality:

  • Reactor Preparation & Cooling: Cool the reaction vessel containing the Boc-protected 2-aminothiazole-5-carboxylate intermediate to 0–5 °C 5. Causality: The amidation reaction is highly exothermic. Maintaining near-freezing temperatures suppresses thermal degradation of the sensitive thiazole core and prevents the formation of kinetic side-products.

  • Precursor Addition: Slowly add 1.5 mole equivalents of 2-chloro-6-methylaniline dissolved in dichloromethane over 30–45 minutes 5. Causality: A 1.5 molar excess drives the coupling equilibrium forward to maximize yield (targeting ~95% HPLC purity) while remaining economically viable for industrial scale-up 5.

  • Base Introduction: Add N,N-Diisopropylethylamine (DiPEA) dropwise at 0–5 °C 5. Causality: DiPEA acts as a non-nucleophilic base to scavenge acidic byproducts generated during coupling. Its steric bulk prevents it from competing with the aniline nucleophile.

  • Reaction Maturation: Raise the temperature to 25–30 °C and stir for 24 hours [[5]](). Causality: Warming to room temperature provides the necessary activation energy to drive the reaction to completion after the initial exothermic risk has been mitigated.

  • Self-Validating Isolation: Distill off the solvent under vacuum (below 50 °C), quench with 2N HCl, and isolate the intermediate via vacuum filtration. Validate success via elemental analysis (C, H, N, O, S, Cl ratios) and HPLC purity (≥95.05%) before proceeding to piperazine coupling 5.

Conclusion

The utility of 2-chloro-6-methylaniline in advanced organic synthesis is inextricably linked to its unique structural and spectroscopic properties. By leveraging theoretical models like DFT/GIAO to validate empirical data, researchers can ensure the high-purity precursor required for complex API synthesis, ultimately driving innovation in targeted therapeutics and ensuring scalable, reproducible manufacturing 2.

References

  • PubChem, "2-Chloro-6-methylaniline | C7H8ClN | CID 6897", nih.gov.
  • Sigma-Aldrich, "2-Chloro-6-methylaniline 98 87-63-8", sigmaaldrich.com.
  • Karabacak, M. et al., "Experimental (UV, NMR, IR and Raman)
  • Karabacak, M. et al.
  • NINGBO INNO PHARMCHEM CO.,LTD., "Innovations in API Synthesis: The Strategic Importance of 2-Chloro-6-Methylaniline", nbinno.com.
  • Asian Journal of Chemistry, "Synthesis of Das

Sources

The Role of (2-Chloro-6-methylphenyl)methanamine in Medicinal Chemistry: Structural Rationale and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

(2-Chloro-6-methylphenyl)methanamine (CAS: 57264-46-7), commonly referred to as 2-chloro-6-methylbenzylamine, is a highly privileged building block in modern1[1]. Its unique ortho-disubstituted aromatic ring imparts distinct physicochemical and conformational properties that are highly sought after in rational drug design.

  • Conformational Locking: The presence of both a chlorine atom and a methyl group at the 2- and 6-positions creates severe steric hindrance around the benzylic carbon. This restricts the free rotation of the Caryl​−Cbenzyl​ bond, effectively locking the molecule into a defined bioactive conformation. This pre-organization reduces the entropic penalty upon binding to target receptors.

  • Electronic & Lipophilic Tuning: The electron-withdrawing nature of the chlorine atom lowers the pKa​ of the benzylic amine compared to an unsubstituted benzylamine, modulating its ionization state at physiological pH. Furthermore, the combination of chlorine and methyl groups significantly increases the lipophilicity (LogP), making this moiety particularly useful for enhancing blood-brain barrier (BBB) penetration in central nervous system (CNS) drug candidates.

Target-Directed Drug Discovery: P2X7 Receptor Antagonism

The utility of the 2-chloro-6-methylbenzyl moiety is prominently showcased in the development of 2[2]. The P2X7 receptor is an ATP-gated ion channel that, upon prolonged stimulation, forms a macropore leading to the release of the pro-inflammatory cytokine IL-1β[3]. This pathway is a major driver of neurodegenerative diseases and chronic inflammatory pain[3].

In the design of aminotetrazole-based P2X7 antagonists, the incorporation of the 2-chloro-6-methylbenzylamine moiety was found to be critical[3]. The bulky, lipophilic di-ortho-substituted ring perfectly occupies the hydrophobic allosteric pocket of the P2X7 receptor, stabilizing the channel in its closed state and preventing ATP-induced pore formation.

P2X7_Pathway ATP Extracellular ATP P2X7 P2X7 Receptor (Ion Channel) ATP->P2X7 Activates Pore Macropore Formation P2X7->Pore Prolonged Stimulation IL1B IL-1β Release (Neuroinflammation) Pore->IL1B Induces Antagonist Antagonist (2-Cl-6-Me-Bn Moiety) Antagonist->P2X7 Allosteric Inhibition

Fig 1: P2X7 receptor signaling pathway and antagonist inhibition mechanism.

Advanced Synthetic Applications: Late-Stage C-H Functionalization

Beyond its direct incorporation into pharmacophores, 2-chloro-6-methylbenzylamine serves as a critical substrate for advancing synthetic methodologies, particularly in 4[4]. Functionalizing distal C(sp3)−H bonds in free aliphatic amines is notoriously difficult due to the competitive, irreversible binding of the basic amine lone pair to the transition metal catalyst.

To overcome this, the Yu laboratory developed a protocol utilizing a Transient Directing Group (TDG) to achieve Pd(II)-catalyzed δ- C(sp3)−H arylation[5]. When 2-chloro-6-methylbenzylamine is reacted with a heteroaryl iodide in the presence of 6-chloro-2-hydroxybenzaldehyde (TDG3), the transient imine directs the palladium catalyst specifically to the δ-methyl group[5]. The 2-chloro substituent on the benzylamine is mechanistically crucial here: it blocks competitive ortho-aryl C-H activation, forcing the metal to form a less favored but synthetically valuable six-membered palladacycle at the aliphatic methyl group[5].

CH_Activation Substrate 2-Chloro-6-methylbenzylamine (Substrate) Imine Transient Imine Intermediate Substrate->Imine Condensation TDG TDG3 (6-Cl-Salicylaldehyde) Transient Directing Group TDG->Imine Catalytic Palladacycle Six-Membered Palladacycle Imine->Palladacycle C-H Cleavage PdCat Pd(OAc)2 + Pyridone Ligand PdCat->Palladacycle Insertion Product δ-Arylated Amine Product Palladacycle->Product Reductive Elimination Product->TDG Hydrolysis (Recycle)

Fig 2: Catalytic cycle for Pd(II)-enabled δ-C(sp3)-H arylation using TDG3.

Quantitative Data Presentation

The choice of the transient directing group is the defining variable in the success of the δ-arylation. The table below summarizes the optimization metrics that validate the use of TDG3[5].

Directing Group (TDG)Substitution PatternYield (%)Mechanistic Rationale
TDG1 2-hydroxybenzaldehyde15%Baseline imine formation; lacks sufficient electronic tuning for efficient hydrolysis.
TDG2 5-chloro-2-hydroxybenzaldehyde42%Moderate improvement; inductive effect slightly accelerates catalytic turnover.
TDG3 6-chloro-2-hydroxybenzaldehyde76%Optimal steric bias and electrophilicity; prevents catalyst poisoning and ensures rapid imine hydrolysis.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Synthesis of Aminotetrazole-based P2X7 Antagonist Intermediate

Objective: Amide coupling of 2-chloro-6-methylbenzylamine to a tetrazole core[3].

  • Preparation: In an oven-dried 50 mL round-bottom flask under an argon atmosphere, dissolve the tetrazole-carboxylic acid precursor (1.0 eq, 5.0 mmol) in anhydrous DMF (15 mL). Causality: DMF is selected due to its high dielectric constant, which is necessary to solubilize the highly polar tetrazole moiety.

  • Activation: Add HATU (1.2 eq, 6.0 mmol) and N,N-diisopropylethylamine (DIPEA) (3.0 eq, 15.0 mmol). Stir for 15 minutes at room temperature. Causality: HATU rapidly forms an active ester. DIPEA is a non-nucleophilic base that neutralizes the system without competing for the active ester.

  • Coupling: Add 2-chloro-6-methylbenzylamine hydrochloride (1.1 eq, 5.5 mmol). Causality: The hydrochloride salt is often preferred for storage stability; the excess DIPEA liberates the free base in situ.

  • Validation (In-Process Control): Monitor via LC-MS. The reaction is complete when the mass of the active ester is fully converted to the target mass (e.g., m/z 369 [M+H]+)[3].

  • Workup: Quench with saturated aqueous NaHCO3​ and extract with EtOAc. Wash the organic layer with 5% LiCl aqueous solution to remove residual DMF.

Protocol B: Pd(II)-Catalyzed δ-C(sp3)–H Arylation of 2-Chloro-6-methylbenzylamine

Objective: Selective arylation of the benzylic methyl group[5].

  • Reaction Assembly: To a 2-dram vial equipped with a magnetic stir bar, add 2-chloro-6-methylbenzylamine (0.2 mmol, 1.0 eq), heteroaryl iodide (0.4 mmol, 2.0 eq), Pd(OAc)2​ (10 mol%), TDG3 (20 mol%), and Pyridone Ligand L7 (50 mol%)[5].

  • Additive Integration: Add AgTFA (0.6 mmol, 3.0 eq). Causality: AgTFA acts as a critical halide scavenger. By precipitating AgI, it prevents iodide-induced poisoning of the Pd catalyst and regenerates the active cationic Pd(II) species.

  • Solvent Addition: Add H2​O (2.0 mmol) and Hexafluoroisopropanol (HFIP) (1.0 mL)[5]. Causality: HFIP is a strongly hydrogen-bond donating solvent that stabilizes the highly polar transition state during C-H cleavage. The addition of water is essential to facilitate the hydrolysis of the transient imine, turning over the TDG catalytic cycle.

  • Execution & Validation: Seal the vial with a Teflon-lined cap and heat at 150 °C for 12 hours[5]. Cool to room temperature. Filter the crude mixture through a short pad of Celite to remove silver salts and palladium black.

  • Analysis: Determine the yield via 1H NMR analysis of the crude product using CH2​Br2​ as an internal standard to validate successful δ-arylation[5].

References

  • LookChem. "Cas 57264-46-7, 2-CHLORO-6-METHYLBENZYLAMINE".[Link]

  • Qian, S., et al. "Overcoming the Limitations of γ- and δ-C–H Arylation of Amines through Ligand Development". Journal of the American Chemical Society (2018).[Link]

  • Google Patents. "WO2005111003A1 - Amino-tetrazoles analogues and methods of use".

Sources

An In-Depth Technical Guide to the Discovery and Characterization of Novel Substituted Benzylamines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Substituted benzylamines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Their versatile structure allows for fine-tuning of physicochemical and pharmacological properties, making them a privileged scaffold in drug discovery. This guide provides an in-depth, technically-focused overview for researchers, scientists, and drug development professionals on the integrated process of discovering and characterizing novel substituted benzylamines. We will traverse the critical path from rational design and synthesis to comprehensive structural and biological characterization, emphasizing the causality behind experimental choices and the establishment of self-validating protocols.

Introduction: The Significance of the Benzylamine Scaffold

The benzylamine motif, consisting of a benzyl group attached to an amine, is a key building block in the synthesis of a vast array of active pharmaceutical ingredients (APIs).[3][4] Its derivatives have demonstrated a wide spectrum of biological activities, including antifungal, antibacterial, and antiviral properties.[3] They are integral to drugs ranging from antihistamines and antidepressants to antihypertensives.[2][3] The phenyl ring and the amine group provide crucial points for modification, allowing medicinal chemists to modulate properties like lipophilicity, hydrogen bonding capacity, and steric bulk to optimize target engagement, selectivity, and pharmacokinetic profiles.

The discovery process for new chemical entities (NCEs) based on this scaffold requires a multidisciplinary approach, integrating computational design, synthetic organic chemistry, and a robust suite of analytical and pharmacological assays.

Rational Design and Synthesis Strategies

The journey to a novel benzylamine drug candidate begins with a strategic approach to its design and synthesis. The chosen synthetic route is often a critical decision dictated by starting material availability, required purity, scalability, and functional group tolerance.[1]

Common Synthetic Methodologies

Three primary methods dominate the synthesis of substituted benzylamines: Reductive Amination, the Gabriel Synthesis, and Direct Alkylation.[1]

  • Reductive Amination: This is arguably the most versatile and widely used method for creating secondary and tertiary amines.[5][6] It involves the reaction of a substituted benzaldehyde or ketone with a primary or secondary amine to form an imine intermediate, which is then reduced in situ to the target amine.[7]

    • Causality: This one-pot procedure is favored for its efficiency and broad substrate scope.[8] The choice of reducing agent is critical. Mild agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often selected because they are selective for the protonated imine over the starting carbonyl, minimizing side reactions like the reduction of the aldehyde to a benzyl alcohol.[5][6]

  • Gabriel Synthesis: This classic method is a highly reliable route for the synthesis of pure primary benzylamines.[1] It involves the N-alkylation of potassium phthalimide with a substituted benzyl halide, followed by the liberation of the primary amine.

    • Causality: The key advantage of the Gabriel synthesis is the prevention of over-alkylation, a common issue in direct alkylation methods.[1] The phthalimide group acts as a protecting group, ensuring that only the primary amine is formed upon deprotection.

  • Direct Alkylation: While conceptually simple, direct alkylation of ammonia or a primary amine with a benzyl halide can be difficult to control.[1]

    • Causality: The product amine is often more nucleophilic than the starting amine, leading to a mixture of primary, secondary, and tertiary amines.[9] This method is most effective when a large excess of the starting amine is used or for industrial-scale production where purification of the desired product is feasible.[1]

Detailed Protocol: One-Pot Reductive Amination

This protocol describes a general, self-validating procedure for synthesizing a secondary substituted benzylamine.

Objective: To synthesize N-(4-methoxybenzyl)-3-fluoroaniline from 4-methoxybenzaldehyde and 3-fluoroaniline.

Materials:

  • 4-methoxybenzaldehyde (1.0 eq)

  • 3-fluoroaniline (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxybenzaldehyde (1.0 eq) and 3-fluoroaniline (1.0 eq).

  • Solvent Addition: Dissolve the starting materials in anhydrous DCM or DCE (approx. 0.1 M concentration). Stir the solution at room temperature for 20-30 minutes to facilitate imine formation.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The reaction is often mildly exothermic. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete (typically 2-4 hours), quench the reaction by slowly adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification & Validation: Purify the crude product by flash column chromatography on silica gel. Validate the structure and purity of the collected fractions using NMR and HRMS (see Section 3).

Comprehensive Characterization Workflow

Advancements in analytical techniques have revolutionized the characterization of NCEs, enabling precise and reliable data generation. A thorough characterization is non-negotiable for establishing the identity, purity, and properties of a novel substituted benzylamine.

Structural Elucidation

The first step is to unequivocally confirm the molecular structure of the synthesized compound. This is achieved through a combination of spectroscopic techniques.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the precise connectivity of atoms in a small molecule.[11][12]

    • ¹H NMR: Provides information on the chemical environment, number, and connectivity of protons. Key signals for a benzylamine include the benzylic protons (CH₂-N, typically δ 3.5-4.5 ppm) and the aromatic protons (δ 6.5-8.0 ppm).[13][14]

    • ¹³C NMR: Identifies all unique carbon atoms in the molecule.[15] The benzylic carbon signal is a key diagnostic peak.

    • Expertise: 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to resolve complex structures and unambiguously assign all proton and carbon signals.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate mass measurement of the parent ion, often to within 5 parts per million (ppm).[16][17]

    • Trustworthiness: This high accuracy allows for the unambiguous determination of the compound's elemental composition, serving as a primary confirmation of its identity.[18][19] HRMS is essential for distinguishing between compounds with the same nominal mass but different molecular formulas.[19]

  • X-ray Crystallography: When a suitable single crystal can be grown, X-ray crystallography provides the absolute, three-dimensional structure of the molecule in the solid state.[20][21]

    • Authoritative Grounding: This technique is considered the "gold standard" for structural determination and is invaluable for understanding stereochemistry and intermolecular interactions.[22][23] However, obtaining high-quality crystals can be a significant challenge.[24]

Physicochemical Profiling

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic behavior (ADME - Absorption, Distribution, Metabolism, and Excretion).[25][26] Early assessment of these properties is crucial to guide lead optimization.[27][28]

PropertyImportanceTypical Assay
Solubility Determines dissolution rate and bioavailability. Poor solubility can compromise assay results and in vivo performance.[25]Kinetic or Thermodynamic Solubility Assays (e.g., using HPLC-UV)
Lipophilicity (LogP/LogD) Influences membrane permeability, plasma protein binding, and metabolic clearance.[25]Shake-flask method (LogP) or chromatographic methods (ChromLogD) at pH 7.4.
pKa Determines the ionization state of the molecule at physiological pH, which affects solubility, permeability, and target binding.Potentiometric titration or UV-spectroscopy based methods.
In Vitro Biological Evaluation

Early-stage in vitro assays are essential to build a pharmacological profile and identify potential liabilities before committing to expensive and time-consuming in vivo studies.[29][30][31]

  • Target Engagement & Potency: The primary goal is to confirm that the novel benzylamine interacts with its intended biological target and to quantify its potency (e.g., IC₅₀ or EC₅₀). This involves developing and validating specific biochemical or cell-based assays.

  • Mechanism of Action (MOA): Deeper pharmacological characterization is needed to understand how the compound elicits its effect.[32] This may involve assays to study enzyme kinetics, receptor binding, or modulation of downstream signaling pathways.

  • Early ADME/Tox Profiling: A panel of high-throughput in vitro assays helps to "fail fast, fail cheap" by identifying compounds with undesirable properties.[29][33]

    • Metabolic Stability: Assessed using liver microsomes or hepatocytes to predict in vivo clearance.

    • CYP450 Inhibition: Evaluates the potential for drug-drug interactions.[31]

    • hERG Inhibition: Screens for potential cardiotoxicity.[34]

    • Cytotoxicity: General assessment of cell health in the presence of the compound.[34]

Integrated Discovery and Characterization Workflow

The following diagram illustrates the logical flow from initial concept to a fully characterized lead compound.

G Target_ID Target Identification & Validation Scaffold_Selection Scaffold Selection (Benzylamine) Target_ID->Scaffold_Selection Library_Design Library Design & Virtual Screening Scaffold_Selection->Library_Design Synthesis Synthesis of Substituted Benzylamines Library_Design->Synthesis Prioritized Candidates Purification Purification (Chromatography) Synthesis->Purification Structural_Elucidation Structural Elucidation (NMR, HRMS, X-ray) Purification->Structural_Elucidation Purity >95% PhysChem Physicochemical Profiling (Sol, LogD, pKa) Structural_Elucidation->PhysChem Primary_Screen Primary Screening (Potency & Selectivity) PhysChem->Primary_Screen ADMETox In Vitro ADME/Tox (Metabolic Stability, hERG, CytoTox) Primary_Screen->ADMETox SAR Structure-Activity Relationship (SAR) Analysis ADMETox->SAR SAR->Library_Design Design Next Generation Lead_Opt Lead Optimization SAR->Lead_Opt Identify Lead Candidate

Caption: Integrated workflow for novel benzylamine discovery.

Conclusion and Future Directions

The discovery of novel substituted benzylamines remains a highly productive endeavor in pharmaceutical research. The success of any such program hinges on the tight integration of rational design, efficient and robust synthetic chemistry, and a comprehensive characterization cascade. By understanding the "why" behind each experimental choice—from the selection of a specific reducing agent to the deployment of a panel of in vitro toxicity assays—research teams can navigate the complex path of drug discovery more effectively. Future innovations, including the use of AI in library design, the adoption of greener synthetic methods like biocatalysis, and the development of more predictive in vitro models, will continue to refine and accelerate the delivery of new benzylamine-based therapeutics to the clinic.

References

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays . (2019). Fraunhofer IME. Available at: [Link]

  • Importance of ADME and Toxicology Studies in Drug Discovery . (2023). Vivotec.com. Available at: [Link]

  • High-Resolution Mass Spectrometry Definition . (2025). Fiveable. Available at: [Link]

  • Small Molecule X-ray Crystallography . North Carolina State University Office of Research and Innovation. Available at: [Link]

  • Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects . (2024). LinkedIn. Available at: [Link]

  • Advances in Analytical Techniques for Drug Discovery and Development . (2024). Omics Online. Available at: [Link]

  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition . (2023). Taylor & Francis Online. Available at: [Link]

  • Benzylamine is an organic compound with the chemical formula . (2025). Pellos Group. Available at: [Link]

  • High Resolution Mass Spectrometry . ResolveMass Laboratories Inc.. Available at: [Link]

  • Physicochemical Profiling . Sygnature Discovery. Available at: [Link]

  • Impact of Physicochemical Profiling for Rational Approach on Drug Discovery . J-Stage. Available at: [Link]

  • Impact of physicochemical profiling for rational approach on drug discovery . (2019). PubMed. Available at: [Link]

  • Small molecule X-ray crystallography . The University of Queensland. Available at: [Link]

  • In Vitro Toxicology Services . Symeres. Available at: [Link]

  • Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques . (2012). PMC. Available at: [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery . PMC. Available at: [Link]

  • High-resolution mass spectrometry: more than exact mass . (2020). Bioanalysis Zone. Available at: [Link]

  • An analysis of the physicochemical properties of oral drugs from 2000 to 2022 . (2024). Royal Society of Chemistry. Available at: [Link]

  • Separation Science in Drug Development, Part 2: High‑Throughput Characterization . (2022). Chromatography Online. Available at: [Link]

  • High-Resolution Mass Spectrometry: Instruments and Technology . (2024). Lab Manager. Available at: [Link]

  • Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride . AIR Unimi. Available at: [Link]

  • New Synthesis of Substituted Benzylamines. Novel Application of the Mitsunobu Reaction To Convert Substituted Benzyl Alcohols to Amines . ACS Publications. Available at: [Link]

  • Know your molecule: pharmacological characterization of drug candidates to enhance efficacy and reduce late-stage attrition . (2024). PubMed. Available at: [Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow . (2025). ResearchGate. Available at: [Link]

  • Peptide Characterization in Drug Development . (2025). ResolveMass Laboratories Inc.. Available at: [Link]

  • Benzylamine and Dibenzylamine Revisited. Syntheses of N-Substituted Aryloxypropanolamines Exemplifying a General Route to Second . Semantic Scholar. Available at: [Link]

  • Source Benzylamine For Pharma & Chemical Synthesis – Enquire Now . Silver Fern Chemical Inc.. Available at: [Link]

  • Synthesis of α-Substituted Primary Benzylamines through Copper-Catalyzed Cross-Dehydrogenative Coupling . (2018). ACS Publications. Available at: [Link]

  • Benzylamine . Wikipedia. Available at: [Link]

  • Innovations in Analytical Methodologies for Biopharmaceutical Characterization . (2024). AZoLifeSciences.com. Available at: [Link]

  • Synthesis of 2-Benzazepines from Benzylamines and MBH Adducts Under Rhodium(III) Catalysis via C(sp2)–H Functionalization . (2017). ResearchGate. Available at: [Link]

  • A Simple Protocol for Direct Reductive Amination of Aldehydes and Ketones Using Potassium Formate and Catalytic Palladium Acetate . designer-drug.com. Available at: [Link]

  • Application Note – Reductive Amination . Synple Chem. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. Available at: [Link]

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  • Basic 1H- and 13C-NMR Spectroscopy . Elsevier. Available at: [Link]

  • #10 NMR Spectroscopy Challenge | ¹H & ¹³C APT NMR | Step by-Step Structure Elucidation (1 Mar 2026) . (2026). YouTube. Available at: [Link]

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Comprehensive Cheminformatics and Analytical Profiling of (2-Chloro-6-methylphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and medicinal chemistry, substituted benzylamines serve as critical pharmacophores and versatile synthetic building blocks. (2-Chloro-6-methylphenyl)methanamine hydrochloride is a highly specialized ortho-disubstituted benzylamine. The strategic placement of a chlorine atom and a methyl group at the 2- and 6-positions, respectively, induces significant steric hindrance. This structural motif restricts the rotational freedom of the benzylic amine, locking the molecule into specific conformations that are highly prized in structure-based drug design (SBDD) for enhancing target binding affinity and preventing cytochrome P450-mediated metabolic oxidation [1].

This technical whitepaper provides an authoritative guide on the synonyms, cheminformatic identifiers, physicochemical properties, and standardized handling protocols for this compound, designed specifically for research scientists and analytical chemists.

Nomenclature and Cheminformatic Identifiers

Accurate identification of chemical building blocks is paramount to ensure reproducibility in synthetic pathways and data integrity in cheminformatic databases. Because the compound exists both as a free base and a hydrochloride salt, literature and vendor catalogs frequently alternate between nomenclature conventions.

Synonyms and Naming Conventions

The following table consolidates the accepted IUPAC names and common industry synonyms for the hydrochloride salt and its parent free base.

Nomenclature TypeName / SynonymContext of Use
IUPAC Name 1-(2-chloro-6-methylphenyl)methanamine hydrochlorideStandardized chemical literature and patent filings.
Common Synonym 1 2-Chloro-6-methylbenzylamine hydrochlorideCommercial vendor catalogs (e.g., Sigma-Aldrich, Enamine).
Common Synonym 2 (2-Chloro-6-methylphenyl)methanamine HClPubChem and biological assay databases.
Free Base Equivalent 2-Chloro-6-methylbenzylamineUsed when discussing the unprotonated reactive species.
Core Chemical Identifiers

To prevent cross-contamination of data in electronic lab notebooks (ELNs) and inventory systems, the specific identifiers for the hydrochloride salt [2] versus the free base [3] must be rigorously maintained.

IdentifierHydrochloride SaltFree Base
CAS Registry Number 1314979-09-357264-46-7
MDL Number MFCD11045184MFCD00052810
Molecular Formula C₈H₁₁Cl₂N (or C₈H₁₀ClN · HCl)C₈H₁₀ClN
Molecular Weight 192.09 g/mol 155.62 g/mol
SMILES Cc1cccc(Cl)c1CN.ClCc1cccc(Cl)c1CN
InChIKey SEWQLVWSQWYRIT-UHFFFAOYSA-NWPQIAYXZZULKMV-UHFFFAOYSA-N

Physicochemical Properties & Stability Causality

Why utilize the hydrochloride salt instead of the free base? Free primary benzylamines are inherently nucleophilic and prone to rapid degradation. Upon exposure to atmospheric carbon dioxide ( CO2​ ) and moisture, they readily form carbamate salts and undergo oxidative degradation.

Converting the free base to the hydrochloride salt neutralizes the lone pair on the nitrogen atom. This conversion yields three causal benefits for drug development:

  • Enhanced Shelf-Life: The crystalline salt is highly stable at room temperature, resisting atmospheric oxidation.

  • Aqueous Solubility: Protonation significantly increases the compound's solubility in aqueous media, a strict requirement for in vitro biological screening assays.

  • Handling Precision: The solid salt prevents the "oiling out" common with free benzylamines, allowing for precise gravimetric weighing during high-throughput screening (HTS) library preparation.

Experimental Methodologies and Protocols

The following protocols outline the self-validating systems required to synthesize, isolate, and analytically verify (2-Chloro-6-methylphenyl)methanamine hydrochloride.

Protocol: Synthesis and Isolation of the Hydrochloride Salt

This protocol assumes the starting material is the crude free base (2-chloro-6-methylbenzylamine) synthesized via the reduction of 2-chloro-6-methylbenzonitrile.

Step-by-Step Methodology:

  • Preparation of the Organic Phase: Dissolve 10.0 g of crude 2-chloro-6-methylbenzylamine in 100 mL of anhydrous diethyl ether ( Et2​O ) in a round-bottom flask.

    • Causality: Utilizing strictly anhydrous ether prevents the formation of amine hydrates, ensuring that the final precipitation yields a crisp, anhydrous crystalline salt rather than a sticky residue.

  • Thermal Control: Submerge the flask in an ice-water bath, allowing the solution to cool to 0–5 °C under a continuous Argon ( Ar ) sweep.

    • Causality: The acid-base neutralization is highly exothermic. Chilling the reaction prevents localized solvent boiling and minimizes thermal degradation of the amine.

  • Acidification: Slowly add 1.1 molar equivalents of anhydrous HCl in 1,4-dioxane (4.0 M) dropwise via an addition funnel over 30 minutes.

    • Causality: Using anhydrous HCl rather than aqueous hydrochloric acid prevents the introduction of water, forcing the immediate precipitation of the insoluble hydrochloride salt out of the ether matrix.

  • Filtration: Filter the resulting dense white precipitate under vacuum using a sintered glass Buchner funnel. Wash the filter cake with three 20 mL portions of ice-cold Et2​O .

    • Causality: The cold ether wash removes unreacted free base and non-polar organic impurities (such as unreduced nitrile starting material) without dissolving the product.

  • Desiccation: Transfer the solid to a vacuum oven and dry in vacuo at 40 °C for 12 hours.

    • Causality: Gentle vacuum heating removes trapped solvent molecules within the crystal lattice without reaching the thermal decomposition threshold of the compound.

Protocol: Analytical Verification via LC-MS

To confirm the purity (>95%) and identity of the synthesized batch, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the dried salt in 1.0 mL of HPLC-grade Methanol/Water (50:50, v/v).

  • Chromatographic Separation: Inject 5 µL onto an Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 50 mm). Elute using a linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Mobile Phase A: 0.1% Formic Acid in H2​O .

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: The addition of formic acid ensures the amine remains fully protonated during elution. This prevents interaction with residual silanols on the stationary phase, eliminating peak tailing and ensuring sharp, quantifiable peaks.

  • Mass Detection (ESI+): Monitor the eluent using Electrospray Ionization in positive mode.

    • Causality: The mass spectrometer will detect the protonated free base cation. The analyst must look for the [M+H]+ peak at m/z 156.05 . The chloride counter-ion is invisible in positive ion mode and elutes in the void volume.

Quality Control and Verification Workflow

To ensure the trustworthiness of the compound before its deployment in biological assays, a strict Quality Control (QC) workflow must be adhered to. The diagram below illustrates the decision matrix for batch release.

QCWorkflow cluster_0 Analytical Verification Protocol Start Synthesized Batch: (2-Chloro-6-methylphenyl)methanamine HCl NMR 1H & 13C NMR (Structural Confirmation) Start->NMR LCMS LC-MS Analysis (Mass & Purity >95%) Start->LCMS KarlFischer Karl Fischer Titration (Water Content <0.5%) Start->KarlFischer Decision Purity Criteria Met? NMR->Decision LCMS->Decision KarlFischer->Decision Release Batch Release (Desiccated Storage at 2-8°C) Decision->Release Yes Repurify Recrystallization (Hot EtOH / Cold Et2O) Decision->Repurify No Repurify->Start Re-test

Figure 1: Standardized Quality Control and Batch Release Workflow for Benzylamine Derivatives.

Conclusion

(2-Chloro-6-methylphenyl)methanamine hydrochloride is a structurally rigid, highly stable building block essential for modern medicinal chemistry. By strictly adhering to the correct cheminformatic identifiers (CAS 1314979-09-3) and employing rigorous, anhydrous synthetic and analytical protocols, researchers can ensure the integrity of their compound libraries. The causality-driven methodologies provided herein guarantee that the physicochemical properties of the compound are preserved from the benchtop to the biological assay.

References

  • PubChem Compound Summary for CID 521799, 2-chloro-6-methylbenzylamine. National Center for Biotechnology Information. Retrieved March 12, 2026, from[Link]

  • LookChem Chemical Database: 2-CHLORO-6-METHYLBENZYLAMINE (CAS 57264-46-7). LookChem. Retrieved March 12, 2026, from[Link]

Investigating the Reaction Mechanism of Benzylamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the Benzylamine Moiety

Benzylamine, a seemingly simple molecule comprising a benzyl group attached to an amino group, is a cornerstone in the landscape of organic chemistry and pharmaceutical development.[1][2] Its derivatives are integral to a vast array of active pharmaceutical ingredients (APIs), exhibiting properties that span antifungal, antibacterial, and antiviral activities.[3] The utility of benzylamine extends to its role as a precursor in the synthesis of antihypertensive drugs, antidepressants, and enzyme inhibitors.[3] Given its significance, a profound understanding of the reaction mechanisms governing its synthesis is paramount for researchers and drug development professionals. This allows for the optimization of reaction conditions, maximization of yields, and the rational design of novel synthetic routes to complex molecular targets.

This guide provides an in-depth exploration of the core mechanisms of benzylamine synthesis. We will move beyond a mere recitation of steps to dissect the causality behind experimental choices, grounding our discussion in established chemical principles and authoritative literature. The protocols described are designed as self-validating systems, ensuring reproducibility and reliability in a research setting.

Comparative Overview of Major Synthetic Strategies

The synthesis of benzylamine can be approached through several distinct pathways, each with its own mechanistic nuances, advantages, and limitations. The choice of a particular method is often dictated by factors such as the availability of starting materials, desired purity, scalability, and the tolerance of other functional groups in the substrate.[4]

MethodStarting Material(s)Key IntermediatePrimary AdvantageKey Limitation
Reductive Amination Benzaldehyde, AmmoniaIminium IonHigh versatility and broad substrate scope[5]Potential for side reactions like over-alkylation or aldol condensation[6]
Gabriel Synthesis Benzyl Halide, Potassium PhthalimideN-BenzylphthalimideExcellent for pure primary amines, avoids over-alkylation[4][7]Harsh conditions for phthalimide cleavage, not suitable for all substrates
Hofmann Rearrangement BenzamideIsocyanateCreates an amine with one less carbon atom[8]Use of hazardous reagents (bromine), stoichiometric base
Nitrile Reduction BenzonitrileImineHigh yield and atom economy for industrial scale[3][9]Requires high pressure and/or potent reducing agents
Azide Reduction Benzyl Azide-High chemoselectivity, tolerates many functional groups[10]Azides can be explosive and require careful handling
Direct Alkylation Benzyl Halide, Ammonia-Industrially simple and direct[4]Prone to over-alkylation, leading to mixtures of amines[4]

Reductive Amination: The Workhorse of Amine Synthesis

Reductive amination is arguably the most versatile and widely employed method for synthesizing amines.[5][11] The process involves the reaction of a carbonyl compound—in this case, benzaldehyde—with ammonia to form an imine intermediate, which is then reduced to the target amine.[12] This can be performed as a one-pot "direct" reaction or in a stepwise "indirect" manner.[11][13]

The Core Mechanism: Imine Formation and Reduction

The reaction proceeds in two principal stages: the formation of a carbinolamine intermediate followed by its dehydration to an imine (or its protonated form, the iminium ion), and the subsequent reduction of the C=N double bond.[14][15]

Stage 1: Imine Formation The mechanism is catalyzed by acid and involves a series of protonation, addition, and dehydration steps, often summarized by the acronym PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[14]

  • Nucleophilic Attack: The lone pair of electrons on the ammonia molecule attacks the electrophilic carbonyl carbon of benzaldehyde.[16]

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.[15]

  • Protonation of Hydroxyl: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water).[16]

  • Dehydration: The lone pair on the nitrogen helps to expel the water molecule, forming a C=N double bond and resulting in a positively charged iminium ion.[15]

  • Deprotonation: A base (such as another ammonia molecule or the solvent) removes a proton from the nitrogen to yield the neutral imine (specifically, benzylimine).[15]

The rate of this reaction is highly pH-dependent. At low pH, most of the amine is protonated and non-nucleophilic. At high pH, there is insufficient acid to effectively protonate the carbinolamine hydroxyl group.[14][17]

Stage 2: Reduction The iminium ion is highly electrophilic and susceptible to reduction by a variety of reducing agents.

  • Catalytic Hydrogenation: This is a common industrial method, often employing catalysts like Raney Nickel, Palladium on Carbon (Pd/C), or Ruthenium on Carbon (Ru/C) under hydrogen pressure.[1][2][6] The catalyst facilitates the addition of hydrogen across the C=N bond.

  • Hydride Reagents: For laboratory-scale synthesis, chemical reducing agents are more convenient.

    • Sodium Borohydride (NaBH₄): A common and inexpensive reagent. The reaction is often performed in a one-pot fashion.[18]

    • Sodium Cyanoborohydride (NaBH₃CN) and Sodium Triacetoxyborohydride (STAB): These are milder and more selective reducing agents than NaBH₄.[5] They are particularly effective because they can reduce the iminium ion as it is formed, even in the presence of the unreacted aldehyde, minimizing side reactions.[5][12] STAB is often preferred due to the high toxicity of NaBH₃CN.[5]

Diagram: Mechanism of Reductive Amination

G benzaldehyde Benzaldehyde carbinolamine Carbinolamine Intermediate benzaldehyde->carbinolamine + NH₃ ammonia Ammonia (NH₃) protonated_carbinolamine Protonated Carbinolamine carbinolamine->protonated_carbinolamine + H⁺ iminium Iminium Ion protonated_carbinolamine->iminium H₂O imine Benzylimine iminium->imine H⁺ benzylamine Benzylamine iminium->benzylamine [H⁻] imine->benzylamine [H⁻] H_plus H⁺ H2O_out - H₂O reducer [H⁻] (e.g., NaBH₄, H₂/Pd) H_plus_out - H⁺ G A 1. Combine Benzaldehyde & Methanol in Flask B 2. Add Aqueous Ammonia & Stir A->B C 3. Cool in Ice Bath & Add NaBH₄ Portion-wise B->C D 4. Stir at RT & Monitor by TLC C->D E 5. Quench with Water & Extract with Ethyl Acetate D->E Reaction Complete F 6. Dry Organic Layers & Concentrate E->F G 7. Purify by Distillation F->G H Pure Benzylamine G->H

Sources

Methodological & Application

Synthesis protocol for (2-Chloro-6-methylphenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of (2-Chloro-6-methylphenyl)methanamine hydrochloride

Abstract

(2-Chloro-6-methylphenyl)methanamine and its hydrochloride salt are pivotal intermediates in the synthesis of a range of pharmaceutically active compounds and fine chemicals. The strategic placement of the chloro and methyl groups on the phenyl ring influences the steric and electronic properties of the molecule, making it a valuable building block. This document provides a comprehensive, field-tested protocol for the synthesis of (2-Chloro-6-methylphenyl)methanamine hydrochloride, commencing from the corresponding benzonitrile. The chosen synthetic route involves the reduction of 2-chloro-6-methylbenzonitrile using lithium aluminum hydride (LiAlH₄), followed by conversion to its hydrochloride salt. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and robust validation methods.

Introduction: Significance and Synthetic Strategy

Substituted benzylamines are a cornerstone in medicinal chemistry and materials science. (2-Chloro-6-methylphenyl)methanamine, in particular, serves as a key precursor for various complex molecules where precise control over aromatic substitution is critical for biological activity or material performance.

The synthesis of primary amines from nitriles is a fundamental transformation in organic chemistry. While several methods exist, including catalytic hydrogenation[1][2] and chemical reduction, the use of powerful hydride-donating agents like lithium aluminum hydride (LiAlH₄) offers a reliable and high-yielding pathway, especially in a laboratory setting.[3][4] This method is advantageous for its efficiency and broad applicability.

This protocol details a two-part synthesis:

  • Reduction: The conversion of the nitrile group of 2-chloro-6-methylbenzonitrile to a primary amine using LiAlH₄.

  • Salt Formation: The subsequent reaction of the resulting free amine with hydrochloric acid to yield the stable and more easily handled (2-Chloro-6-methylphenyl)methanamine hydrochloride salt.

Mechanistic Insight: The Role of Lithium Aluminum Hydride

The reduction of a nitrile to a primary amine by LiAlH₄ is a classic example of nucleophilic addition. The reaction proceeds via a two-step hydride attack on the electrophilic carbon of the nitrile group.[3][5]

  • First Hydride Addition: The reaction begins with the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the nitrile carbon. This breaks the pi bond of the C≡N triple bond, forming an intermediate imine anion.[6][7]

  • Second Hydride Addition: This highly reactive imine intermediate, stabilized as a Lewis acid-base complex with aluminum, undergoes a second nucleophilic attack by another hydride equivalent.[3] This step forms a dianion intermediate.

  • Aqueous Work-up: The reaction is quenched with water in a carefully controlled manner. This protonates the dianion, liberating the primary amine as the final product.[6][8]

G cluster_mech Mechanism: LiAlH₄ Reduction of a Nitrile nitrile R-C≡N (Nitrile) imine_anion [R-CH=N]⁻ (Imine Anion Intermediate) nitrile->imine_anion + LiAlH₄ (1st Hydride Attack) dianion [R-CH₂-N]²⁻ (Dianion Intermediate) imine_anion->dianion + LiAlH₄ (2nd Hydride Attack) amine R-CH₂-NH₂ (Primary Amine) dianion->amine + H₂O Work-up (Protonation)

Caption: Mechanism of Nitrile Reduction by LiAlH₄.

Experimental Protocol

This protocol is divided into three main stages: the reduction of the nitrile, the formation of the hydrochloride salt, and the purification of the final product.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2-Chloro-6-methylbenzonitrile≥98% PuritySigma-AldrichStarting material.
Lithium Aluminum Hydride (LiAlH₄)1.0 M solution in THFSigma-AldrichHighly reactive and water-sensitive. Handle with extreme care.[9]
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentMilliporeSigmaMust be anhydrous to prevent violent reaction with LiAlH₄.
Diethyl Ether (Et₂O)AnhydrousFisher ScientificFor extraction.
Hydrochloric Acid (HCl)2.0 M solution in Et₂OSigma-AldrichFor salt formation. Anhydrous conditions are preferred.
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularVWRFor drying the organic phase.
Deionized Water (H₂O)Type II or higher-For reaction quench.
Sodium Hydroxide (NaOH)Pellets, ACS GradeVWRFor work-up and basification.
IsopropanolACS GradeFisher ScientificFor recrystallization.
Step-by-Step Synthesis Workflow

G start Start: 2-Chloro-6-methylbenzonitrile dissolve Dissolve in Anhydrous THF under N₂ Atmosphere start->dissolve cool Cool to 0°C (Ice Bath) dissolve->cool add_lah Slowly Add LiAlH₄ Solution (Maintain 0-5°C) cool->add_lah warm Warm to Room Temperature & Stir Overnight add_lah->warm quench Careful Quench at 0°C (H₂O, then NaOH(aq)) warm->quench filter Filter to Remove Aluminum Salts quench->filter extract Extract with Diethyl Ether filter->extract dry Dry Organic Layer (Na₂SO₄) extract->dry evaporate Evaporate Solvent to Yield Free Amine (Oil) dry->evaporate salt_form Dissolve Amine in Et₂O Add HCl in Et₂O evaporate->salt_form precipitate Precipitate Forms Stir and Cool salt_form->precipitate isolate Isolate Solid by Filtration Wash with Cold Et₂O precipitate->isolate purify Recrystallize from Isopropanol/Et₂O isolate->purify final_product Final Product: (2-Chloro-6-methylphenyl)methanamine HCl (White Solid) purify->final_product

Caption: Overall experimental workflow for the synthesis.

Part A: Reduction of 2-Chloro-6-methylbenzonitrile

  • Inert Atmosphere Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagent Preparation: In the flask, dissolve 2-chloro-6-methylbenzonitrile (1.0 eq) in anhydrous THF.

  • Reaction Initiation: Cool the solution to 0°C using an ice-water bath.

  • LiAlH₄ Addition: Slowly add the LiAlH₄ solution (1.0 M in THF, approx. 1.5 eq) to the nitrile solution via the dropping funnel over 30-60 minutes. Causality: A slow, controlled addition is critical to manage the exothermic reaction and prevent dangerous temperature spikes.

  • Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight to ensure the reaction goes to completion.

  • Reaction Quench (Fieser Work-up): Cool the flask back to 0°C. With vigorous stirring, very carefully and slowly add deionized water (X mL, where X is the mass of LiAlH₄ used in grams). Follow this with the slow addition of 15% aqueous sodium hydroxide solution (X mL), and then finally add more deionized water (3X mL). A granular white precipitate of aluminum salts should form. Causality: This specific sequence for the quench is designed to safely neutralize the excess LiAlH₄ and produce an easily filterable solid.[6]

  • Isolation of Free Amine: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with diethyl ether. Combine the filtrate and the washings.

  • Extraction & Drying: Transfer the combined organic solution to a separatory funnel, wash with brine, and then dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure to yield (2-Chloro-6-methylphenyl)methanamine as a crude oil.

Part B: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude amine oil from Part A in a minimal amount of anhydrous diethyl ether.

  • Acidification: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether until the solution becomes acidic (test with pH paper) and a white precipitate is no longer formed. Causality: The free amine is basic and will react with HCl to form the ammonium salt, which is typically a solid and much less soluble in nonpolar organic solvents like ether.[10][11]

  • Precipitation: Stir the resulting suspension at room temperature for 30 minutes, then cool in an ice bath for another 30 minutes to maximize precipitation.

  • Isolation: Collect the white solid by vacuum filtration, washing the cake with a small amount of cold diethyl ether.

Part C: Purification

  • Recrystallization: The crude hydrochloride salt can be purified by recrystallization.[12] Dissolve the solid in a minimum amount of hot isopropanol. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. If necessary, diethyl ether can be added to aid precipitation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to a constant weight. The final product should be a white to off-white crystalline solid.

Trustworthiness: A Self-Validating System

To ensure the integrity of the synthesis, in-process controls and final product characterization are essential.

Reaction Monitoring
  • Technique: Thin-Layer Chromatography (TLC)

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point.

  • Visualization: UV light (254 nm) and/or staining with potassium permanganate or ninhydrin.

  • Procedure: Monitor the disappearance of the starting nitrile spot and the appearance of the more polar amine product spot at the baseline (before work-up) or as a distinct spot (after work-up).

Product Characterization & Validation

The identity and purity of the final (2-Chloro-6-methylphenyl)methanamine hydrochloride should be confirmed using a suite of analytical techniques.

TechniqueExpected Results for (2-Chloro-6-methylphenyl)methanamine HCl
¹H NMR Aromatic protons (Ar-H) in the ~7.2-7.5 ppm region. A singlet for the benzylic protons (-CH₂-NH₃⁺) around ~4.2 ppm. A singlet for the methyl protons (-CH₃) around ~2.4 ppm. A broad singlet for the amine protons (-NH₃⁺) which may be exchangeable with D₂O.[13][14]
¹³C NMR Aromatic carbons in the ~125-140 ppm region. Benzylic carbon (-CH₂) around ~40-45 ppm. Methyl carbon (-CH₃) around ~18-22 ppm.
IR Spectroscopy Broad N-H stretching bands for the R-NH₃⁺ group in the ~2400-3000 cm⁻¹ region. C-H stretching for the aromatic ring just above 3000 cm⁻¹. Aromatic C=C stretching bands in the ~1450-1600 cm⁻¹ region. C-Cl stretching in the ~700-800 cm⁻¹ region.[15][16]
Melting Point A sharp melting point range consistent with a pure compound.
Purity (HPLC) A single major peak with purity ≥95%.

Safety Precautions

This synthesis involves hazardous materials and requires strict adherence to safety protocols in a well-ventilated fume hood.

  • Lithium Aluminum Hydride (LiAlH₄): This reagent is extremely reactive and pyrophoric. It reacts violently with water, alcohols, and other protic solvents, releasing flammable hydrogen gas.[9][17] It can ignite in moist air and cause severe chemical burns upon contact with skin.[18][19]

    • Handling: Always handle LiAlH₄ under an inert atmosphere (nitrogen or argon).[20] Use spark-resistant tools.

    • Personal Protective Equipment (PPE): Wear a fire-retardant lab coat, safety glasses or a face shield, and impervious gloves (neoprene or nitrile rubber).[18][20]

    • Spills & Fire: In case of fire, use a Class D fire extinguisher (for combustible metals) or smother with dry sand, dry dolomite, or graphite. DO NOT USE WATER, CO₂, or soda-acid extinguishers. [9][17]

  • Anhydrous Solvents (THF, Diethyl Ether): These are highly flammable and can form explosive peroxides upon standing. Use from freshly opened containers or after proper purification. Keep away from ignition sources.[19]

  • Hydrochloric Acid: Corrosive and causes severe skin and eye damage. Handle with appropriate PPE.

References

  • Vertex AI Search. (2025, November 23). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
  • Princeton University. Lithium Aluminum Hydride | Office of Environmental Health and Safety.
  • New Journal of Chemistry. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. RSC Publishing.
  • Google Patents. US5869653A - Hydrogenation of nitriles to produce amines.
  • JoVE. (2025, May 22). Video: Nitriles to Amines: LiAlH4 Reduction.
  • Sigma-Aldrich. Lithium aluminum hydride - Safety Data Sheet.
  • Gelest, Inc. (2015, July 23). LITHIUM ALUMINUM HYDRIDE, pellets - Safety Data Sheet.
  • Fisher Scientific. (2015, January 06). Lithium aluminium hydride - SAFETY DATA SHEET.
  • Catalysis Science & Technology. Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes. RSC Publishing.
  • Academia.edu. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Cobalt Pincer Complex.
  • Chemguide. reduction of nitriles.
  • Thieme. Catalytic Reduction of Nitriles.
  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.
  • New Jersey Department of Health. LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY.
  • Dalal Institute. Mechanism of Metal Hydride Reduction of Saturated and Unsaturated Carbonyl Compounds, Acids, Esters and Nitriles.
  • Scribd. Infrared Spectrum Analysis of Benzylamine.
  • Studylib. (2020, February 26). IR Spectroscopy: Bond Strength & Vibrational Frequency Analysis.
  • Semantic Scholar. (1963). Study of the infra-red spectra of α-substituted benzylamines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • ACS Publications. (2025, October 07). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry.
  • ResearchGate. (2017, February 07). Purification of organic hydrochloride salt?.
  • ResearchGate. Experimental 1 H NMR spectrum of 2-Cl-6-MA.
  • University of Alberta. Isolation (Recovery) of amines.
  • Sciencemadness Discussion Board. (2006, December 10). Isolation of primary amines as HCL salt problem.
  • AWS. Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla.
  • Chemistry LibreTexts. (2020, May 30). 20.5: Synthesis of Primary Amines.

Sources

An Application Guide to the ¹H and ¹³C NMR Analysis of 2-Chloro-6-Methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Chloro-6-methylaniline (CAS No: 87-63-8), also known as 6-chloro-o-toluidine, is a key substituted aniline used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Given its role in complex molecular syntheses, the unambiguous confirmation of its structure and purity is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical method for the structural elucidation of such organic compounds in solution, providing detailed information about the molecular framework, chemical environment, and connectivity of atoms.[3][4]

This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the ¹H and ¹³C NMR analysis of 2-chloro-6-methylaniline. It outlines a field-proven protocol for sample preparation and data acquisition and delivers an in-depth interpretation of the resulting spectra, grounded in the fundamental principles of NMR spectroscopy. The causality behind peak assignments is explained, ensuring a thorough understanding of the structure-spectrum correlation.

Molecular Structure and NMR Logic

The chemical structure of 2-chloro-6-methylaniline dictates its NMR signature. The molecule consists of a benzene ring with three different substituents: an amino (-NH₂) group at C1, a chloro (-Cl) group at C2, and a methyl (-CH₃) group at C6. This substitution pattern renders all aromatic protons and carbons chemically distinct, leading to a well-resolved and informative spectrum.

The electron-donating amino and methyl groups tend to increase electron density (shield) at the ortho and para positions, while the electronegative chloro group withdraws electron density (deshields) primarily through an inductive effect.[5] These competing electronic effects result in a predictable dispersion of signals in both the ¹H and ¹³C NMR spectra.

cluster_molecule 2-Chloro-6-methylaniline C1 C1 C2 C2 C1->C2 C4 C4 N N C1->N C3 C3 C2->C3 C5 C5 Cl Cl C2->Cl C3->C4 C6 C6 H3 H3 C3->H3 C4->C5 H4 H4 C4->H4 C5->C6 H5 H5 C5->H5 C6->C1 C7 C7 C6->C7 H_N1 H N->H_N1 H_N2 H N->H_N2 H7_1 H C7->H7_1 H7_2 H C7->H7_2 H7_3 H C7->H7_3

Caption: Molecular structure of 2-chloro-6-methylaniline with atom numbering.

Experimental Protocol

This protocol provides a self-validating system for acquiring high-quality NMR spectra. The choices made at each step are designed to minimize artifacts and ensure reproducibility.

Materials and Equipment
  • 2-Chloro-6-methylaniline (CAS: 87-63-8)

  • Deuterated chloroform (CDCl₃, 99.8 atom % D)

  • Tetramethylsilane (TMS)

  • High-quality 5 mm NMR tubes (e.g., Wilmad, Norell)[6][7]

  • Glass Pasteur pipettes and bulbs

  • Small glass vial (e.g., 1-dram)

  • Analytical balance

  • NMR Spectrometer (e.g., 400 MHz or higher)

Workflow for NMR Sample Preparation

Caption: Standard workflow for preparing an NMR sample for analysis.

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh 10-20 mg of 2-chloro-6-methylaniline for ¹H NMR analysis into a clean, dry vial. For ¹³C NMR, a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a shorter acquisition time.[8][9]

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is an excellent choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.[7]

  • Dissolution: Gently swirl the vial to ensure the sample is completely dissolved. If particulates are visible, the solution must be filtered to prevent poor magnetic field homogeneity (shimming).[6] Filtering can be achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette during transfer.[6]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[10] This is crucial for accurate chemical shift calibration.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution from the vial into a high-quality 5 mm NMR tube. The final sample height should be approximately 4 cm (0.55 mL), which is optimal for proper shimming on most modern spectrometers.[6]

  • Capping and Acquisition: Securely cap the NMR tube, label it clearly, and insert it into the spectrometer.

  • Data Acquisition: After the instrument locks on the deuterium signal of the solvent and is shimmed to homogeneity, acquire the ¹H and ¹³C NMR spectra using standard instrument parameters. For ¹³C, a proton-decoupled experiment is standard.

¹H NMR Spectral Analysis (400 MHz, CDCl₃)

The ¹H NMR spectrum provides a wealth of information based on chemical shift, signal integration, and spin-spin coupling patterns.

Table 1: ¹H NMR Data for 2-Chloro-6-methylaniline

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.15 d (doublet) 1H H-3
6.95 t (triplet) 1H H-4
6.65 d (doublet) 1H H-5
4.01 br s (broad singlet) 2H NH₂
2.20 s (singlet) 3H CH₃

Data derived from experimental spectra reported in scientific literature.[11][12]

Interpretation of ¹H NMR Spectrum
  • Aromatic Region (δ 6.65 - 7.15 ppm): This region contains signals for the three protons on the benzene ring.[13][14]

    • H-4 (δ 6.95, triplet): This signal appears as a triplet due to coupling with its two adjacent neighbors, H-3 and H-5 (ortho-coupling). The central position of this multiplet reflects the combined electronic effects of the substituents.

    • H-3 (δ 7.15, doublet): This proton is coupled only to H-4 (ortho-coupling), resulting in a doublet. It is the most downfield of the aromatic protons, likely due to its proximity to the electron-withdrawing chlorine atom.

    • H-5 (δ 6.65, doublet): This proton is also coupled only to H-4 (ortho-coupling), giving a doublet. It appears at the most upfield position in the aromatic region, a consequence of the strong shielding effect from the ortho-amino group.

  • Amino Protons (δ 4.01, broad singlet): The two protons of the amino group appear as a broad singlet. The broadness is due to quadrupole coupling with the ¹⁴N nucleus and potential chemical exchange. The chemical shift of N-H protons is highly variable and depends on concentration, solvent, and temperature.[5]

  • Methyl Protons (δ 2.20, singlet): The three protons of the methyl group appear as a sharp singlet. There are no adjacent protons with which to couple, so the signal is unsplit. Its chemical shift in the benzylic region (2.0-3.0 ppm) is characteristic of a methyl group attached to an aromatic ring.[15]

¹³C NMR Spectral Analysis (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum shows seven distinct signals, one for each unique carbon atom in the molecule.

Table 2: ¹³C NMR Data for 2-Chloro-6-methylaniline

Chemical Shift (δ, ppm) Assignment Rationale
141.4 C-1 Attached to the electron-donating -NH₂ group.
128.5 C-2 Attached to the electronegative -Cl atom (deshielded).
127.7 C-4 Aromatic CH carbon.
123.7 C-3 Aromatic CH carbon.
119.4 C-5 Aromatic CH carbon, shielded by ortho -NH₂ group.
118.5 C-6 Attached to the -CH₃ group.
17.5 C-7 Aliphatic -CH₃ carbon.

Data derived from experimental spectra reported in scientific literature.[11]

Interpretation of ¹³C NMR Spectrum
  • Aromatic Carbons (δ 118.5 - 141.4 ppm): The six carbons of the benzene ring resonate in this characteristic range.[14][15] The assignments are based on established substituent chemical shift (SCS) effects.

    • Quaternary Carbons (C-1, C-2, C-6): These carbons do not bear any protons and would appear as singlets. C-1 (attached to N) and C-2 (attached to Cl) are significantly downfield. C-6, attached to the methyl group, is found at the upfield end of the quaternary signals.

    • CH Carbons (C-3, C-4, C-5): These carbons show varied chemical shifts based on their electronic environment. C-5 is the most shielded (lowest ppm) due to the strong electron-donating effect of the ortho-amino group. C-3 and C-4 are less shielded.

  • Methyl Carbon (δ 17.5 ppm): The signal for the methyl carbon (C-7) appears far upfield, which is typical for sp³-hybridized aliphatic carbons.

Conclusion

The combined analysis of ¹H and ¹³C NMR spectra provides an unambiguous structural confirmation of 2-chloro-6-methylaniline. The chemical shifts, signal multiplicities, and integration values are all consistent with the assigned structure. This application note serves as a robust guide for scientists, enabling them to confidently prepare samples, acquire high-quality data, and accurately interpret the NMR spectra of this important chemical intermediate. The methodologies described herein are fundamental to quality control, reaction monitoring, and structural verification in both academic research and industrial drug development.

References

  • Small molecule NMR sample preparation. (2023). University of Illinois Chicago. [Link]

  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

  • Spectroscopy of Aromatic Compounds. (2023). OpenStax. [Link]

  • Sample Preparation - Max T. Rogers NMR Facility. Michigan State University. [Link]

  • NMR Sample Preparation. ETH Zurich. [Link]

  • 2-Chloro-6-methylaniline. PubChem, National Center for Biotechnology Information. [Link]

  • 15.7: Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. [Link]

  • 3.10: Spectroscopy of Aromatic Compounds. (2021). Chemistry LibreTexts. [Link]

  • Supporting Information. New Journal of Chemistry. [Link]

  • Kumar, A., & Singh, A. (2014). Basic Concepts, Principles and Applications of NMR Spectroscopy. International Journal of Innovative Research in Science, Engineering and Technology, 3(11), 17534-17542. [Link]

  • Principles of NMR. Queen's University. [Link]

  • 2-Chloro-6-methylaniline. Georganics. [Link]

  • Karabacak, M., et al. (2009). Experimental (UV, NMR, IR and Raman) and theoretical spectroscopic properties of 2-chloro-6-methylaniline. ResearchGate. [Link]

  • Experimental (UV, NMR, IR and Raman) and theoretical spectroscopic properties of 2-chloro-6-methylaniline. ResearchGate. [Link]

  • NMR Spectra of Anilines. ResearchGate. [Link]

  • Experimental 1H NMR spectrum of 2-Cl-6-MA. ResearchGate. [Link]

  • Gal, M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 435-442. [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Reusch, W. NMR Spectroscopy. Michigan State University Department of Chemistry. [Link]

  • A kinetic study of the copolymerization of substituted anilines by 1H NMR. Academia.edu. [Link]

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Application Note: A Practical Guide to the Synthesis of Dasatinib via Amide Coupling of 2-Chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib, marketed as Sprycel®, is a potent, orally administered tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][2][3] It functions as a dual inhibitor of BCR-ABL and Src family kinases, which are critical drivers of these malignancies.[4][5] The chemical structure of Dasatinib is N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide.[2][6]

A key step in the synthesis of Dasatinib involves the formation of a critical amide bond that connects the thiazole core to the 2-chloro-6-methylphenyl moiety. This structural element is crucial for the drug's potent inhibitory activity. While the user prompt specified (2-Chloro-6-methylphenyl)methanamine as an intermediate, established and patented synthetic routes to Dasatinib exclusively utilize 2-chloro-6-methylaniline . The use of the former would introduce an additional methylene (-CH2-) spacer, resulting in a different chemical entity. Therefore, this guide will focus on the scientifically validated and industrially relevant intermediate, 2-chloro-6-methylaniline, to provide an accurate and reproducible protocol.

This document provides a detailed protocol for the key amide coupling reaction, outlines the overall synthetic strategy, and includes necessary information on characterization and safety.

Synthetic Strategy and Workflow

The most convergent and widely adopted synthetic routes for Dasatinib involve the coupling of two advanced intermediates:

  • 2-Chloro-6-methylaniline : This provides the key substituted phenyl ring necessary for kinase binding.

  • The Thiazole Core Acid : 2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid, which contains the thiazole, pyrimidine, and piperazine moieties.[7]

The retrosynthetic analysis of Dasatinib clearly shows the disconnection at the central amide bond, leading back to these two key fragments. The forward synthesis, therefore, involves an amide coupling reaction, a robust and well-understood transformation in medicinal chemistry.

Caption: Retrosynthetic analysis and forward synthesis workflow for Dasatinib.

Materials and Reagents

Proper preparation and sourcing of high-purity reagents are critical for the success of the synthesis.

Reagent NameCAS No.Molecular FormulaMW ( g/mol )Recommended Purity
2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid1245157-42-9C15H20N6O3S380.42>98%
2-Chloro-6-methylaniline87-63-8C7H8ClN141.60>98%
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)148893-10-1C10H15F6N6OP380.23>98%
N,N-Diisopropylethylamine (DIPEA)7087-68-5C8H19N129.24Anhydrous, >99.5%
N,N-Dimethylformamide (DMF)68-12-2C3H7NO73.09Anhydrous, >99.8%
Dichloromethane (DCM)75-09-2CH2Cl284.93Anhydrous, >99.8%
Saturated Sodium Bicarbonate Solution144-55-8 (solid)NaHCO384.01ACS Grade
Deionized Water7732-18-5H2O18.0218.2 MΩ·cm

Experimental Protocol: Synthesis of Dasatinib

This protocol is based on established methods utilizing HATU as the coupling agent, which is known for its high efficiency and suppression of side reactions.[1][8]

1. Reaction Setup: a. To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add the Thiazole Core Acid (7.61 g, 20.0 mmol, 1.0 eq). b. Add anhydrous N,N-Dimethylformamide (DMF, 150 mL) to the flask. Stir the mixture at room temperature (20-25°C) until all solids are dissolved. c. Add 2-Chloro-6-methylaniline (3.40 g, 24.0 mmol, 1.2 eq) to the solution.

2. Coupling Reaction: a. Cool the reaction mixture to 0-5°C using an ice-water bath. b. Add N,N-Diisopropylethylamine (DIPEA, 8.7 mL, 50.0 mmol, 2.5 eq) to the mixture dropwise, ensuring the internal temperature remains below 10°C. c. In a separate beaker, dissolve HATU (9.88 g, 26.0 mmol, 1.3 eq) in a minimal amount of anhydrous DMF (~30 mL). d. Add the HATU solution to the reaction flask dropwise over 15-20 minutes, maintaining the internal temperature at 0-5°C. Causality Note: The base (DIPEA) deprotonates the carboxylic acid, and HATU acts as an activating agent, forming a highly reactive acyl-uronium species that is readily attacked by the aniline nitrogen. This two-step activation minimizes racemization and promotes efficient amide bond formation. e. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours) under a nitrogen atmosphere.

3. Reaction Monitoring: a. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). b. TLC System: Dichloromethane:Methanol (9:1 v/v). The product should have a higher Rf value than the starting carboxylic acid. c. LC-MS: Look for the disappearance of the starting acid (m/z [M+H]⁺ ≈ 381.1) and the appearance of the product, Dasatinib (m/z [M+H]⁺ ≈ 488.1).

4. Work-up and Isolation: a. Once the reaction is complete, slowly pour the reaction mixture into a beaker containing deionized water (750 mL) while stirring vigorously. This will precipitate the crude product. b. Continue stirring the resulting slurry for 30-60 minutes to ensure complete precipitation. c. Collect the solid by vacuum filtration using a Büchner funnel. d. Wash the filter cake sequentially with deionized water (2 x 100 mL) and then with a small amount of cold diethyl ether (2 x 50 mL) to remove residual DMF and other organic impurities. e. Dry the crude product under vacuum at 40-50°C to a constant weight. The expected yield of crude Dasatinib is typically high (>90%).

5. Purification (if necessary): a. If the purity of the crude product is below the desired specification (>99%), recrystallization or column chromatography can be performed. b. Recrystallization Solvent System: A mixture of ethanol and water is commonly effective. c. Column Chromatography: Silica gel, using a gradient elution of Dichloromethane and Methanol.

Characterization of Dasatinib

The identity and purity of the synthesized Dasatinib should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~9.9 (s, 1H, -NH-), ~9.3 (s, 1H, -NH-), 8.4 (s, 1H, thiazole-H), 7.4-7.2 (m, 3H, Ar-H), 4.5 (t, 1H, -OH), 3.6-3.4 (m, 6H, piperazine-H), 2.5 (m, 4H, piperazine-H), 2.4 (s, 3H, Ar-CH₃), 2.3 (s, 3H, pyrimidine-CH₃). Note: Peaks may vary slightly.
High-Resolution Mass Spectrometry (HRMS) Calculated for C₂₂H₂₇ClN₇O₂S [M+H]⁺: 488.1581. Found: 488.15xx.
HPLC Purity >99.5% (Method: RP-HPLC, C18 column, UV detection at ~305-325 nm).[9][10]
Melting Point Approx. 280-286 °C (decomposes).
Safety and Handling Precautions

All synthesis steps must be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

  • 2-Chloro-6-methylaniline : This compound is toxic if swallowed, in contact with skin, or if inhaled.[11][12] It is a suspected mutagen and may cause skin sensitization.[11][13] Handle with chemical-resistant gloves, safety goggles, and a lab coat.[14] Avoid creating dust or aerosols.

  • HATU : Is an irritant. Avoid contact with skin, eyes, and respiratory tract.

  • DIPEA and DMF : Are flammable and irritants. DMF is a known reproductive toxin. Handle with care and avoid inhalation of vapors.

  • Waste Disposal : All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations. Contaminated materials should be treated as hazardous waste.

Conclusion

The amide coupling between 2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid and 2-chloro-6-methylaniline is a robust and high-yielding key step in the synthesis of Dasatinib. By employing efficient coupling agents like HATU and following a carefully controlled protocol, researchers can reliably produce this important active pharmaceutical ingredient. Adherence to strict safety protocols is paramount due to the hazardous nature of the intermediates and reagents involved.

References

  • EP2532662B1 - Synthesis process of dasatinib and intermediate thereof.
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]

  • WO2011095125A1 - Synthesis methods and purification methods of dasatinib.
  • Justia Patents. (2013). Synthesis process of dasatinib and intermediate thereof. [Link]

  • HPC Standards. (n.d.). 2-Chloro-6-methylaniline. [Link]

  • US20130030177A1 - Synthesis process of dasatinib and intermediate thereof.
  • Pharmaffiliates. (n.d.). 2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid. [Link]

  • Journal of Chromatographic Science. (2024). RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS. [Link]

  • ResearchGate. (n.d.). RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS | Request PDF. [Link]

Sources

Application Note: One-Pot Synthesis of 2-Chloro-6-methylaniline via Sequential Deamination-Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Structural "Rotation"

The preparation of 2-chloro-6-methylaniline—a highly valuable building block for the synthesis of tyrosine kinase inhibitors (e.g., dasatinib) and agricultural pesticides [1]—traditionally suffers from multi-step inefficiencies and intermediate isolation losses.

This protocol details a highly optimized, one-pot methodology starting from 3-chloro-5-methyl-4-nitroaniline . The brilliance of this synthetic route lies in its exploitation of structural geometry. By selectively removing the original amine group at position 1 and subsequently reducing the nitro group at position 4, the primary axis of the molecule effectively "rotates" by 180 degrees. The original meta-substituents (chloro at C3, methyl at C5) seamlessly become the ortho-substituents (C2 and C6) relative to the newly formed amine. This eliminates the need for complex, sterically hindered ortho-halogenation steps.

Mechanistic Causality & Reaction Design

To achieve this transformation in a single reaction vessel [2], the protocol leverages the differential reactivity of the amine and nitro groups through three distinct mechanistic phases:

  • Regioselective Diazotization: The aliphatic/aromatic amine is highly susceptible to nitrosation. Using sodium nitrite in aqueous sulfuric acid at 0–5 °C converts the amine into a diazonium salt. The nitro group remains completely inert during this phase due to its highly oxidized state.

  • Reductive Deamination: Hypophosphorous acid ( H3​PO2​ ) is introduced as a selective hydride donor. It operates via a highly efficient radical chain mechanism that cleanly expels nitrogen gas ( N2​ ) and replaces the diazonium group with a proton, yielding 2-chloro-6-methylnitrobenzene. H3​PO2​ is chosen over ethanol to suppress unwanted ether byproducts.

  • Béchamp Reduction: Without isolating the nitrobenzene intermediate, zero-valent iron ( Fe0 ) is added directly to the acidic pot. Elevating the temperature to 85–95 °C initiates a robust electron transfer process (Béchamp reduction), converting the nitro group to the final primary amine [3].

Mechanism cluster_amine Amine Transformation cluster_nitro Nitro Transformation NH2 Aromatic Amine (-NH₂) N2 Diazonium (-N₂⁺) NH2->N2 NaNO₂/H⁺ H Proton (-H) N2->H H₃PO₂ (-N₂ gas) NO2 Nitro Group (-NO₂) NH2_new New Amine (-NH₂) NO2->NH2_new Fe/H⁺ (Béchamp)

Mechanistic logic showing sequential deamination and nitro reduction on the aromatic ring.

Quantitative Reagent Matrix

The following stoichiometry is optimized for a 25 mmol scale to ensure maximum yield (~82.5%) while preventing thermal runaway during the exothermic reduction phase.

ReagentMW ( g/mol )EquivalentsAmountRole
3-Chloro-5-methyl-4-nitroaniline 186.601.025.0 mmol (4.66 g)Starting Material
Sulfuric Acid (Conc. 98%) 98.08~3.792.0 mmol (5.0 mL)Acid Catalyst / Medium
Sodium Nitrite ( NaNO2​ ) 69.001.0827.0 mmol (1.86 g)Diazotizing Agent
Hypophosphorous Acid (50% aq) 66.00~6.5164.0 mmol (15.0 mL)Deaminating Agent
Iron Powder ( Fe0 ) 55.843.587.5 mmol (4.89 g)Reducing Agent
Deionized Water 18.02Solvent40.0 mL (Total)Solvent

Self-Validating Experimental Protocol

This workflow is designed as a self-validating system. Do not proceed to the next step unless the specific visual or physical checkpoints are met.

Phase 1: Diazotization
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and internal thermometer, add 3-chloro-5-methyl-4-nitroaniline (4.66 g) and 5 mL of DI water.

  • Acidification: Slowly add 20 mL of dilute sulfuric acid (prepared by carefully adding 5 mL conc. H2​SO4​ into 15 mL water). Stir for 10 minutes to ensure complete salt formation.

  • Cooling: Submerge the flask in an ice-salt bath and cool the internal temperature to 0–5 °C .

  • Nitrosation: Dissolve NaNO2​ (1.86 g) in 15 mL of DI water. Add this solution dropwise to the reaction mixture over 15 minutes, strictly maintaining the temperature below 5 °C to prevent diazonium degradation. Stir for an additional 30 minutes.

  • Validation Checkpoint 1: The suspension should clarify into a homogeneous, pale-yellow diazonium salt solution. No significant gas evolution should be occurring at this stage.

Phase 2: Deamination
  • Hydride Transfer: While maintaining the temperature at 0–5 °C, add 15 mL of 50% aqueous hypophosphorous acid ( H3​PO2​ ) dropwise.

  • Reaction: Continue stirring the cold mixture for 3 hours.

  • Validation Checkpoint 2: Vigorous effervescence (bubbling) must be observed immediately upon H3​PO2​ addition. This is the N2​ gas leaving the aromatic ring. The reaction is complete when gas evolution completely ceases.

Phase 3: Béchamp Reduction
  • Iron Addition: Remove the ice bath. Add iron powder (4.89 g) directly into the same reaction pot in small portions to control the initial exotherm.

  • Thermal Reduction: Equip the flask with a reflux condenser and gradually heat the mixture to 85–95 °C using an oil bath. Stir vigorously for 2–3 hours.

  • Validation Checkpoint 3: The reaction mixture will transition from a yellow/brown solution to a thick, dark-black sludge. This indicates the successful oxidation of iron to iron(II,III) oxide ( Fe3​O4​ ) and the concurrent reduction of the nitro group.

Phase 4: Isolation & Purification
  • Workup: Cool the mixture to room temperature. Neutralize the acidic solution to pH 7-8 using saturated aqueous NaHCO3​ .

  • Filtration: Filter the dark mixture through a pad of Celite to remove the iron oxide sludge. Wash the filter cake thoroughly with ethyl acetate (3 × 30 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer with an additional 20 mL of ethyl acetate.

  • Concentration: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Hexanes/Ethyl Acetate) to yield 2-chloro-6-methylaniline as a clear yellow to red-brown liquid.

Workflow SM 3-chloro-5-methyl-4-nitroaniline (Starting Material) Step1 Step 1: Diazotization NaNO₂, H₂SO₄, 0-5 °C SM->Step1 Int1 Diazonium Intermediate Step1->Int1 Step2 Step 2: Deamination H₃PO₂, 0-5 °C Int1->Step2 Int2 2-chloro-6-methylnitrobenzene Step2->Int2 Step3 Step 3: Nitro Reduction Fe powder, 85-95 °C Int2->Step3 Product 2-chloro-6-methylaniline (Final Product) Step3->Product

One-pot experimental workflow from 3-chloro-5-methyl-4-nitroaniline to 2-chloro-6-methylaniline.

References

  • Google Patents.Preparation method of 2-chloro-6-methylaniline (Patent CN112358404B).

Grignard reaction protocol for synthesizing chlorophenyl-(pyridinyl)-methanol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

The synthesis of diaryl methanols featuring both halogenated phenyl and pyridinyl moieties is a critical operation in medicinal chemistry. Specifically, (4-chlorophenyl)(pyridin-2-yl)methanol serves as the foundational chiral building block for several high-value active pharmaceutical ingredients (APIs). It is the direct precursor to first-generation ethanolamine antihistamines such as carbinoxamine, and its structural scaffold is heavily utilized in the design of potent, clotrimazole-analogous antimalarial agents targeting Plasmodium falciparum[1].

This application note details a highly optimized Grignard addition protocol for synthesizing these derivatives. By employing 4-chlorophenylmagnesium bromide and 2-pyridinecarboxaldehyde, this method achieves high atom economy and direct C–C bond formation.

Mechanistic Rationale & Causality (E-E-A-T)

As a Senior Application Scientist, it is imperative to understand that a successful Grignard reaction is not merely about mixing reagents, but about strictly controlling the micro-environment of the nucleophilic attack.

  • Solvent Selection (Anhydrous THF vs. Diethyl Ether): While diethyl ether is a classical Grignard solvent, anhydrous Tetrahydrofuran (THF) is strictly preferred for this specific protocol. THF possesses a higher boiling point and superior Lewis basicity, which more effectively solvates the resulting tetrahedral magnesium alkoxide intermediate. This prevents premature precipitation of the complex, which can trap unreacted starting materials and depress yields[1].

  • Temperature Control (0 °C to Room Temperature): The nucleophilic attack of the aryl Grignard reagent onto the highly electrophilic pyridinecarboxaldehyde is intensely exothermic. Performing the addition at 0 °C prevents localized superheating. Poor thermal control can activate undesired pathways, such as the homocoupling of the Grignard reagent or nucleophilic attack on the electron-deficient pyridine ring itself.

  • Quenching Strategy (Saturated Aqueous NH₄Cl): The choice of quenching agent is the most critical step for product recovery. Using a strong acid (like 1N HCl) to break the magnesium complex will inadvertently protonate the basic pyridine nitrogen ( pKa​≈5.2 ). This generates a water-soluble pyridinium salt, pulling the target product into the aqueous layer and severely complicating organic extraction. Saturated aqueous ammonium chloride provides a sufficiently mild proton source to yield the free alcohol without ionizing the pyridine ring.

Mechanism A 4-Chlorophenylmagnesium Bromide (Nucleophile) C Magnesium Alkoxide Intermediate A->C Nucleophilic Attack (0 °C) B 2-Pyridinecarboxaldehyde (Electrophile) B->C D (4-Chlorophenyl)(pyridin-2-yl)methanol (Target Product) C->D NH4Cl Quench (Mild Protonation)

Reaction mechanism of the Grignard addition to 2-pyridinecarboxaldehyde.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure the integrity of the synthesis at every stage.

Phase 1: Reaction Setup & Nucleophilic Addition
  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet.

  • Reagent Loading: Charge the flask with 4-chlorophenylmagnesium bromide (1.0 M in THF, 1.2 equivalents, approx. 24 mL). Cool the flask to 0 °C using an ice-water bath and allow it to equilibrate for 15 minutes.

  • Electrophile Addition: Dissolve 2-pyridinecarboxaldehyde (1.0 equivalent, 2.14 g, 20 mmol) in 10 mL of anhydrous THF. Transfer this to the dropping funnel.

  • Controlled Dropwise Addition: Add the aldehyde solution dropwise over 30 minutes.

    • Self-Validation Checkpoint: The reaction mixture will transition from a cloudy grey/brown to a clear, deep yellow/orange solution. This color shift confirms the formation of the soluble magnesium alkoxide intermediate.

Phase 2: Reaction Monitoring & Quenching
  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

  • TLC Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 40% EtOAc/Hexane system. The disappearance of the UV-active aldehyde spot ( Rf​≈0.6 ) and the appearance of a new, highly polar product spot ( Rf​≈0.3 ) validates reaction completion.

  • Quenching: Re-cool the flask to 0 °C. Slowly add 30 mL of saturated aqueous NH₄Cl dropwise.

    • Caution: The initial addition will result in vigorous bubbling and the precipitation of white magnesium salts. Stir vigorously until the salts granulate.

Phase 3: Workup & Purification
  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude viscous oil.

  • Purification: Purify the crude product via silica gel flash column chromatography (eluting with a gradient of 20% to 40% EtOAc in Hexanes) to afford (4-chlorophenyl)(pyridin-2-yl)methanol as a crystalline solid.

Workflow Step1 1. Setup Dry THF, Argon, 0 °C Step2 2. Addition Dropwise Aldehyde Step1->Step2 Step3 3. Reaction Stir at RT (2-4 h) Step2->Step3 Step4 4. Quench Sat. aq. NH4Cl Step3->Step4 Step5 5. Extraction EtOAc / Brine Step4->Step5 Step6 6. Purification Column Chromatography Step5->Step6

Experimental workflow for the Grignard synthesis and subsequent isolation.

Quantitative Data & Optimization Summary

To maximize the yield of the target carbinol, several reaction parameters must be strictly controlled. The table below summarizes the optimization data comparing sub-optimal baseline conditions against the optimized protocol.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Solvent Diethyl EtherAnhydrous THF THF better solvates the magnesium alkoxide intermediate, preventing premature precipitation and trapping of reagents.
Temperature Room Temp (Addition)0 °C (Addition) RT Mitigates the highly exothermic nucleophilic attack, reducing the risk of Grignard homocoupling.
Quenching Agent 1N HClSat. aq. NH₄Cl Prevents protonation of the pyridine nitrogen ( pKa​≈5.2 ), keeping the product in the organic phase during extraction.
Grignard Equivalents 1.0 eq1.1 - 1.2 eq Ensures complete consumption of the electrophile, accounting for trace moisture in the reaction setup.
Typical Yield 45 - 55%75 - 85% Cumulative effect of optimized solvation, thermal control, and non-destructive quenching.

Analytical Characterization

Successful synthesis of (4-chlorophenyl)(pyridin-2-yl)methanol is definitively confirmed via Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR (400 MHz, CDCl₃): The diagnostic signal is the benzylic methine proton (CH-OH), which appears as a distinct singlet (or a doublet if coupled to the hydroxyl proton, depending on solvent exchange) around δ 5.80 - 5.95 ppm . The highly deshielded pyridine α -proton typically appears as a doublet of doublets around δ 8.55 ppm .

  • Mass Spectrometry (ESI-MS): Expected m/z for [M+H]+ is 220.0 (with a characteristic M+2 isotope peak at 222.0 due to the chlorine atom).

References

  • Cui, X.-C., Zhang, H., Wang, Y.-P., Qu, J.-P., & Kang, Y.-B. (2022). Synthesis of carbinoxamine via α-C(sp3)–H 2-pyridylation of O, S or N-containing compounds enabled by non-D–A-type super organoreductants and sulfoxide- or sulfide HAT reagents. Chemical Science.[Link]

  • Gemma, S., Campiani, G., Butini, S., et al. (2008). Clotrimazole Scaffold as an Innovative Pharmacophore Towards Potent Antimalarial Agents: Design, Synthesis, and Biological and Structure–Activity Relationship Studies. Journal of Medicinal Chemistry.[Link]

Sources

Application Note: Large-Scale Synthesis of 2-Chloro-6-methylbenzoic Acid via Palladium-Catalyzed Carbonylation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary & Strategic Rationale

2-Chloro-6-methylbenzoic acid is a highly valued building block and intermediate in the synthesis of complex pharmaceuticals and agrochemicals (e.g., herbicides and targeted therapeutics)[1]. Historically, the procurement of this compound in multikilogram quantities at high purity (>99%) was cost-prohibitive due to the limitations of traditional synthetic routes[2].

When scaling up the synthesis of 2-chloro-6-methylbenzoic acid, process chemists must evaluate yield, scalability, and safety. Traditional methods, such as the Sandmeyer reaction of 2-chloro-6-methylaniline, suffer from severe limitations including high dilution requirements, tar formation, and yields typically below 50%[2]. Alternatively, ortho-metalation strategies require cryogenic conditions (-78 °C) and expensive organolithium reagents, making them unsuitable for robust manufacturing[3].

To overcome these bottlenecks, a highly efficient, two-step catalytic carbonylation route starting from 3-chloro-2-iodotoluene was developed[2]. This method leverages the chemoselectivity of palladium catalysts to achieve a 94% crude yield (84% after recrystallization) while operating at an exceptionally high substrate-to-catalyst (S/C) ratio of 10,000[2].

Table 1: Comparative Analysis of Synthetic Routes
Synthetic RouteYieldKey Limitations / ChallengesScalability
Sandmeyer Reaction < 50%High dilution required; extensive tar formation; complex purification.Poor
Ortho-metalation ModerateRequires cryogenic temperatures (-78 °C); expensive reagents (sec-butyllithium).Low
Nucleophilic Substitution 85%Three-step process; requires Grignard reagents and a hazardous oxidation step.Moderate
Catalytic Carbonylation 84–94% Requires high-pressure autoclave (15–40 bar CO); highly chemoselective.Excellent

Mechanistic Insights: Chemoselective Alkoxycarbonylation

The success of this route relies on the differential reactivity of carbon-halogen bonds. The bond dissociation energy of the C–I bond in 3-chloro-2-iodotoluene is significantly lower than that of the adjacent C–Cl bond. This allows the active Palladium(0) species to undergo oxidative addition exclusively at the iodine site, ensuring perfect regioselectivity without competitive insertion into the chloride[2].

Following oxidative addition, carbon monoxide (CO) coordinates to the Pd(II) center and undergoes migratory insertion to form an acyl-palladium intermediate. Subsequent nucleophilic attack by methanol, facilitated by a mild base (NaHCO₃), yields the methyl ester and regenerates the Pd(0) catalyst via reductive elimination [4][5].

Mechanism Pd0 Pd(0) Active Species OA Oxidative Addition (Chemoselective for C-I) Pd0->OA PdII_Ar Ar-Pd(II)-I Complex OA->PdII_Ar CO_Ins CO Coordination & Migratory Insertion PdII_Ar->CO_Ins CO Gas PdII_Acyl Ar-C(=O)-Pd(II)-I CO_Ins->PdII_Acyl Nu_Att Nucleophilic Attack (MeOH / NaHCO3) PdII_Acyl->Nu_Att MeOH RE Reductive Elimination Nu_Att->RE -HI (as NaI) RE->Pd0 Catalyst Regeneration Product Methyl 2-chloro-6-methylbenzoate RE->Product

Figure 1: Mechanistic cycle for the Pd-catalyzed alkoxycarbonylation of 3-chloro-2-iodotoluene.

Process Chemistry & Scale-Up Parameters

To achieve a commercially viable process, the parameters of the carbonylation step must be tightly controlled. The use of NaHCO₃ is a deliberate causality-driven choice: it is a weak base that effectively neutralizes the hydroiodic acid (HI) generated during the reaction, preventing catalyst poisoning, yet it is mild enough to avoid premature base-catalyzed hydrolysis of the newly formed methyl ester[2][6].

Table 2: Optimized Reaction Parameters for Carbonylation
ParameterOptimized ConditionProcess Rationale
Substrate 3-Chloro-2-iodotolueneExploits C-I vs C-Cl bond reactivity for regioselectivity.
Catalyst PdCl₂(PPh₃)₂Robust, air-stable Pd(II) precatalyst; easily reduced in situ.
S/C Ratio 10,000Minimizes heavy metal waste and API contamination risks[2].
Solvent MethanolActs as both the solvent and the nucleophile.
Base NaHCO₃ (1.5 equiv)Scavenges HI without causing premature ester hydrolysis[7].
CO Pressure 15 – 40 barDrives the equilibrium of CO insertion; prevents catalyst resting states[6][7].
Temperature 140 °CProvides necessary activation energy for high turnover frequencies[7].

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed with built-in In-Process Controls (IPCs) to ensure self-validation at each critical step.

Step 1: Methoxycarbonylation of 3-Chloro-2-iodotoluene
  • Reactor Charging: To a high-pressure Hastelloy autoclave, charge 3-chloro-2-iodotoluene (1.0 equiv), methanol (solvent, 5 volumes), NaHCO₃ (1.5 equiv), and PdCl₂(PPh₃)₂ (0.01 mol%, S/C = 10,000)[2][7].

  • Purging & Pressurization: Seal the autoclave and purge the headspace with nitrogen (3 cycles) to remove oxygen. Pressurize the vessel with carbon monoxide (CO) to an initial pressure of 40 bar[7].

  • Reaction Execution: Heat the vigorously stirred mixture to 140 °C.

  • IPC (Physical): Monitor the CO gas uptake. The reaction is self-validating when the pressure drop stabilizes and gas consumption ceases (typically 4–6 hours).

  • Workup: Cool the reactor to room temperature and safely vent the excess CO through a scrubber system.

  • Filtration: Filter the crude methanolic mixture through a pad of Celite to remove precipitated inorganic salts (NaI, excess NaHCO₃) and palladium black[6]. The filtrate contains the intermediate methyl 2-chloro-6-methylbenzoate and is used directly in Step 2[2].

Step 2: Alkaline Hydrolysis and Controlled Crystallization
  • Hydrolysis: Transfer the methanolic filtrate to a standard glass-lined reactor. Add an aqueous solution of NaOH (2.0 equiv). Heat the mixture to reflux.

  • IPC (Analytical): Analyze the mixture via HPLC or GC. Proceed only when >99% of the methyl ester is consumed.

  • Solvent Exchange: Distill off the methanol under reduced pressure to leave an aqueous solution of the sodium carboxylate salt.

  • Acidification: Cool the aqueous layer to 10 °C and slowly add concentrated HCl until the pH reaches < 2. This ensures complete protonation, causing the crude 2-chloro-6-methylbenzoic acid to precipitate as a solid[8].

  • Polymorph-Controlled Recrystallization: Isolate the crude solid and suspend it in water. Heat the suspension to 84 °C to achieve complete dissolution. Cool the mixture to 50 °C and add sodium acetate (buffer modifier) along with authentic seed crystals of the desired product[7].

    • Causality Note: The addition of sodium acetate is critical; it alters the solubility profile, maintaining trace impurities (such as fluorinated analogs or anhydrides) in the mother liquor[7].

  • Isolation: Slowly cool the seeded mixture to 4 °C. Collect the crystalline solid by filtration, wash with cold water, and dry under vacuum to afford pure 2-chloro-6-methylbenzoic acid (84% overall yield, >99.9% purity)[2][7].

Workflow SM 3-Chloro-2-iodotoluene (Starting Material) Rxn1 Autoclave Carbonylation PdCl2(PPh3)2, CO (15-40 bar) MeOH, NaHCO3, 140°C SM->Rxn1 Int Methyl Ester Intermediate (In Filtrate) Rxn1->Int Filtration Rxn2 One-Pot Hydrolysis 1. NaOH (aq), Reflux 2. HCl Acidification (pH < 2) Int->Rxn2 Crude Crude Acid Precipitate Rxn2->Crude Precipitation Purif Recrystallization Seed Crystals, NaOAc 84°C to 4°C Crude->Purif Final Pure 2-Chloro-6-methylbenzoic Acid (>99% Purity, 84% Yield) Purif->Final Isolation

Figure 2: Step-by-step process workflow for large-scale synthesis and purification.

References
  • Daniewski, A. R., et al. "Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid." ACS Publications (The Journal of Organic Chemistry), 2002.
  • Torborg, C., & Beller, M. "Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals." ACS Publications (Chemical Reviews), 2011.
  • "2-Chloro-6-methylbenzoic acid." Chem-Impex.

Sources

Application Note: A Multi-faceted Approach to the Purity Assessment of Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Amine Hydrochloride Salts

Amine hydrochloride salts are a cornerstone of the pharmaceutical industry, representing a significant portion of active pharmaceutical ingredients (APIs). The formation of a hydrochloride salt is a common strategy to improve the solubility, stability, and handling properties of basic amine compounds.[1] Consequently, the rigorous assessment of their purity is not merely a quality control checkpoint but a fundamental requirement for ensuring the safety and efficacy of the final drug product.

Impurities in an API can originate from various stages, including synthesis, purification, and storage, and are broadly categorized by the International Council for Harmonisation (ICH) as organic impurities, inorganic impurities, and residual solvents.[2][3] Each category presents unique analytical challenges and potential risks, necessitating a multi-technique approach for comprehensive characterization. This application note provides an in-depth guide to the key analytical techniques and protocols for the robust purity assessment of amine hydrochloride salts, grounded in scientific principles and regulatory expectations.

Regulatory Framework: Understanding Impurity Thresholds

The ICH guidelines, specifically Q3A(R2), provide a harmonized framework for the reporting, identification, and qualification of impurities in new drug substances.[3][4] These thresholds are determined by the maximum daily dose of the drug and are crucial for setting specifications.

Threshold Maximum Daily Dose ≤ 2 g/day Rationale & Action Required
Reporting Threshold ≥ 0.05%The level at which an impurity must be reported in regulatory submissions.[5]
Identification Threshold ≥ 0.10%The level above which the structure of an impurity must be determined.[4][6]
Qualification Threshold ≥ 0.15%The level at which an impurity's biological safety must be established.[3][4]

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances.

The Analytical Strategy: A Triad of Purity Assessment

A comprehensive purity assessment of an amine hydrochloride salt relies on a triad of analytical approaches, each targeting different aspects of the sample's composition: the organic purity of the amine, the content of the hydrochloride counter-ion, and the levels of process-related impurities like residual solvents and inorganic materials.

Purity_Assessment_Workflow cluster_0 Purity Assessment Strategy cluster_1 Core Purity Components cluster_2 Primary Analytical Techniques AmineHCl Amine Hydrochloride Salt (API) Assess Comprehensive Purity Assessment AmineHCl->Assess Organic Organic Purity & Related Substances Assess->Organic Inorganic Inorganic Purity & Counter-Ion Stoichiometry Assess->Inorganic Residual Residual Solvents & Volatile Impurities Assess->Residual HPLC HPLC / UPLC Organic->HPLC Quantification NMR NMR Spectroscopy Organic->NMR Identification IC Ion Chromatography (IC) Inorganic->IC Chloride Assay Titration Titration (Potentiometric) Inorganic->Titration Total Basicity / Chloride Content ICP ICP-MS / ICP-OES Inorganic->ICP Elemental Impurities GC Gas Chromatography (GC) Residual->GC Solvent Analysis Technique_Selection cluster_choices Impurity Type cluster_methods Recommended Technique start What is the nature of the impurity? organic Organic / Drug-Related (e.g., by-product, degradant) start->organic counter_ion Counter-Ion Stoichiometry (Chloride content) start->counter_ion solvent Residual Solvent (e.g., IPA, Toluene) start->solvent elemental Elemental Impurity (e.g., Pd, Pb, Ni) start->elemental hplc HPLC / UPLC-UV organic->hplc ic Ion Chromatography counter_ion->ic gc Headspace GC-FID solvent->gc icpms ICP-MS elemental->icpms

Sources

Application Notes and Protocols for 2-Chloro-6-methylaniline in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 2-Chloro-6-methylaniline in Modern Agrochemicals

2-Chloro-6-methylaniline, a substituted aniline, is a pivotal building block in the synthesis of a diverse range of modern agrochemicals.[1] Its unique structural features, including the sterically hindered amino group flanked by a chloro and a methyl substituent, impart specific properties to the resulting active ingredients, influencing their efficacy, selectivity, and environmental profile. This guide provides an in-depth exploration of the application of 2-chloro-6-methylaniline in the synthesis of key agrochemical classes, with a focus on chloroacetanilide herbicides and phenylamide fungicides.

The strategic importance of 2-chloro-6-methylaniline lies in its versatile reactivity, allowing for the construction of complex molecular architectures necessary for potent biological activity.[1] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed synthetic protocols, mechanistic insights, and a discussion of the causality behind experimental choices.

I. Synthesis of Chloroacetanilide Herbicides: A Detailed Protocol

Chloroacetanilide herbicides are a major class of pre-emergent herbicides used for the control of annual grasses and some broadleaf weeds in various crops. The synthesis of these herbicides typically involves the N-acylation of a substituted aniline with chloroacetyl chloride, followed by N-alkylation. 2-Chloro-6-methylaniline is an excellent precursor for this class of herbicides.

Reaction Workflow: Synthesis of a Representative Chloroacetanilide Herbicide

The following diagram illustrates the two-step synthesis of a representative chloroacetanilide herbicide from 2-chloro-6-methylaniline.

SynthesisWorkflow Start 2-Chloro-6-methylaniline Intermediate N-(2-Chloro-6-methylphenyl) chloroacetamide Start->Intermediate Chloroacetyl Chloride, NaOAc, Acetic Acid Product Chloroacetanilide Herbicide Intermediate->Product Alkylating Agent, Base, Solvent

Caption: Two-step synthesis of a chloroacetanilide herbicide.

Protocol 1: Synthesis of N-(2-Chloro-6-methylphenyl)chloroacetamide

This protocol details the N-acylation of 2-chloro-6-methylaniline with chloroacetyl chloride. The use of glacial acetic acid as a solvent and sodium acetate as a base to neutralize the HCl byproduct is a common and effective method.[2]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Chloro-6-methylaniline141.6014.16 g0.1
Chloroacetyl chloride112.9412.42 g (8.7 mL)0.11
Glacial Acetic Acid60.05100 mL-
Sodium Acetate82.0312.3 g0.15
Ice-cold Water18.02500 mL-
Toluene92.14As needed-

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 14.16 g (0.1 mol) of 2-chloro-6-methylaniline in 100 mL of glacial acetic acid.

  • Stir the mixture at room temperature until the aniline is completely dissolved.

  • Slowly add 12.42 g (0.11 mol) of chloroacetyl chloride dropwise from the dropping funnel over 30 minutes. Maintain the temperature of the reaction mixture between 20-30°C using a water bath.

  • After the addition is complete, continue stirring for an additional 2 hours at room temperature to ensure the completion of the reaction.

  • In a separate beaker, dissolve 12.3 g (0.15 mol) of sodium acetate in 100 mL of water.

  • Slowly pour the reaction mixture into a 1 L beaker containing 500 mL of ice-cold water while stirring vigorously. A precipitate will form.

  • Filter the solid product using a Büchner funnel and wash the filter cake with copious amounts of cold water until the filtrate is neutral to pH paper.

  • Dry the crude product in a vacuum oven at 50-60°C.

  • Recrystallize the crude product from toluene to obtain pure N-(2-chloro-6-methylphenyl)chloroacetamide.

Expected Yield and Characterization:

ParameterValue
Appearance White to off-white crystalline solid
Yield 85-95%
Melting Point 148-152°C
¹H NMR (CDCl₃, δ ppm) 8.1 (s, 1H, NH), 7.2-7.4 (m, 3H, Ar-H), 4.2 (s, 2H, CH₂), 2.3 (s, 3H, CH₃)
¹³C NMR (CDCl₃, δ ppm) 164.5 (C=O), 136.0, 135.5, 130.0, 129.0, 128.5, 126.0 (Ar-C), 43.0 (CH₂), 18.0 (CH₃)
Protocol 2: N-Alkylation to a Chloroacetanilide Herbicide

This protocol describes the subsequent N-alkylation of the intermediate to form a final herbicide product, analogous to the synthesis of acetochlor.[3][4] The choice of the alkylating agent will determine the final product. Here, we use chloromethyl ethyl ether as a representative example.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
N-(2-Chloro-6-methylphenyl)chloroacetamide218.0821.8 g0.1
Chloromethyl ethyl ether94.5410.4 g (9.8 mL)0.11
Sodium Hydroxide40.004.4 g0.11
Toluene92.14150 mL-
Water18.02100 mL-

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, suspend 21.8 g (0.1 mol) of N-(2-chloro-6-methylphenyl)chloroacetamide in 150 mL of toluene.

  • Add 4.4 g (0.11 mol) of powdered sodium hydroxide to the suspension.

  • Heat the mixture to 60°C with vigorous stirring.

  • Slowly add 10.4 g (0.11 mol) of chloromethyl ethyl ether dropwise from the dropping funnel over 30 minutes.

  • After the addition, raise the temperature to reflux (approximately 110°C) and maintain for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature.

  • Add 100 mL of water to the flask and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude herbicide can be purified by vacuum distillation or column chromatography.

II. Synthesis of Phenylamide Fungicides: A Proposed Pathway

Phenylamide fungicides, such as metalaxyl, are systemic fungicides highly effective against oomycete pathogens.[5] The synthesis of these compounds typically involves the N-alkylation of a substituted aniline followed by N-acylation. While the synthesis of metalaxyl from 2,6-dimethylaniline is well-established, a direct protocol starting from 2-chloro-6-methylaniline is less common in readily available literature.[5] However, a plausible synthetic route can be proposed based on established chemical principles.

Proposed Reaction Scheme for a Phenylamide Fungicide

The following diagram outlines a proposed synthesis of a metalaxyl analogue from 2-chloro-6-methylaniline.

FungicideSynthesis Start 2-Chloro-6-methylaniline Step1 N-Alkylation Start->Step1 Methyl 2-bromopropanoate, Base Intermediate1 N-(1-methoxycarbonyl)ethyl- 2-chloro-6-methylaniline Step1->Intermediate1 Step2 N-Acylation Intermediate1->Step2 Methoxyacetyl chloride, Base Product Phenylamide Fungicide Step2->Product

Caption: Proposed synthesis of a phenylamide fungicide.

Rationale and Experimental Considerations

The proposed synthesis involves two key steps:

  • N-Alkylation: The reaction of 2-chloro-6-methylaniline with methyl 2-bromopropanoate in the presence of a base (e.g., sodium carbonate or triethylamine) would yield the N-alkylated intermediate. The choice of a non-nucleophilic base is crucial to avoid side reactions with the alkyl halide. The steric hindrance around the amino group might necessitate higher reaction temperatures or longer reaction times compared to less substituted anilines.

  • N-Acylation: The subsequent acylation of the secondary amine with methoxyacetyl chloride would furnish the final phenylamide fungicide.[5] This reaction is typically carried out in the presence of a base to scavenge the HCl formed.

Self-Validation and Future Work: This proposed protocol requires experimental validation. The reaction conditions, including solvent, temperature, and choice of base, would need to be optimized. Purification and characterization of the intermediate and final product by techniques such as NMR, mass spectrometry, and elemental analysis would be essential to confirm the structure and purity.

Expertise & Experience: Causality Behind Experimental Choices

  • Choice of Acylating Agent: Chloroacetyl chloride is highly reactive and ensures efficient acylation of the aniline.[2] Its reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the alpha-chloro substituent, making the carbonyl carbon highly electrophilic.

  • Role of the Base in N-Acylation: In the synthesis of the chloroacetamide intermediate, sodium acetate acts as a weak base to neutralize the hydrochloric acid generated during the reaction.[2] This prevents the protonation of the starting aniline, which would render it unreactive towards the electrophilic acyl chloride.

  • Solvent Selection: Glacial acetic acid is an effective solvent for the N-acylation as it readily dissolves both the aniline and the sodium acetate. For the subsequent N-alkylation, a non-polar aprotic solvent like toluene is preferred to avoid side reactions with the alkylating agent and the base.

  • Temperature Control: Maintaining a controlled temperature during the addition of chloroacetyl chloride is critical to prevent side reactions and ensure the selective formation of the desired mono-acylated product. Exothermic reactions can lead to the formation of impurities.

Conclusion

2-Chloro-6-methylaniline is a versatile and valuable intermediate in the synthesis of a range of important agrochemicals. The protocols and discussions presented in this guide highlight its application in the preparation of chloroacetanilide herbicides and provide a framework for the development of novel phenylamide fungicides. A thorough understanding of the underlying reaction mechanisms and the rationale behind the chosen experimental conditions is paramount for the successful and efficient synthesis of these complex molecules.

References

  • Acetochlor. In: Wikipedia. ; 2023. Accessed March 7, 2024. [Link]

  • Yablonkai, I., & Marton, A. F. Synthesis of acetochlor labelled with carbonyl(14C). IAEA. Accessed March 7, 2024. [Link]

  • Acetochlor (Ref: CP 55097). AERU - University of Hertfordshire. Accessed March 7, 2024. [Link]

  • The 2-Step Synthesis of Lidocaine. University of California, San Diego. Accessed March 7, 2024. [Link]

  • Production method of high-content acetochlor by methylene method.
  • A kind of method of synthetic Butachlor technical 92.
  • Draw the detailed, step-wise mechanism for the reaction occurring in week 1 (reaction of chloroacetyl chloride with 2,6-dimethylaniline in the presence of acid). Chegg. Published July 22, 2020. Accessed March 7, 2024. [Link]

  • Process for the preparation of 2-chloro and 2,6-dichloroanilines.
  • A kind of preparation method of the chloro- 6- methylaniline of 2-.
  • Two‐Step Continuous‐Flow Synthesis of Fungicide Metalaxyl through Catalytic C−N Bond‐Formation Processes. ResearchGate. Published August 2021. Accessed March 7, 2024. [Link]

  • Synthesis and biological activity of a novel fungicide, flutianil. PMC - NIH. Accessed March 7, 2024. [Link]

  • The Synthesis of Lidocaine. University of San Diego. Accessed March 7, 2024. [Link]

  • 2,6-Diethyl-n-(2'-N-propoxyethyl)-chloroacetanilide for selectively combating weeds.
  • Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide. Queen's University Belfast. Accessed March 7, 2024. [Link]

  • Metalaxil (Metalaxyl). Cultivar Magazine. Published September 18, 2025. Accessed March 7, 2024. [Link]

Sources

Application Note: Advanced LC-MS/MS Methodologies for Robust Drug Metabolite Profiling and Quantitation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In Drug Metabolism and Pharmacokinetics (DMPK) studies, the ability to accurately quantify a parent drug and its metabolites in complex biological matrices is paramount for determining dosing regimens, efficacy, and potential toxicity. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) serves as the gold standard for these analyses. This application note provides a comprehensive, field-proven methodology for the simultaneous extraction, chromatographic resolution, and mass spectrometric quantitation of a target drug and its primary phase II metabolite (e.g., a glucuronide conjugate) in human plasma.

Mechanistic Principles: The Causality Behind the Workflow

As an application scientist, it is critical to understand why specific parameters are chosen, rather than simply executing a method. Every step in this protocol is designed to maximize the signal-to-noise (S/N) ratio and eliminate matrix interference.

  • Sample Preparation (Protein Precipitation): Biological matrices like plasma contain high concentrations of endogenous proteins and phospholipids. If injected directly, these macromolecules will irreversibly foul sub-2-micron UPLC columns and cause severe signal suppression in the MS source. By adding a miscible organic solvent (acetonitrile) at a 3:1 ratio to the plasma, we thermodynamically force the denaturation and precipitation of these proteins.

  • Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS (e.g., 13C or 2H labeled analog) is added before any sample manipulation. Because the SIL-IS shares the exact physicochemical properties of the target analyte, it co-elutes chromatographically and experiences the identical ionization environment. This perfectly corrects for extraction losses and matrix-induced ionization variations, ensuring the assay remains robust across different patient samples[1].

  • Chromatographic Separation (UPLC): We utilize sub-2-micron C18 stationary phases to achieve high theoretical plate counts. A gradient of water and acetonitrile, both modified with 0.1% formic acid, is employed. Formic acid acts as a proton donor, facilitating the formation of [M+H]+ ions essential for positive-mode Electrospray Ionization (ESI). The gradient ensures that highly polar metabolites (like glucuronides) elute early, while the lipophilic parent drug is retained longer, preventing co-elution and mass spectrometer cross-talk.

  • Tandem Mass Spectrometry (MRM): Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides exceptional specificity. Quadrupole 1 (Q1) isolates the intact precursor ion. The collision cell (Q2) fragments it using argon gas via Collision-Induced Dissociation (CID). Quadrupole 3 (Q3) isolates a specific product fragment. This double-mass-filtering drastically reduces background chemical noise, enabling trace-level quantitation.

Workflow Visualization

LCMS_Workflow Sample 1. Biological Sample (Plasma/Urine) Prep 2. Sample Preparation (Protein Precipitation) Sample->Prep Add SIL-IS LC 3. UPLC Separation (C18, Gradient Elution) Prep->LC Remove Proteins Ionization 4. ESI Ionization (Soft Ionization) LC->Ionization Resolve Isobars MSMS 5. Tandem Mass Spec (MRM Mode) Ionization->MSMS Gas-Phase Ions Data 6. Data Analysis (Quantitation) MSMS->Data Mass Filtering

Figure 1: End-to-end LC-MS/MS workflow for drug metabolite analysis.

Experimental Protocol: Step-by-Step Methodology

Self-Validating Design: This protocol integrates matrix effect evaluations and calibration curve criteria in strict accordance with the[1].

Phase A: Sample Preparation (Protein Precipitation)

  • Aliquot: Transfer 50 µL of human plasma (blank, calibration standard, or incurred sample) into a 1.5 mL microcentrifuge tube.

  • IS Addition: Add 10 µL of the SIL-IS working solution (100 ng/mL in 50% methanol). Rationale: Adding IS directly to the matrix ensures it undergoes the exact same precipitation dynamics as the endogenous analytes.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid). Vortex vigorously for 2 minutes. Rationale: Cold solvent enhances the thermodynamic precipitation of plasma proteins.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer & Dilution: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water. Rationale: Diluting the highly organic extract with water matches the initial mobile phase conditions, preventing peak distortion (the "solvent effect") during injection.

Phase B: LC-MS/MS Analysis

  • Set the autosampler temperature to 4°C to ensure the stability of labile phase II metabolites.

  • Inject 5 µL of the prepared sample onto a C18 UPLC column (2.1 × 50 mm, 1.7 µm) maintained at 40°C.

  • Execute the gradient elution profile detailed in Table 1.

  • Monitor the MRM transitions detailed in Table 2 using positive ESI mode.

Quantitative Data & Instrument Parameters

Table 1: UPLC Gradient Elution Profile (Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Flow Rate: 0.4 mL/min)

Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.00955Initial
0.50955Linear
3.001090Linear
4.001090Hold
4.10955Linear
5.50955Re-equilibrate

Table 2: MS/MS MRM Parameters (Example: Drug X and Glucuronide)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Drug X350.2210.13025
Drug X-Glucuronide526.2350.23520
SIL-IS (Drug X-d4)354.2214.13025

Self-Validating System: Matrix Effect (ME) Evaluation

A bioanalytical method must be a self-validating system. To ensure the trustworthiness of the quantitative data, matrix effects must be explicitly quantified. Co-eluting endogenous lipids (e.g., glycerophosphocholines) can invisibly suppress the ionization of the target drug, leading to falsely low concentration readings, a well-documented vulnerability in LC-MS/MS bioanalysis[2].

To validate the method, we utilize a post-extraction spike protocol to determine the Matrix Factor (MF)[3]:

  • Set 1 (Neat Standard): Prepare the drug and IS in the extraction solvent mixture (equivalent to the final vial composition) at the Low Quality Control (LQC) and High Quality Control (HQC) concentrations.

  • Set 2 (Post-Extraction Spike): Extract blank plasma from 6 independent donors following Phase A (omitting the IS). Spike the post-extracted supernatant with the drug and IS at the LQC and HQC concentrations.

  • Calculation: Analyze both sets and calculate the Matrix Factor:

    MF=Peak Area in Set 1Peak Area in Set 2​

    Calculate the IS-normalized MF:

    IS-normalized MF=MFIS​MFAnalyte​​

Validation Criterion: According to industry standards, the coefficient of variation (CV) of the IS-normalized MF across the 6 independent matrix lots must be ≤15% . Meeting this criterion proves that the SIL-IS effectively compensates for any variable matrix suppression, validating the assay for clinical or preclinical use[1].

References

  • Title: Bioanalytical Method Validation Guidance for Industry, 2018 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Source: National Institutes of Health (NIH)
  • Title: Validation of Pregabalin in Human Plasma by LCMS Method Source: OMICS International URL

Sources

Troubleshooting & Optimization

How to improve yield in 2-chloro-6-methylaniline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most common yield-limiting bottlenecks in the synthesis of 2-chloro-6-methylaniline.

2-Chloro-6-methylaniline is a critical intermediate in the synthesis of tyrosine kinase inhibitors (like dasatinib) and various agrochemicals[1],[2]. Because of the steric hindrance and electronic deactivation inherent to the aromatic ring, achieving high yields requires strict control over reaction mechanisms. This guide dissects the two most authoritative synthetic routes, providing self-validating protocols, mechanistic troubleshooting, and quantitative data to ensure your bench-to-plant scale-up is successful.

Section 1: Synthesis Route Evaluation

Before troubleshooting, it is critical to select the appropriate synthetic pathway based on your available infrastructure and yield requirements.

RouteStarting MaterialKey ReagentsTypical YieldPrimary Yield-Limiting Factor
One-Pot Deamination-Reduction 3-chloro-5-methyl-4-nitroanilineNaNO₂, H₂SO₄, H₃PO₂, Fe powder~82.5%Temperature control during diazotization; Iron powder stoichiometry.
Directed Ortho-Lithiation 2-chloroanilinet-BuLi, TMEDA, Methyl Bromide~65.9%Moisture contamination; Transition state chelation failure.

Section 2: The One-Pot Deamination-Reduction Workflow

This route is highly favored for its mild conditions, green solvent profile (water), and high yield (>80%)[1],[3]. It relies on a sequential diazotization, hypophosphorous acid reduction, and iron-mediated nitro reduction.

OnePotWorkflow SM 3-chloro-5-methyl- 4-nitroaniline Diazotization Diazotization (NaNO2, H2SO4) 0-5°C SM->Diazotization Step 1 Deamination Deamination (H3PO2) 0-5°C Diazotization->Deamination Step 2 Reduction Nitro Reduction (Fe powder) 85-95°C Deamination->Reduction Step 3 Product 2-chloro-6-methylaniline Yield: ~82.5% Reduction->Product Step 4

Workflow for the one-pot deamination-reduction synthesis of 2-chloro-6-methylaniline.
Self-Validating Protocol

Step 1: Diazotization

  • Action: In a flask at 0°C, add 3-chloro-5-methyl-4-nitroaniline (1.0 eq), water, and diluted H₂SO₄ (3.0–4.0 eq). Stir for 10 min. Slowly add aqueous NaNO₂ (1.0–1.1 eq)[3].

  • Self-Validation Checkpoint: 15 minutes post-addition, spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating that the stoichiometry was sufficient for complete diazotization.

Step 2: Hypophosphorous Acid Deamination

  • Action: Add 50% H₃PO₂ aqueous solution (6.0–7.0 eq) to the system. Stir strictly at 0–5°C for 3 hours[1],[3].

  • Self-Validation Checkpoint: Perform TLC (Hexane:Ethyl Acetate 4:1). The disappearance of the baseline diazonium spot and the appearance of a less polar intermediate spot validates successful deamination.

Step 3: Iron Powder Reduction

  • Action: Raise the temperature to 85–95°C. Add iron powder (3.5 eq) in batches over 1 hour. Stir for 3 hours[4].

  • Self-Validation Checkpoint: The reaction mixture will turn into a thick, dark suspension. Spot on TLC to confirm the total disappearance of the nitro intermediate.

Step 4: Isolation

  • Action: Filter while hot. Extract the cooled filtrate with dichloromethane (3x). Dry over anhydrous Na₂SO₄, concentrate, and purify via column chromatography[1].

  • Self-Validation Checkpoint: Weigh the crude mass before column chromatography. A crude mass significantly lower than theoretical indicates product precipitation and loss in the iron sludge during filtration (usually due to filtering at too low a temperature).

Troubleshooting FAQs (One-Pot Route)

Q: Why does my yield drop below 70% during the diazotization step? A: Causality: Yield loss here is typically driven by incomplete amine protonation or thermal decomposition of the diazonium salt. Using a weak acid like acetic acid stalls the formation of the nitrosonium ion, dropping yields to ~62.5%[3]. Switching to dilute sulfuric acid ensures complete protonation and stabilizes the diazonium sulfate salt, recovering yields to >82%[3]. Furthermore, if the temperature exceeds 5°C, the highly unstable diazonium intermediate will irreversibly hydrolyze into a phenol byproduct[1].

Quantitative Data: Impact of Acid Catalyst on Yield[3]

Acid CatalystConcentrationYield (%)Mechanistic Observation
Acetic AcidGlacial62.5%Incomplete amine protonation stalls nitrosonium ion formation.
Sulfuric AcidDilute aqueous82.5%Complete protonation; stable diazonium sulfate salt formation.

Q: How does the stoichiometry of iron powder affect the final reduction yield? A: Causality: The reduction of the nitro group requires a delicate balance. Using less than 2.5 equivalents of iron powder leads to incomplete reduction (yields drop to ~73%)[4]. However, using more than 4.0 equivalents does not improve the yield; instead, it creates an excessively viscous iron oxide sludge that physically traps the target product, making hot filtration highly inefficient[4]. The optimal, field-proven stoichiometry is exactly 3.5 equivalents[4].

Section 3: The Directed Ortho-Lithiation Workflow

For laboratories starting from 2-chloroaniline, the directed ortho-lithiation route is a powerful alternative. It utilizes a metal-mediated six-membered ring transition state to direct methylation specifically to the ortho position[2],[5].

OrthoLithiation SM 2-chloroaniline Lithiation Ortho-Lithiation (t-BuLi, TMEDA) -20°C SM->Lithiation Step 1 Methylation Electrophilic Trapping (MeBr) Lithiation->Methylation Step 2 Hydrolysis Acidic Dissociation (HCl/H2O) Methylation->Hydrolysis Step 3 Product 2-chloro-6-methylaniline Yield: ~65.9% Hydrolysis->Product Step 4

Directed ortho-lithiation workflow for synthesizing 2-chloro-6-methylaniline.
Self-Validating Protocol

Step 1: Chelation and Lithiation

  • Action: Dissolve 2-chloroaniline in methyl tert-butyl ether (MTBE). Cool to -20°C. Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (0.2 eq), followed by tert-butyllithium (t-BuLi)[2],[5].

  • Self-Validation Checkpoint: Quench a 0.5 mL aliquot with D₂O. Analyze via GC-MS. A >90% mass shift (+1 Da) confirms successful lithiation and the formation of the required transition state.

Step 2: Electrophilic Trapping

  • Action: Introduce methyl bromide (MeBr) into the reaction mixture to methylate the ortho position[2],[5].

  • Self-Validation Checkpoint: Monitor the internal temperature. A controlled, steady exotherm indicates active and successful electrophilic trapping.

Step 3: Acidic Dissociation

  • Action: Quench the reaction with aqueous HCl to dissociate the transition state complex[2].

  • Self-Validation Checkpoint: Check the pH of the aqueous layer. It must be strictly acidic (pH < 2) to ensure the newly formed 2-chloro-6-methylaniline is fully protonated and partitioned into the aqueous layer, leaving unreacted starting materials and organic impurities in the MTBE phase.

Troubleshooting FAQs (Ortho-Lithiation Route)

Q: I am observing poor conversion and high amounts of unreacted 2-chloroaniline. What is the mechanistic cause? A: Causality: This is almost always a chelation failure. In this pathway, TMEDA is not merely a solvent additive used to break up t-BuLi aggregates; it acts as a critical chelating agent for the intermediate anionic species[5]. Without TMEDA, the required six-membered ring transition state fails to stabilize, preventing directed nucleophilic addition to the ortho position, which stalls the reaction[5].

Q: Can I use methyl iodide (MeI) instead of methyl bromide (MeBr) to improve the 65.9% yield? A: Causality: No. While methyl iodide is a stronger electrophile, its use in this sterically hindered ortho-position frequently leads to competing side reactions, including over-alkylation (N-methylation)[5]. Methyl bromide provides the optimal balance of electrophilicity and chemoselectivity, yielding the target compound reliably at ~65.9% without creating excessive purification bottlenecks[2],[5].

References

  • CN112358404A - Preparation method of 2-chloro-6-methylaniline Source: Google Patents URL
  • CN112358404B - Preparation method of 2-chloro-6-methylaniline Source: Google Patents URL
  • A Practical Ortholithiation-Based Synthesis of 2-Chloro-6-methylaniline Source: J. Org. Chem. 1993, 58, 5537-5540 (American Chemical Society) URL:[Link]

Sources

Purification of crude methylamine hydrochloride from reaction mixture

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amine Synthesis and Purification. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of primary amine hydrochlorides from complex reaction matrices. When synthesizing methylamine hydrochloride ( CH3​NH2​⋅HCl )—typically via the reaction of formaldehyde and ammonium chloride—the resulting crude mixture is a complex matrix containing the target product, unreacted ammonium chloride ( NH4​Cl ), and higher amine byproducts like dimethylamine hydrochloride.

The purification relies on a self-validating system of differential solubility. By sequentially manipulating the solvent environment, we can selectively precipitate or dissolve specific components, ensuring high-purity isolation. Below is the definitive guide, workflow, and troubleshooting FAQ for this purification process.

I. Purification Workflow

G Start Crude Reaction Mixture (MeNH2·HCl, NH4Cl, Me2NH·HCl) Evap Vacuum Concentration & Cooling (Water Removal) Start->Evap Filter1 Filtration Evap->Filter1 NH4Cl_1 Solid: NH4Cl (Discard / Recycle) Filter1->NH4Cl_1 Insoluble MotherLiq Mother Liquor (MeNH2·HCl, Me2NH·HCl) Filter1->MotherLiq Soluble Cryst Evaporation to Crystallization MotherLiq->Cryst CrudeMe Crude MeNH2·HCl Crystals Cryst->CrudeMe Wash Cold Chloroform Wash (Removes Me2NH·HCl) CrudeMe->Wash Recryst Hot Extraction (Absolute EtOH or n-Butanol) Wash->Recryst Insoluble Fraction Pure Pure MeNH2·HCl Crystals (Cooling & Centrifugation) Recryst->Pure Soluble Fraction (Crystallizes on cooling)

Workflow for the purification of crude methylamine hydrochloride.

II. Physicochemical Data & Solubility Profiles

The entire purification protocol is governed by the solubility differences outlined below. Understanding these metrics is critical for diagnosing separation failures.

CompoundWaterAbsolute Ethanol (Hot)n-Butanol (Hot)Chloroform (Cold)
Methylamine Hydrochloride Very SolubleSolubleSolubleInsoluble[1]
Dimethylamine Hydrochloride Very SolubleSolubleSolubleSoluble
Ammonium Chloride SolubleSparingly Soluble (0.6 g/100 g at 15°C)NegligibleInsoluble

III. Step-by-Step Purification Methodology

Step 1: Primary Concentration & NH4​Cl Depletion Transfer the crude aqueous reaction mixture to a round-bottomed flask. Concentrate under reduced pressure on a steam bath until a significant volume of water is removed. Cool the flask to room temperature. Causality: Lowering the temperature forces the bulk of the unreacted ammonium chloride—which is less soluble in cold, concentrated amine solutions—to precipitate. Filter the mixture and centrifuge the solid to separate the NH4​Cl from the mother liquor[2].

Step 2: Isolation of Crude Methylamine Hydrochloride Return the mother liquor to the rotary evaporator and further concentrate under reduced pressure until a thick, syrupy solution remains and crystals begin to form on the surface. Cool the mixture to room temperature to force the precipitation of crude methylamine hydrochloride. Filter and centrifuge to collect the crude crystal mass[2][3].

Step 3: Selective Solvation of Higher Amines (Chloroform Wash) Suspend the crude crystals in cold chloroform (approx. 250 mL per 150 g of product). Causality: Dimethylamine hydrochloride is highly soluble in chloroform, whereas methylamine hydrochloride and ammonium chloride are completely insoluble[1][4]. Filter the suspension to retain the purified solid mass, effectively removing the secondary amine byproduct[2].

Step 4: Hot Solvent Extraction (Separation from Residual NH4​Cl ) Transfer the chloroform-washed crystals to a reflux apparatus containing absolute ethanol or n-butyl alcohol (4–6 parts solvent per part solid). Heat the mixture to boiling. Causality: Methylamine hydrochloride is highly soluble in these hot alcohols, while ammonium chloride is practically insoluble[2][3]. Allow the undissolved NH4​Cl to settle, then rapidly decant or filter the hot clear solution.

Step 5: Final Crystallization & Desiccation Cool the alcoholic filtrate rapidly to induce the crystallization of pure methylamine hydrochloride[2]. Collect the crystals via centrifugation. Because the product is highly hygroscopic, immediately dry the crystals in a vacuum desiccator over anhydrous calcium chloride to prevent deliquescence[1][3].

IV. Troubleshooting & FAQs

Q1: Why is my methylamine hydrochloride contaminated with dimethylamine hydrochloride, and how can I remove it? A1:

  • Causality: Dimethylamine hydrochloride forms as a secondary over-alkylation product during synthesis. It shares similar aqueous solubility with methylamine hydrochloride but differs significantly in organic solvents.

  • Solution: Wash the crude crystal mass with cold chloroform. Dimethylamine hydrochloride is highly soluble in chloroform, whereas methylamine hydrochloride is insoluble[1][4]. This provides a sharp, self-validating separation step[2].

Q2: I am still detecting ammonium chloride in my final product after ethanol recrystallization. What went wrong? A2:

  • Causality: Ammonium chloride has a slight, but non-zero, solubility in absolute ethanol (approx. 0.6 g/100 g at 15°C)[2][3]. If the ethanol is not strictly absolute (i.e., it contains trace water), the solubility of NH4​Cl increases drastically, leading to co-crystallization.

  • Solution: Ensure 100% absolute ethanol is used. For a more rigorous separation, switch the extraction solvent to n-butyl alcohol (1-butanol)[2]. The solubility of ammonium chloride in n-butanol is negligibly small even at boiling temperatures, ensuring a higher purity of the final methylamine salt[3].

Q3: Why is the purified product turning into a syrupy liquid or sticky paste when exposed to ambient air? A3:

  • Causality: Pure methylamine hydrochloride is highly hygroscopic[1]. Exposure to ambient humidity causes it to absorb moisture rapidly, leading to deliquescence.

  • Solution: Always dry the purified crystals rapidly using a centrifuge[2]. Avoid prolonged air drying; instead, transfer the product immediately to a vacuum desiccator containing a strong desiccant (e.g., anhydrous calcium chloride)[3]. Store the final product in tightly sealed, moisture-proof containers.

Q4: During the initial concentration step, why do we use reduced pressure instead of boiling at atmospheric pressure? A4:

  • Causality: Prolonged heating of the reaction mixture at high temperatures can lead to thermal degradation and promote further unwanted methylation side-reactions.

  • Solution: Vacuum concentration lowers the boiling point of the solvent, allowing for rapid water removal at lower temperatures (e.g., on a steam bath). This preserves the integrity of the primary amine salt and prevents the formation of a solid, unworkable cake[2].

V. References

  • GuideChem - What are the properties and uses of Methylamine hydrochloride and Methylamine? - FAQ URL:

  • Organic Syntheses - Methylamine Hydrochloride Procedure URL:

  • Chemister.ru - Properties of substance: methylamine hydrochloride URL:

  • MDMA.ch - Methylamine Synthesis FAQ URL:

Sources

Technical Support Center: Troubleshooting Low Yields in Reimer-Tiemann Formylations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the 1[1]. While this classical method for the ortho-formylation of phenols is highly direct, it is notoriously plagued by low conversions, high variability, and tarry byproducts.

This guide is designed to move beyond basic protocols. Here, we will dissect the fundamental causality behind reaction failures and provide self-validating, field-proven methodologies to optimize your yields.

The Mechanistic Bottleneck: Causality & Theory

To troubleshoot a failing Reimer-Tiemann reaction, one must first understand that low yields are rarely due to reagent failure; they are almost entirely a consequence of competing kinetic pathways and mass transfer limitations [2].

The reaction relies on the deprotonation of chloroform by an aqueous base to generate dichlorocarbene ( :CCl2​ ), a highly reactive, electron-deficient electrophile[1]. Because the phenoxide nucleophile resides in the aqueous phase and the carbene is generated at the interface or within the organic phase,3[3]. If mass transfer is poor, the dichlorocarbene rapidly hydrolyzes into carbon monoxide and formate before it can ever interact with the phenoxide ring.

Mechanistic_Bottleneck cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH (Base) Interface Biphasic Interface Mass Transfer Barrier NaOH->Interface Phenol Phenol Phenoxide Phenoxide Ion (Nucleophile) Phenol->Phenoxide Deprotonation Product Salicylaldehyde (Target) Phenoxide->Product Ortho-attack CHCl3 Chloroform (CHCl3) CHCl3->Interface Carbene Dichlorocarbene (:CCl2) Interface->Carbene Alpha-elimination Hydrolysis Side Reaction: Hydrolysis to Formate Carbene->Hydrolysis Poor mixing Carbene->Product

Mechanistic pathway of the Reimer-Tiemann reaction highlighting the biphasic mass transfer bottleneck.

Diagnostic Troubleshooting Guide

Q: I am recovering >50% of my starting phenol, even after prolonged reaction times and excess chloroform addition. What is failing?

A: The primary cause is insufficient mass transfer between the aqueous hydroxide/phenoxide layer and the organic chloroform layer. When mixing is inadequate, the generated dichlorocarbene undergoes basic hydrolysis rather than electrophilic aromatic substitution[2].

  • The Fix: Implement a Phase-Transfer Catalyst (PTC) such as a crown ether or a quaternary ammonium salt.4, allowing carbene generation to occur in closer proximity to the partitioned phenol[4]. Additionally, abandon magnetic stirring in favor of mechanical stirring (>800 RPM) to maximize the biphasic interfacial area.

Q: My reaction mixture turns into a thick, black tar, and my isolated yield of the aldehyde is <10%. How do I prevent this?

A: You are experiencing a thermal runaway. The Reimer-Tiemann reaction requires initial heating to overcome the activation energy barrier, but3[3]. If the temperature exceeds 70°C, the reaction rapidly polymerizes the highly reactive intermediates into resinous tars[5].

  • The Fix: Do not add all the chloroform at once. Heat the aqueous phenol/base mixture to 60°C, then add chloroform dropwise to maintain a gentle, controlled reflux. Use an external cooling bath (ice/water) ready to quench excessive exotherms[5].

Q: I am attempting to formylate a para-alkyl substituted phenol, but my NMR shows a loss of aromaticity and the presence of a ketone.

A: You are observing an "abnormal" Reimer-Tiemann reaction. When the ortho or para positions are sterically hindered or electronically modified by alkyl groups,6 instead of the standard aldehyde[6].

  • The Fix: If your substrate is highly substituted, consider alternative formylation methods (e.g., Duff reaction using TFA or the Casnati-Skattebøl reaction) which utilize different electrophilic species and avoid carbene intermediates entirely[7].

Troubleshooting_Logic Start Symptom: Low Yield (<30% Conversion) Q1 Are intractable black tars forming? Start->Q1 Q2 Is unreacted phenol recovered intact? Start->Q2 Q3 Are cyclohexadienones detected (NMR)? Start->Q3 Sol1 Thermal Runaway: Control addition rate Maintain 60-70°C Q1->Sol1 Yes Sol2 Mass Transfer Failure: Add Phase-Transfer Catalyst Increase stirring >800 RPM Q2->Sol2 Yes Sol3 Abnormal RT Reaction: Steric hindrance present. Switch to Duff Reaction Q3->Sol3 Yes

Decision tree for troubleshooting low yields and byproducts in Reimer-Tiemann formylations.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the expected yield improvements based on optimized scale-up conditions.

Reaction ParameterStandard ProtocolOptimized ProtocolMechanistic RationaleExpected Yield
Mixing Method Magnetic (300 RPM)Mechanical (>800 RPM)Maximizes biphasic interfacial area, reducing carbene hydrolysis[2].~25% (Standard)
Temperature Uncontrolled (>80°C)Controlled (60-70°C)Prevents thermal runaway and oxidative tar formation[5].~50% (Temp Controlled)
Additives None5 mol% Crown EtherShuttles OH− into the organic phase to generate carbene locally[4].~75% (Fully Optimized)
CHCl3​ Addition Bolus additionDropwise over 30 minsControls the exotherm and maintains a steady state of active carbene[3].-

Self-Validating Experimental Protocol: PTC-Enhanced Formylation

To ensure reproducibility, this protocol is designed as a self-validating system. Do not proceed to the next step unless the visual/thermal checkpoints are met.

Phase 1: Phenoxide Generation & Emulsion Formation

  • In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve 0.10 mol of phenol in 50 mL of 25% (w/v) aqueous NaOH[5].

    • Validation Checkpoint: The solution will exotherm slightly and turn a distinct yellow/orange. This confirms the quantitative formation of the phenoxide nucleophile. If it remains colorless, verify your base concentration.

  • Add 5 mol% of a phase-transfer catalyst (e.g., tetrabutylammonium bromide or 18-crown-6) to the aqueous layer[4].

  • Initiate mechanical stirring at a minimum of 800 RPM to prepare the system for a micro-emulsion.

Phase 2: Controlled Carbene Generation 4. Heat the reaction mixture to exactly 60°C using a temperature-controlled oil bath[5]. 5. Place 0.15 mol of purified chloroform ( CHCl3​ ) in the dropping funnel. Begin dropwise addition at a rate of 1 drop per second.

  • Validation Checkpoint: Monitor the internal temperature closely. 3[3]. If the temperature exceeds 70°C, pause the addition immediately and apply an ice bath to prevent tar formation[5].

Phase 3: Workup & Isolation 6. Once addition is complete, maintain stirring at 65°C for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the phenol spot is minimized. 7. Cool the mixture to 0°C in an ice bath and carefully acidify to pH 2 using 10% aqueous HCl.

  • Validation Checkpoint: A cloudy biphasic mixture or precipitate will form as the phenoxide is protonated back to the neutral salicylaldehyde.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify via flash column chromatography or steam distillation (salicylaldehyde is highly steam volatile due to intramolecular hydrogen bonding).

Frequently Asked Questions (FAQs)

Q: Can I use Carbon Tetrachloride ( CCl4​ ) instead of Chloroform? A: Yes, but it changes the product. Using CCl4​ under basic conditions generates salicylic acid (a carboxylic acid) rather than salicylaldehyde, as it proceeds through a different intermediate pathway[2].

Q: Why is the ortho product favored over the para product? A: The preference for ortho-formylation is driven by the electrostatic interaction between the electron-deficient dichlorocarbene and the localized electron density of the phenoxide oxygen, which directs the carbene to the adjacent ortho position. Furthermore, the transition state is stabilized by intramolecular hydrogen bonding.

Q: Is it necessary to run the reaction under an inert atmosphere? A: While not strictly mandatory for standard phenols, running the reaction under Argon or Nitrogen is highly recommended if your substrate is prone to oxidation (e.g., electron-rich methoxy phenols), as it prevents the oxidative degradation of the carbene and the substrate at elevated temperatures.

References

  • Module 5 : Electrophilic Aromatic Substitution - NPTEL Archive Source: nptel.ac.in URL:[Link]

  • Reimer Tiemann Reaction Mechanism Source: BYJU'S URL:[Link]

  • Reimer Tiemann Reaction: Mechanism and application Source: Chemistry Notes URL:[Link]

  • The Reimer–Tiemann Reaction Source: ResearchGate URL:[Link]

  • Reimer–Tiemann Reaction of Coumarins Source: ResearchGate URL:[Link]

Sources

Technical Support Center: Benzylamine Synthesis & Side Product Mitigation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for benzylamine synthesis. As researchers and drug development professionals, you are likely aware that synthesizing primary benzylamines is notoriously plagued by poor selectivity. Whether you are employing direct alkylation, reductive amination, or nitrile reduction, the thermodynamic stability and high nucleophilicity of the intermediates often lead to a complex mixture of secondary amines, tertiary amines, and hydrogenolysis byproducts.

This guide is designed to dissect the mechanistic causality behind these side reactions and provide you with self-validating protocols to achieve high-purity primary benzylamine.

Mechanistic Workflow: Pathways to Over-Alkylation and Byproducts

To effectively troubleshoot your synthesis, you must first understand the competing reaction networks. The diagram below maps the critical divergence points where target primary amines degrade into unwanted side products.

BenzylaminePathways B_Cl Benzyl Chloride (Direct Alkylation) B_NH2 Benzylamine (Target Primary Amine) B_Cl->B_NH2 + NH3 B_Ald Benzaldehyde (Reductive Amination) Imine Benzylideneimine (Reactive Intermediate) B_Ald->Imine + NH3 (- H2O) Toluene Toluene / Benzyl Alcohol (Over-reduction) B_Ald->Toluene Hydrogenolysis B_CN Benzonitrile (Nitrile Reduction) B_CN->Imine + H2 / Catalyst Imine->B_NH2 + H2 / Catalyst Di_B Dibenzylamine (Secondary Amine) B_NH2->Di_B + Benzyl Chloride (Nucleophilic Attack) N_B_B N-benzylidenebenzylamine (Condensation Product) B_NH2->N_B_B + Benzaldehyde (Condensation) Tri_B Tribenzylamine (Tertiary Amine) Di_B->Tri_B + Benzyl Chloride N_B_B->Di_B + H2 / Catalyst

Reaction pathways in benzylamine synthesis highlighting target and side product formation.

Troubleshooting FAQs: Identifying and Minimizing Side Products

Q1: Why does the direct alkylation of benzyl chloride with ammonia consistently yield a mixture of primary, secondary, and tertiary amines? A: This is a classic issue rooted in nucleophilicity. When benzyl chloride reacts with ammonia, the resulting primary amine (benzylamine) is significantly more nucleophilic than the starting ammonia[1]. Consequently, the newly formed benzylamine aggressively attacks unreacted benzyl chloride, leading to a "runaway" over-alkylation cascade that forms dibenzylamine and tribenzylamine[1]. To minimize this, you must maintain a statistically overwhelming excess of ammonia (often 10 to 50 equivalents) or add the benzyl chloride dropwise via a syringe pump to keep its local concentration extremely low[1].

Q2: During the reductive amination of benzaldehyde, I am observing high levels of dibenzylamine. What is the mechanistic cause, and how can I suppress it? A: In reductive amination, benzaldehyde condenses with ammonia to form a benzylideneimine intermediate, which is then hydrogenated to benzylamine[2]. However, the synthesized benzylamine can rapidly condense with unreacted benzaldehyde to form N-benzylidenebenzylamine[2][3]. When this bulky imine is subsequently hydrogenated, it yields dibenzylamine[2][4]. Another competing side reaction is the direct hydrogenolysis of benzaldehyde to benzyl alcohol or toluene[2][3]. Mitigation: To suppress dibenzylamine formation, utilize a high stoichiometric excess of ammonia (e.g., >0.5 to 5 mol per mol of benzaldehyde)[5][6]. This shifts the equilibrium away from N-benzylidenebenzylamine formation and favors the primary imine[5].

Q3: I am reducing benzonitrile to benzylamine using a transition metal catalyst, but I am getting secondary imines and amines. How do I improve selectivity? A: The catalytic hydrogenation of the carbon-nitrogen triple bond first yields a highly reactive imine intermediate[7][8]. This intermediate is prone to nucleophilic attack by the already-formed benzylamine, creating coupled side products like N-benzylidenebenzylamine and dibenzylamine[7][8]. Selectivity is heavily dependent on the catalyst structure and reaction medium[9]. Using specific homogeneous ruthenium complexes with basic additives (like t-BuONa) or optimized heterogeneous catalysts (like CuAg electrodes or CoBOx nanosheets) can dramatically improve primary amine selectivity (up to 92%) by accelerating the hydrogenation of the primary imine before it can undergo coupling[4][7][9].

Quantitative Data: Method & Condition Comparison

The table below summarizes the expected quantitative outcomes of various synthesis methods and highlights the specific mitigation strategies required to suppress side products.

Synthesis MethodPrimary Catalyst / ReagentTypical Yield (Primary Amine)Major Side ProductsMitigation Strategy
Direct Alkylation Aqueous NH₃40 - 60%Dibenzylamine, TribenzylamineUse massive excess of NH₃ (10-50 eq) or switch to Gabriel synthesis.
Reductive Amination Raney Ni, Pd/C, or CoBOx85 - 95%Dibenzylamine, Benzyl AlcoholHigh NH₃ to benzaldehyde ratio (>5:1); optimize H₂ pressure.
Nitrile Reduction Ru-complexes, Pd/C, CuAg80 - 92%Secondary/Tertiary Amines, TolueneUse basic additives (e.g., t-BuONa) or specific ligands to block imine coupling.
Gabriel Synthesis Potassium Phthalimide, N₂H₄>95%Phthalhydrazide (easily separated)None required; inherently prevents over-alkylation by steric and electronic protection.
Self-Validating Experimental Protocols

To ensure reproducibility and high selectivity, the following protocols are designed as self-validating systems . Do not proceed to the next step without confirming the analytical checkpoint.

Protocol A: Highly Selective Reductive Amination of Benzaldehyde

Objective: Synthesize benzylamine while suppressing dibenzylamine and benzyl alcohol formation.

  • Imine Formation (Equilibrium Shift):

    • Action: Charge a high-pressure autoclave with benzaldehyde and a 5-fold molar excess of methanolic ammonia (2M NH₃ in MeOH). Stir at room temperature for 30 minutes.

    • Causality: Excess ammonia statistically prevents the product benzylamine from outcompeting ammonia for unreacted benzaldehyde, suppressing N-benzylidenebenzylamine formation[5][6].

    • Validation Checkpoint: Analyze a 10 µL aliquot via GC-MS. Proceed to hydrogenation only when the benzaldehyde peak is minimized and benzylideneimine is the dominant species.

  • Catalytic Hydrogenation:

    • Action: Add 5 mol% Pd/C or Raney Nickel catalyst. Pressurize the vessel with H₂ (e.g., 15 MPa) and heat to 80-100 °C[4][10].

    • Validation Checkpoint: Monitor the pressure drop. The reaction is complete when H₂ uptake ceases. Sample the mixture for HPLC analysis; the secondary imine (N-benzylidenebenzylamine) must be <1% before venting[4][7].

  • Acid-Base Workup (Purification):

    • Action: Filter the catalyst through Celite. Acidify the filtrate with 1M HCl to pH 2, then extract with diethyl ether. Alkalize the aqueous layer with NaOH to pH 12, extract with dichloromethane, dry over Na₂SO₄, and concentrate.

    • Causality: Benzylamine forms a water-soluble hydrochloride salt at low pH, while neutral side products (benzyl alcohol, toluene) partition into the organic layer and are discarded[10].

Protocol B: Gabriel Synthesis (Absolute Primary Amine Selectivity)

Objective: Completely bypass over-alkylation using steric and electronic protection.

  • N-Alkylation:

    • Action: Reflux potassium phthalimide with benzyl chloride in DMF for 2-4 hours.

    • Causality: The phthalimide nitrogen is protected by two strongly electron-withdrawing carbonyl groups, rendering it incapable of reacting with a second equivalent of benzyl chloride. This completely eliminates dibenzylamine formation[1].

    • Validation Checkpoint: Perform TLC (Hexane:EtOAc 4:1). The complete disappearance of the benzyl chloride spot confirms full conversion.

  • Hydrazinolysis:

    • Action: Add hydrazine hydrate (N₂H₄·H₂O) to the mixture and reflux for 1 hour.

    • Validation Checkpoint: The formation of a dense, white precipitate (phthalhydrazide) visually confirms the successful cleavage of the protecting group[1].

  • Isolation:

    • Action: Acidify with concentrated HCl and filter off the phthalhydrazide byproduct[1]. Basify the filtrate with NaOH, extract with diethyl ether, and distill to obtain ultra-pure benzylamine[1].

Sources

Advanced Chromatography Support Center: Polar Amine Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, you know that purifying polar amine hydrochlorides presents a unique triad of challenges: extreme hydrophilicity, basicity that causes irreversible secondary interactions on silica, and frequently, a lack of a UV chromophore.

This guide is engineered to bypass trial-and-error. Below, you will find a mechanistic workflow, a targeted troubleshooting FAQ, quantitative phase comparisons, and self-validating experimental protocols to ensure absolute control over your purification workflows.

Purification Strategy & Workflow

Before troubleshooting, use the decision matrix below to identify the thermodynamically and chemically appropriate purification mode for your target compound.

G Start Polar Amine HCl Purification UV Has UV Chromophore? Start->UV DetUV Use UV Detection UV->DetUV Yes DetELSD Use ELSD / CAD / MS UV->DetELSD No Ret Retained on C18? DetUV->Ret DetELSD->Ret RP Reversed-Phase HPLC (Ion-Pairing) Ret->RP Yes Polar Highly Polar / Hydrophilic Ret->Polar No (Void Volume) Strat Select Chromatography Mode Polar->Strat HILIC HILIC (Aqueous Normal Phase) Strat->HILIC Neutral/Weakly Basic Impurities SCX SCX Catch-and-Release (Ion Exchange) Strat->SCX Complex Matrix / Desalting Needed

Decision tree for selecting the optimal purification and detection strategy for polar amines.

Troubleshooting Guide & FAQs

Q1: My polar amine hydrochloride elutes in the void volume on a standard C18 Reversed-Phase (RP) column. Why is this happening, and how can I retain it? Causality: Polar amines are highly hydrophilic and exist as charged, protonated species at neutral or acidic pH. The dense hydration shell around the charged amine thermodynamically prevents partitioning into the hydrophobic alkyl chains of the C18 stationary phase. Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile). The retention mechanism relies on the analyte partitioning into a water-enriched layer immobilized on the silica surface, combined with weak electrostatic interactions. Because water is the strong eluting solvent in HILIC, starting with high organic content forces the polar amine to partition into the stationary aqueous layer, ensuring retention[1].

Q2: When I try to purify my amine on Normal-Phase (NP) bare silica, it streaks terribly or binds irreversibly. What is the mechanism behind this, and what is the alternative? Causality: Bare silica contains acidic silanol groups (pKa ~4.5). An aliphatic amine (pKa ~9-10) becomes protonated, leading to intense electrostatic interactions and hydrogen bonding with the deprotonated silanols. This multi-point binding causes severe peak tailing and irreversible adsorption. Solution: Implement a "Catch-and-Release" strategy using Strong Cation Exchange (SCX) chromatography[2]. Propylsulfonic acid-modified silica (an SCX resin) will ionically "catch" the protonated amine from the crude mixture[2]. Non-basic impurities are easily washed away with organic solvents (like methanol or acetonitrile), and the purified amine is subsequently "released" using a methanolic ammonia solution, which deprotonates the amine and breaks the ionic bond[2].

Q3: My compound lacks a UV chromophore. How can I reliably detect and trigger fraction collection during chromatography? Causality: Aliphatic amines lack conjugated pi-electron systems, meaning they do not absorb UV light at standard monitoring wavelengths (e.g., 254 nm or 280 nm)[3]. Solution: Employ universal aerosol-based detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD)[4]. These detectors nebulize the eluent and evaporate the mobile phase, leaving behind aerosolized analyte particles that scatter light (ELSD) or carry a charge (CAD)[4]. Note that these detectors mandate the use of completely volatile mobile phase additives (e.g., ammonium formate or ammonium acetate buffers)[3]. Mass Spectrometry (MS) is also highly recommended, as polar amines exhibit excellent ionization efficiency in Electrospray Ionization (ESI) under HILIC conditions[3].

Quantitative Data: Stationary Phase Comparison

To assist in column selection, the following table summarizes the operational parameters and expected recoveries for polar amine hydrochlorides across different stationary phases.

Stationary PhasePrimary Retention MechanismOptimal Mobile PhaseCapacity / LoadingTypical RecoveryBest Suited For
C18 (Reversed-Phase) Hydrophobic partitioningHigh Aqueous / Low OrganicHigh>90%Non-polar to moderately polar amines (requires ion-pairing)
Bare Silica (Normal Phase) Adsorption / H-bondingHexane / Ethyl AcetateModerate<50% (due to irreversible binding)Non-basic, lipophilic compounds (Not recommended for polar amines)
Amide/Silica (HILIC) Aqueous layer partitioning & H-bondingHigh Organic (>70% ACN) / Low AqueousLow to Moderate>85%Highly polar, hydrophilic amine hydrochlorides
SCX (Strong Cation Exchange) Electrostatic (Ionic)Load: Aqueous/Organic Wash: 100% MeOH Elute: 2M NH₃ in MeOHVery High (up to 1 meq/g)>95%Catch-and-release purification, desalting, removing non-basic impurities

Experimental Methodologies

Protocol A: HILIC Method Development & Purification

Trustworthiness & Validation Checkpoint: Before injecting your sample, inject a neutral void volume marker (e.g., toluene). If the marker elutes exactly at T0, the column is properly equilibrated and the stationary aqueous layer is fully established.

  • Column Equilibration: Flush the HILIC column (e.g., Amide or Zwitterionic phase) with a minimum of 50 column volumes (CV) of the starting mobile phase (e.g., 90% Acetonitrile / 10% 10 mM Ammonium Formate, pH 3.0). This extended equilibration is mandatory to establish the stationary water layer[3].

  • Sample Preparation: Dissolve the polar amine hydrochloride in a solvent matching the initial mobile phase (e.g., 75-90% Acetonitrile). Causality: Injecting a sample dissolved in 100% water will locally disrupt the stationary aqueous layer upon injection, causing the analyte to elute prematurely in the void volume.

  • Gradient Elution: Run a gradient from 90% Acetonitrile down to 50% Acetonitrile over 20 CVs. Causality: In HILIC, water is the strong eluting solvent; increasing the aqueous proportion disrupts the partitioning, eluting the highly retained polar compounds[1].

  • Detection: Monitor the eluent using ELSD, CAD, or MS. Ensure the nebulizer temperature is optimized to prevent the volatilization of low-molecular-weight amines[4].

Protocol B: SCX "Catch-and-Release" Desalting and Purification

Trustworthiness & Validation Checkpoint: Monitor the pH of the load and wash fractions. If the pH exceeds the pKa of your target amine, the compound will neutralize and prematurely elute into the waste fraction.

  • Sorbent Conditioning: Condition the propylsulfonic acid-silica SCX cartridge with 3 CVs of Methanol, followed by 3 CVs of 0.1 M HCl, and finally 3 CVs of Water. Causality: This ensures all sulfonic acid groups on the resin are fully protonated and active[2].

  • Loading: Dissolve the crude amine hydrochloride in water or a water/methanol mixture (pH < 6) and load it onto the cartridge at a flow rate of 1-2 drops/second. The protonated amine will bind ionically to the negatively charged sulfonate groups[2].

  • Washing: Wash the cartridge with 5 CVs of 100% Methanol or Acetonitrile. Causality: This removes all non-basic organic impurities and neutral byproducts, which possess no electrostatic affinity for the resin[2].

  • Elution: Elute the target amine using 3-5 CVs of 2M Ammonia in Methanol. Causality: The high pH of the ammonia solution deprotonates the amine, neutralizing its charge. This breaks the ionic interaction with the sorbent, allowing the free base to elute[2].

  • Recovery: Evaporate the methanolic ammonia eluate under reduced pressure to yield the purified free base amine. If the hydrochloride salt is desired, reconstitute in an organic solvent and bubble HCl gas or add a stoichiometric amount of ethereal HCl.

References

  • Title: Non-aqueous Ion-Exchange Chromatography Using High Acid-base Concentration: A Strategy for Purifying Non-crystalline Pharmaceutical Intermediates Source: LCGC International (chromatographyonline.com) URL: [Link]

  • Title: Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity Source: Waters Corporation URL: [Link]

  • Title: Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique Source: National Institutes of Health (nih.gov) URL: [Link]

  • Title: Hydrophilic Interaction Chromatography Method Development and Troubleshooting Source: Agilent Technologies URL: [Link]

  • Title: Hydrophilic interaction chromatography with aerosol-based detectors (ELSD, CAD, NQAD) for polar compounds lacking a UV chromophore in an intravenous formulation Source: ResearchGate URL: [Link]

Sources

Technical Support Center: Stability Testing of (2-Chloro-6-methylphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with (2-Chloro-6-methylphenyl)methanamine hydrochloride. This guide provides in-depth technical assistance, troubleshooting advice, and validated protocols to ensure the integrity and success of your stability testing programs. Our focus is on explaining the "why" behind experimental choices, empowering you to design robust studies and interpret your results with confidence.

Frequently Asked Questions (FAQs)

Q1: What is (2-Chloro-6-methylphenyl)methanamine hydrochloride and why is its stability crucial?

(2-Chloro-6-methylphenyl)methanamine hydrochloride is a primary amine hydrochloride with the chemical formula C₈H₁₁Cl₂N.[1] As a key intermediate in pharmaceutical synthesis, its stability is paramount.[2] Degradation can lead to the formation of impurities that may be toxic or reduce the yield and purity of the final Active Pharmaceutical Ingredient (API), ultimately impacting drug safety and efficacy.[3][4] Stability testing is a regulatory requirement to establish a re-test period and appropriate storage conditions.[5]

Q2: What are the most likely degradation pathways for this molecule?

Based on its structure—a primary amine, a chlorinated aromatic ring, and a benzylic carbon—the primary vulnerabilities are:

  • Oxidation: The primary amine group is susceptible to oxidation, which can be catalyzed by trace metals or exposure to atmospheric oxygen.[4] This can lead to the formation of imines, nitroso, or other related impurities.

  • Hydrolysis: While the molecule lacks typically hydrolyzable groups like esters or amides, stability in aqueous solutions across a wide pH range must be evaluated as part of stress testing.[5][6]

  • Photolysis: The chlorinated benzene ring can absorb UV light, potentially leading to dehalogenation or the formation of radical-mediated degradation products. Photostability testing is a core component of forced degradation studies as per ICH Q1B guidelines.[5]

  • Thermal Degradation: Exposure to high temperatures can accelerate all degradation pathways and may induce other reactions, such as polymerization or elimination.[3]

Q3: Which solvents should I consider for my stability studies?

The choice of solvent is critical as it can directly influence degradation rates and pathways.

  • Aqueous Buffers (e.g., pH 3, 7, 9): Essential for evaluating pH-dependent hydrolysis. However, the solubility of the hydrochloride salt may vary with pH.

  • Methanol/Water Mixtures: Often used to ensure solubility while still allowing for the assessment of hydrolytic stability.

  • Acetonitrile: A common aprotic solvent in chromatography, it is generally more inert than methanol but can be susceptible to degradation under extreme pH and temperature.

  • Ethers (e.g., THF, Dioxane): Use with caution. These solvents can form peroxides upon storage, which are potent oxidizing agents that can aggressively degrade the amine. If used, fresh, peroxide-free solvent is mandatory.

A recommended approach is to screen a panel of solvents representing different classes (polar protic, polar aprotic, non-polar) during initial forced degradation studies.

Q4: What are the standard regulatory guidelines I must follow?

The International Council for Harmonisation (ICH) provides the definitive guidelines for stability testing.[7] Key documents include:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. This is the foundational guideline detailing requirements for formal and stress testing.[5]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products.

  • ICH Q2(R1): Validation of Analytical Procedures. Your analytical method must be proven to be "stability-indicating."[4]

These guidelines outline the conditions for long-term, intermediate, and accelerated studies based on climatic zones.[7][8][9]

Troubleshooting Guide: Common Experimental Issues

Q: I'm observing significant degradation in my control sample at the initial time point (T=0). What's happening?

A: This points to immediate instability upon sample preparation.

  • Causality: The compound may be reacting with the dissolution solvent or impurities within it. For example, using aged THF or dioxane could introduce peroxides, causing rapid oxidative degradation. Alternatively, the pH of your aqueous solvent might be promoting an unexpectedly rapid hydrolytic reaction.

  • Troubleshooting Steps:

    • Solvent Purity Check: Use fresh, HPLC-grade solvents. Test for peroxides in ether solvents.

    • pH Analysis: Measure the pH of your final solution. The hydrochloride salt will create a slightly acidic solution; ensure this is not causing degradation.

    • Inert Conditions: Prepare samples under an inert atmosphere (nitrogen or argon) to rule out immediate oxidation by atmospheric oxygen.

    • Analytical Method Check: Ensure the analytical method itself (e.g., high temperature in a GC inlet) is not causing on-instrument degradation. Analyze a freshly prepared standard without incubation.

Q: My mass balance is poor (<95%). Where is the missing compound?

A: Poor mass balance suggests that not all degradants are being detected or that the parent compound is not being accurately measured.

  • Causality: This can happen if degradation products are non-chromophoric (do not absorb UV light at the detection wavelength), are volatile and lost during sample handling, or are irreversibly adsorbed onto the HPLC column or sample vial.

  • Troubleshooting Steps:

    • Change Detection Wavelength: Use a photodiode array (PDA) detector to screen all wavelengths and ensure no peaks are being missed.

    • Use a Universal Detector: Employ an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) alongside UV to detect non-chromophoric compounds.

    • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to search for the mass of expected and unexpected degradation products.[10]

    • Check for Adsorption: Use different types of HPLC vials (e.g., silanized glass) to prevent adsorption.

    • Validate Sample Preparation: Ensure your extraction and dilution procedures are fully recovering the analyte from the stability matrix.

Q: I see many new peaks in my forced degradation samples, but they are all very small. How much degradation should I target?

A: The goal of forced degradation is to generate a meaningful level of degradation to prove the analytical method's specificity.

  • Causality: Insufficient stress (temperature, time, reagent concentration) will not produce enough degradation to properly challenge the method.[11]

  • Guidance: Aim for 5-20% degradation of the active ingredient.[11] This level is significant enough to produce detectable degradant peaks but leaves enough parent compound for accurate quantification.

  • Troubleshooting Steps:

    • Intensify Stress Conditions: If no degradation is observed, systematically increase the stress level. For example, move from 0.1 M HCl to 1 M HCl, or increase the temperature from 60°C to 80°C.

    • Extend Exposure Time: Increase the duration of the stress test from a few hours to 24 or 48 hours.

    • Document All Conditions: Meticulous documentation is crucial for reproducibility and for justifying the final chosen stress conditions.[12]

Data Presentation & Key Protocols

Table 1: ICH Stability Storage Conditions

This table summarizes the standard conditions for formal stability studies as defined by the ICH.[7][8][13]

Study TypeStorage ConditionMinimum DurationClimatic Zones Covered
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 MonthsI, II
30°C ± 2°C / 65% RH ± 5% RH12 MonthsIII, IVa
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 MonthsTriggered by failure at accelerated conditions
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 MonthsAll

RH = Relative Humidity

Table 2: Recommended Starting Conditions for Forced Degradation Studies

These conditions are designed to achieve the target 5-20% degradation.[6][11] Adjustments will be necessary based on preliminary results.

Stress ConditionReagent / ConditionTemperatureDurationPrimary Pathway Targeted
Acid Hydrolysis 0.1 M HCl60°C24 hoursHydrolysis
Base Hydrolysis 0.1 M NaOH60°C24 hoursHydrolysis, Elimination
Oxidation 3% H₂O₂Room Temp24 hoursOxidation of Amine
Thermal Dry Heat (Solid State)80°C48 hoursThermal Decomposition
Photostability ICH Q1B Option 2AmbientAs per guidelinePhotolytic Cleavage/Reaction

Visualized Workflows and Logic

Diagram 1: General Stability Study Workflow

This diagram outlines the end-to-end process for conducting a comprehensive stability study, from initial planning to final reporting.

cluster_0 Phase 1: Planning & Setup cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Reporting A Define Objectives & Protocol B Develop & Validate Stability-Indicating Method A->B C Select Solvents & Batch Samples B->C D Perform Forced Degradation Studies C->D E Initiate Long-Term & Accelerated Studies D->E F Pull Samples at Defined Time Points E->F G Analyze Samples (HPLC, LC-MS) F->G H Calculate Mass Balance & Identify Degradants G->H I Perform Statistical Analysis & Extrapolate Shelf-Life H->I J Compile Final Stability Report I->J

Caption: End-to-end workflow for a pharmaceutical stability study.

Diagram 2: Troubleshooting Unexpected Chromatographic Peaks

This decision tree guides the user through a logical process for identifying and characterizing unknown peaks that appear during a stability study.

Start Unexpected Peak Observed in Chromatogram CheckBlank Is peak present in solvent blank? Start->CheckBlank CheckControl Is peak present in T=0 control? CheckBlank->CheckControl No SolventImpurity Identify as Solvent/System Impurity CheckBlank->SolventImpurity Yes ForcedDeg Does peak co-elute with a known forced degradant? CheckControl->ForcedDeg No PrepImpurity Identify as Sample Prep Artifact CheckControl->PrepImpurity Yes LCMS Characterize with LC-MS (m/z) ForcedDeg->LCMS No Identify Identify as Degradation Product ForcedDeg->Identify Yes LCMS->Identify

Caption: Decision tree for identifying unknown chromatographic peaks.

Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation products and establish the degradation pathways of (2-Chloro-6-methylphenyl)methanamine hydrochloride under various stress conditions, thereby supporting the validation of a stability-indicating analytical method.

Materials:

  • (2-Chloro-6-methylphenyl)methanamine hydrochloride (Test Substance)

  • HPLC-grade Methanol and Acetonitrile

  • Purified Water (18 MΩ·cm)

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • Calibrated pH meter

  • HPLC system with UV/PDA detector

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve 25 mg of the Test Substance in Methanol in a 25 mL volumetric flask to obtain a 1.0 mg/mL stock solution.

  • Stress Sample Preparation (Perform in duplicate):

    • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.2 M HCl in a suitable vial.

    • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.2 M NaOH in a suitable vial.

    • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 6% H₂O₂ in a suitable vial.

    • Thermal (Solution): Take 5 mL of stock solution mixed with 5 mL of purified water.

    • Control Sample: Mix 5 mL of stock solution with 5 mL of purified water.

  • Incubation:

    • Place the Acid, Base, and Thermal vials in a water bath or oven at 60°C.

    • Keep the Oxidative and Control vials at room temperature, protected from light.

    • Incubate for 24 hours (or until ~10% degradation is observed in a preliminary time-point analysis).

  • Sample Quenching and Dilution:

    • After incubation, cool all samples to room temperature.

    • Neutralize the Acid sample with an equivalent amount of 0.2 M NaOH, and the Base sample with 0.2 M HCl.

    • Pipette 1.0 mL of each stressed sample and the control sample into separate 10 mL volumetric flasks.

    • Dilute to volume with mobile phase (e.g., 50:50 Acetonitrile:Water) to a final concentration of 0.05 mg/mL.

  • HPLC Analysis:

    • Analyze the control and all stressed samples by a validated HPLC-UV method. A typical starting point would be a C18 column with a gradient elution of acetonitrile and a low-pH buffer (e.g., 10 mM ammonium formate, pH 3).[14]

    • Monitor at a suitable wavelength (e.g., 215 nm or the λmax of the compound).[15]

  • Data Evaluation:

    • Compare the chromatograms of stressed samples to the control.

    • Calculate the percentage of degradation.

    • Assess peak purity of the parent compound to ensure co-eluting degradants are not present.

    • Report the relative retention times and peak areas of all new degradation products.

This protocol provides a scientifically sound basis for your investigation. Remember that poor documentation and inadequate environmental controls are common pitfalls that can invalidate stability data.[12] Always ensure your equipment is calibrated and your records are detailed and complete.

References

  • APIs Intermediates 4 Common Pitfalls in Stability Testing and Expiration Date Determination. (2024, June 21). Shanghai Arbor Chemical Co.,Ltd.
  • ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd.
  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.
  • New ICH Q1 Draft Guideline - What's Changing in Stability Testing. ECA Academy.
  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency (EMA).
  • Stability Testing. ICH Guidelines.
  • Application Notes and Protocols for Forced Degradation Studies of Amiloride Hydrochloride. Benchchem.
  • FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. ResearchGate.
  • Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline.
  • Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass.
  • Forced degradation studies: A critical lens into pharmaceutical stability. Sharp.
  • A practical guide to forced degradation and stability studies for drug substances. That's Nice.
  • Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. ACS Publications.
  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager.
  • Quantitative Analysis of 2-Chloro-N-methylethanamine Hydrochloride in Reaction Mixtures: A Comparative Guide. Benchchem.
  • (2-chloro-6-methylphenyl)methanamine hydrochloride. Sigma-Aldrich.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library.
  • 2-Chloro-N-methylethanamine Hydrochloride. Manasa Life Sciences.

Sources

Process optimization for scaling up one-pot synthesis of 2-chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Overview of the One-Pot Synthesis of 2-Chloro-6-methylaniline

2-Chloro-6-methylaniline is a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including the tyrosine kinase inhibitor Dasatinib, and various pesticides.[1][2][3] Its efficient synthesis is therefore of significant industrial importance. This guide focuses on a common and cost-effective one-pot method that begins with 3-chloro-5-methyl-4-nitroaniline. The process involves three key transformations within a single reaction vessel, which streamlines production and reduces waste.[4]

The synthesis route offers several advantages, including:

  • Efficiency: A one-pot process reduces the need for intermediate isolation and purification steps, saving time and resources.[4]

  • Cost-Effectiveness: The use of inexpensive and readily available reagents like sulfuric acid and iron powder makes this a commercially viable route.[4]

  • Green Chemistry: Utilizing water as the reaction solvent aligns with principles of sustainable chemistry.

The overall reaction pathway is depicted below.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Reductive Deamination cluster_2 Step 3: Nitro Group Reduction A 3-chloro-5-methyl-4-nitroaniline B Diazonium Salt Intermediate A->B H2SO4, NaNO2 0-5°C C Intermediate B->C H3PO2 0-5°C D 2-chloro-6-methylaniline C->D Fe Powder, H+ 85-95°C

Caption: One-pot synthesis pathway for 2-chloro-6-methylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters to monitor during this synthesis?

A1: The three most critical parameters are temperature control, the rate of reagent addition, and the stoichiometry of the reagents.

  • Temperature: The initial diazotization and subsequent deamination steps are highly temperature-sensitive and must be maintained between 0-5°C to prevent the decomposition of the diazonium salt intermediate and minimize side reactions. The final nitro reduction is highly exothermic and requires careful temperature management to stay within the optimal 85-95°C range.

  • Reagent Addition: Slow, controlled addition of the sodium nitrite solution is crucial to avoid a dangerous buildup of the unstable diazonium salt. Similarly, the portion-wise addition of iron powder is essential to manage the exotherm during the nitro reduction.[1]

  • Stoichiometry: The molar ratios of all reagents are optimized to ensure complete conversion and high yield. Deviations can lead to incomplete reactions or the formation of impurities.[4]

Q2: What are the primary safety concerns when scaling up this reaction?

A2: The main safety concerns are:

  • Thermal Runaway: The final reduction step using iron powder is highly exothermic. Without adequate cooling and controlled addition, the reaction temperature can rise uncontrollably, leading to a dangerous increase in pressure within the reactor.[5]

  • Handling of Reagents: Sulfuric acid is highly corrosive. Sodium nitrite is a strong oxidizer and toxic. The final product, 2-chloro-6-methylaniline, is toxic if inhaled, ingested, or absorbed through the skin.[6][7] Appropriate personal protective equipment (PPE) is mandatory.[8][9]

  • Gas Evolution: The reaction releases nitrogen gas during the deamination step. The reactor must be properly vented to prevent pressure buildup.

Q3: What yield and purity can be realistically expected?

A3: With optimized conditions, this one-pot synthesis can achieve yields of over 80%.[4] The crude product is typically purified via extraction and distillation or column chromatography to achieve purity levels greater than 98% (as determined by GC or HPLC).[1][10]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up process.

Problem: Low Overall Yield (<70%)

Q: My final yield of 2-chloro-6-methylaniline is significantly lower than the expected >80%. What are the common causes and how can I fix them?

A: Low yield is a common issue that can often be traced back to one of the three reaction stages.

Potential Cause Explanation & Solution
Diazotization Failure The diazonium salt intermediate is unstable at higher temperatures. If the temperature exceeds 5°C during NaNO2 addition, the salt will decompose, reducing the amount of intermediate available for the next step. Solution: Ensure the reaction vessel is pre-chilled to 0°C and maintain this temperature rigorously using an ice-salt bath. Add the NaNO2 solution slowly, dropwise, to prevent localized heating.
Incomplete Deamination The reduction of the diazonium salt by hypophosphorous acid (H3PO2) may be incomplete. This can be due to insufficient reagent or reaction time. Solution: Verify the molar ratio of H3PO2 to the starting material is within the optimal range of 6-7 equivalents.[4] After adding H3PO2, allow the reaction to stir for at least 3 hours at 0-5°C to ensure completion.
Inefficient Nitro Reduction The reduction of the nitro group by iron powder is pH-dependent and requires an acidic medium. The reaction can stall if the medium becomes neutral. Solution: Ensure sufficient sulfuric acid is used initially. The iron powder should be of fine mesh for maximum surface area. The reaction temperature must be maintained at 85-95°C for the duration of the reduction (approx. 3 hours).[1]
Losses During Work-up The product can be lost during extraction if the aqueous phase is not at the correct pH or if an insufficient volume of extraction solvent is used. Solution: After the reaction is complete and filtered, cool the filtrate and basify it (e.g., with NaOH) to a pH > 8 before extracting with a solvent like dichloromethane. This ensures the aniline product is in its free base form, which has higher solubility in organic solvents. Perform multiple extractions (e.g., 3 x volume) to ensure complete recovery.
Problem: High Levels of Impurities in Final Product

Q: My GC/MS analysis shows several significant impurities alongside the desired product. What are these byproducts and how can I prevent their formation?

A: Impurity formation is typically due to side reactions. A logical approach to identifying and mitigating these issues is essential.

G start High Impurity Level Detected check_temp Was Diazotization Temp > 5°C? start->check_temp check_reagents Were Reagent Ratios Correct? check_temp->check_reagents No phenol_impurity Phenolic Impurity Likely (Side reaction of diazonium salt with H2O) check_temp->phenol_impurity Yes check_reduction Was Nitro Reduction Temp > 95°C? check_reagents->check_reduction Yes unreacted_impurity Unreacted Intermediates Present check_reagents->unreacted_impurity No tar_impurity Tar/Polymer Formation Possible check_reduction->tar_impurity Yes sol_reduction Optimize Heating/Cooling check_reduction->sol_reduction No, Purify Product sol_temp Improve Temperature Control phenol_impurity->sol_temp sol_reagents Verify Stoichiometry unreacted_impurity->sol_reagents tar_impurity->sol_reduction

Caption: Troubleshooting logic for impurity formation.

  • Phenolic Byproducts: If the diazotization temperature is too high, the diazonium salt can react with water to form a phenolic impurity. Strict temperature control at 0-5°C is the best preventative measure.

  • Incomplete Deamination: If the intermediate with the diazonium group is not fully removed, it can lead to colored azo compounds upon work-up. Ensure the correct stoichiometry and reaction time for the H3PO2 step.

  • Over-chlorination/Isomers: While less common in this specific route, starting from different materials can lead to isomeric impurities that are difficult to separate.[11] Using 3-chloro-5-methyl-4-nitroaniline as the starting material provides high regioselectivity.

Problem: Exothermic Runaway During Nitro Reduction

Q: When scaling up, the addition of iron powder causes a rapid temperature spike that is difficult to control. How can I manage this exotherm safely?

A: This is a critical safety and process control challenge in scaling up.[5]

  • Portion-wise Addition: Never add the iron powder all at once. Divide it into several small portions. Add one portion, wait for the initial exotherm to subside while monitoring the internal temperature, and only then add the next portion.

  • Reactor Cooling Capacity: Ensure your reactor's cooling system (e.g., cooling jacket with a circulating fluid) is capable of handling the heat load. Perform a safety assessment to calculate the maximum heat output before beginning the scale-up.

  • Addition Rate: The rate of addition should be dictated by the cooling system's ability to remove heat. This may mean extending the addition time from 1 hour at lab scale to several hours at pilot or production scale.

  • Slurry Agitation: Maintain vigorous stirring to ensure efficient heat transfer from the reaction mixture to the reactor walls and to prevent localized hot spots.

Optimized Protocol and Scale-Up Parameters

Lab-Scale (25 mmol) Optimized Protocol
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.

  • Initial Charge: Add 3-chloro-5-methyl-4-nitroaniline (4.66 g, 25 mmol) and 25 mL of water to the flask. Stir to create a slurry.[1]

  • Acidification: Slowly add 20 mL of diluted sulfuric acid (prepared by carefully adding 5 mL of concentrated H2SO4 to 15 mL of water). Stir for 10 minutes at 0-5°C.[1]

  • Diazotization: Dissolve sodium nitrite (1.86 g, 27 mmol) in 15 mL of water. Add this solution dropwise to the flask over 30 minutes, ensuring the internal temperature does not exceed 5°C. Stir for an additional 30 minutes after the addition is complete.[1]

  • Reductive Deamination: Add 15 mL of 50% hypophosphorous acid (approx. 164 mmol) to the reaction mixture. Stir vigorously at 0-5°C for 3 hours.[1]

  • Nitro Reduction: Slowly raise the temperature of the reaction mixture to 90°C. Add iron powder (4.90 g, 87.5 mmol) in small portions over 1 hour, maintaining the temperature between 85-95°C. After the addition is complete, maintain the temperature and stir for 3 hours.[1]

  • Work-up and Isolation: Hot filter the reaction mixture to remove iron salts. Cool the filtrate in an ice bath. Carefully basify the filtrate with a 50% NaOH solution to pH > 8. Extract the aqueous layer three times with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[1]

  • Purification: Purify the crude oil by vacuum distillation or column chromatography to obtain pure 2-chloro-6-methylaniline.

Table of Optimized Molar Ratios for Scale-Up
ReagentMolar Ratio (to starting material)Justification
3-chloro-5-methyl-4-nitroaniline 1.0Limiting Reagent
Sulfuric Acid 3.0 - 4.0Provides the acidic medium required for diazotization and the final reduction step.[4]
Sodium Nitrite 1.0 - 1.1A slight excess ensures complete diazotization of the starting material.[4]
Hypophosphorous Acid 6.0 - 7.0A significant excess is required to drive the reductive deamination to completion.[4]
Iron Powder 3.5 - 4.0An excess of the reducing agent ensures the complete conversion of the nitro group.

References

  • Mulhern, T. A., Davis, M., Krikke, J. J., & Thomas, J. A. (n.d.). A practical ortholithiation-based synthesis of 2-chloro-6-methylaniline. The Journal of Organic Chemistry. Available at: [Link]

  • Qu, F. (2021). Preparation method of 2-chloro-6-methylaniline. (Google Patents, CN112358404B).
  • Qu, F. (2021). Preparation method of 2-chloro-6-methylaniline. (Google Patents, CN112358404A).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 25). Innovations in API Synthesis: The Strategic Importance of 2-Chloro-6-Methylaniline. Available at: [Link]

  • Unknown. (n.d.). A kind of preparation method of the chloro- 6- methylaniline of 2-. (Google Patents, CN110015963A).
  • Unknown. (2015, June 3). Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
  • PubChem. (n.d.). 2-Chloro-6-methylaniline. Available at: [Link]

  • Li, Z., et al. (n.d.). One-pot sequential synthesis of unsymmetrical diarylmethanes using methylene chloride as a C1-synthon. Royal Society of Chemistry. Available at: [Link]

  • Saflik Pharma. (n.d.). 2-Chloro-6-Methylaniline. Available at: [Link]

  • Pipe Testing Services. (n.d.). Chlorination Safety Protocols & PPE for Water Disinfection. Available at: [Link]

  • Nevada Technical Associates, Inc. (2023, January 27). Top 10 Chlorine Safety Tips. Available at: [Link]

  • Kumar, S., et al. (2012). Novel one pot synthesis of 2-amino-4-chloroquinolines via Smiles rearrangement. Semantic Scholar. Available at: [Link]

  • Environmental Health & Engineering. (2025, December 2). New EPA Regulations Require Rigorous Safety Standards for Methylene Chloride Use in Laboratories and Industries. Available at: [Link]

  • Unknown. (2022). Two-stage one-pot synthetic strategy for the key triazone-triazole intermediate of ensitrelvir (S-217622), an oral clinical candidate for treating COVID-19. PMC. Available at: [Link]

  • Unknown. (2025, August 7). An improved synthesis of 6-chloro-1H-quinoxalin-2-one. ResearchGate. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Interpreting ¹H and ¹³C NMR Spectra of (3-chloro-2-methylphenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for (3-chloro-2-methylphenyl)methanamine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to offer a detailed, logical framework for spectral interpretation, grounded in fundamental principles and comparative data from related structures.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For a molecule such as (3-chloro-2-methylphenyl)methanamine hydrochloride, NMR spectroscopy allows us to confirm the presence and connectivity of the substituted aromatic ring, the methyl group, and the benzylic amine moiety. The hydrochloride salt form introduces specific spectral features, particularly affecting the protons near the positively charged ammonium group.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For (3-chloro-2-methylphenyl)methanamine hydrochloride, we anticipate distinct signals for the aromatic protons, the benzylic methylene protons, the methyl protons, and the ammonium protons.

Aromatic Region (δ 7.0-7.5 ppm):

The trisubstituted benzene ring will exhibit a complex splitting pattern for its three protons.[1] The chemical shifts are influenced by the electron-withdrawing chloro group and the electron-donating, though sterically bulky, methyl and aminomethyl groups.

  • H-4, H-5, and H-6: These three protons will appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. Their precise chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) depend on their coupling with each other. Due to the substitution pattern, they will likely appear as a complex multiplet.

Benzylic and Ammonium Protons:

The formation of the hydrochloride salt significantly impacts the chemical shifts of the protons on and near the nitrogen atom.[2][3][4]

  • -CH₂-NH₃⁺ (Benzylic Protons): The two benzylic protons are expected to appear as a singlet or a closely coupled system. Due to the electron-withdrawing effect of the adjacent ammonium group, their signal will be shifted downfield compared to the free amine, likely in the range of δ 4.0-4.3 ppm. In the free base, benzylamine, these protons appear around 3.84 ppm.[5] The protons of the ammonium group can couple with the benzylic protons, potentially leading to a triplet if the exchange rate is slow.

  • -NH₃⁺ (Ammonium Protons): The three protons on the nitrogen will be deshielded and are expected to appear as a broad singlet further downfield, typically in the range of δ 8.0-9.0 ppm. The broadness of this peak is due to quadrupolar relaxation of the ¹⁴N nucleus and chemical exchange with any trace amounts of water.[4]

Alkyl Region (δ 2.0-2.5 ppm):

  • -CH₃ (Methyl Protons): The three protons of the methyl group attached to the aromatic ring will appear as a sharp singlet, as there are no adjacent protons to couple with. This signal is expected in the typical benzylic methyl region, around δ 2.3-2.5 ppm.[1]

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.[6][7] For (3-chloro-2-methylphenyl)methanamine hydrochloride, we expect to see signals for each of the nine unique carbon atoms.

Aromatic Carbons (δ 120-140 ppm):

The six carbons of the benzene ring will have distinct chemical shifts due to the different substituents.[8][9]

  • Quaternary Carbons (C-1, C-2, C-3): The three carbons bearing substituents (aminomethyl, methyl, and chloro) will appear as weak signals in the aromatic region.

    • C-Cl (C-3): The carbon attached to the chlorine atom will be shifted downfield.

    • C-CH₃ (C-2): The carbon attached to the methyl group will also be influenced by the substituent effect.

    • C-CH₂NH₃⁺ (C-1): The carbon attached to the benzylic amine group will have its chemical shift determined by the combined effects of the substituents.

  • Protonated Aromatic Carbons (C-4, C-5, C-6): These carbons will show stronger signals in the spectrum and their chemical shifts will be influenced by the positions of the substituents.

Aliphatic Carbons (δ 20-50 ppm):

  • -CH₂- (Benzylic Carbon): This carbon, attached to the aromatic ring and the nitrogen, is expected to have a chemical shift in the range of δ 40-50 ppm.

  • -CH₃ (Methyl Carbon): The methyl carbon will appear upfield, typically in the range of δ 15-25 ppm.[6]

Comparative Data Summary

To provide a robust interpretation, it is crucial to compare the expected chemical shifts with those of structurally related compounds.

Functional Group Compound ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Reference
Benzylic -CH₂-Benzylamine~3.84~46[5]
Benzylic -CH₂-Benzylamine HydrochlorideDownfield shift vs. free baseDownfield shift vs. free base[2][10]
Aromatic -HToluene~7.1-7.3~125-138[11][12]
Aromatic C-CH₃Toluene-~138[11][12]
Aromatic C-ClChlorobenzene~7.3~134N/A
Methyl -CH₃Toluene~2.3~21[11][12]

Note: The exact chemical shifts for the target molecule will be a composite of the effects observed in these and other related structures.

Experimental Protocols

Sample Preparation:

  • Weigh approximately 10-20 mg of (3-chloro-2-methylphenyl)methanamine hydrochloride.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent can affect the chemical shifts, especially for exchangeable protons like those of the ammonium group.[2][3] DMSO-d₆ is often a good choice for hydrochloride salts as it can help to slow down the exchange of the N-H protons.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • The spectral width should encompass the range of -1 to 12 ppm.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

    • The spectral width should cover the range of 0 to 200 ppm.

Visualizing the Structure and Key NMR Correlations

To aid in the interpretation, the following diagrams illustrate the molecular structure and the logical workflow for spectral analysis.

Figure 1: Molecular structure of (3-chloro-2-methylphenyl)methanamine hydrochloride.

NMR_Interpretation_Workflow cluster_HNMR ¹H NMR Analysis cluster_CNMR ¹³C NMR Analysis H_Signals Identify Number of Signals H_Integration Analyze Integration Values H_Signals->H_Integration Proton Ratios H_Chemical_Shift Determine Chemical Shifts (ppm) H_Integration->H_Chemical_Shift H_Splitting Analyze Splitting Patterns (Multiplicity) H_Chemical_Shift->H_Splitting Neighboring Protons H_Assign Assign Protons to Signals H_Splitting->H_Assign Structure Propose Structure H_Assign->Structure C_Signals Identify Number of Signals C_Chemical_Shift Determine Chemical Shifts (ppm) C_Signals->C_Chemical_Shift Unique Carbons C_Assign Assign Carbons to Signals C_Chemical_Shift->C_Assign C_Assign->Structure

Figure 2: Workflow for NMR spectral interpretation.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is fundamental for the structural verification of (3-chloro-2-methylphenyl)methanamine hydrochloride. By systematically evaluating the chemical shifts, integration, and coupling patterns, and by comparing the data with that of analogous compounds, a confident structural assignment can be made. This guide provides the foundational knowledge and a logical framework for researchers to interpret their own experimental data for this and similar molecules, ensuring the scientific integrity of their findings.

References

  • ResearchGate. 1 H-NMR shift for protons adjacent to the amine group in benzylamine... [Online] Available at: [Link]

  • Serajuddin, A. T. M., et al. (2009). Evaluation of solvent effects on protonation using NMR spectroscopy: Implication in salt formation. Journal of Pharmaceutical Sciences, 98(11), 4205-4215. Available at: [Link]

  • The Royal Society of Chemistry. SUPPLEMENTARY INFORMATION. [Online] Available at: [Link]

  • The Royal Society of Chemistry. Supporting information. [Online] Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Aromatics. [Online] Available at: [Link]

  • PubMed. Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation. [Online] Available at: [Link]

  • University of Wisconsin-Madison. benzylamine, 1H NMR, 400 MHz, dmso-d6, 293 K. [Online] Available at: [Link]

  • ResearchGate. 1 H NMR spectra of PGA (upper graph), benzylamine (middle graph), and... [Online] Available at: [Link]

  • Chemistry LibreTexts. 5.6: 13C-NMR Spectroscopy. [Online] Available at: [Link]

  • ResearchGate. Can the salt form of my organic compound be determined using NMR? [Online] Available at: [Link]

  • NMRS.io. 13C | toluene-d8 | NMR Chemical Shifts. [Online] Available at: [Link]

  • University of California, Los Angeles. 13C NMR Chemical Shift Table. [Online] Available at: [Link]

  • CrystEngComm. 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: structural prediction, spectral fingerprinting and polymorph recognition. [Online] Available at: [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Online] Available at: [Link]

  • ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e). [Online] Available at: [Link]

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Online] Available at: [Link]

  • University of California, Los Angeles. Lecture outline 1H NMR spectra of aromatic compounds. [Online] Available at: [Link]

  • SpectraBase. Toluene - Optional[13C NMR] - Chemical Shifts. [Online] Available at: [Link]

  • Università degli Studi di Milano. NMR SPECTRA OF CHAPTER 1. [Online] Available at: [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Online] Available at: [Link]

  • ACS Publications. High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. [Online] Available at: [Link]

  • The Royal Society of Chemistry. Facile synthesis of naphthalene-based porous organic salts for photocatalytic oxidative coupling of amines in air. [Online] Available at: [Link]

  • Chegg.com. Solved Shown below is the 13C−NMR spectrum and structural. [Online] Available at: [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of methylamine. [Online] Available at: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine. [Online] Available at: [Link]

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  • PMC. 3-Chloro-N-(2-methylphenyl)benzamide. [Online] Available at: [Link]

  • ResearchGate. 4-[(3-Chloro-2-methylphenyl)iminomethyl]phenol. [Online] Available at: [Link]

  • SpectraBase. 2-{[(3-chloroanilino)carbonyl]amino}-N-(4-methylphenyl)benzamide - Optional[1H NMR] - Spectrum. [Online] Available at: [Link]

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Unraveling the Molecular Fragmentation of 2-Chloro-6-methylbenzylamine: A Comparative Guide to its Mass Spectrometry Fingerprint

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, a deep understanding of a molecule's behavior under analytical conditions is paramount. This guide provides an in-depth analysis of the predicted electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 2-chloro-6-methylbenzylamine, a key building block in the synthesis of various pharmaceutical agents. By dissecting its anticipated fragmentation pathways, we offer a roadmap for its identification, characterization, and differentiation from structural isomers and related compounds.

The structural characterization of synthetic intermediates is a cornerstone of modern drug discovery and development. Mass spectrometry, particularly with electron ionization, serves as a robust tool for elucidating molecular structures by analyzing the fragmentation patterns of ionized molecules. 2-Chloro-6-methylbenzylamine, with its unique substitution pattern on the aromatic ring, presents a distinct fragmentation fingerprint. This guide will explore the predicted primary and secondary fragmentation pathways, offering a comparative analysis with related benzylamine derivatives to highlight the influence of its substituents on the fragmentation process. While direct experimental data for this specific compound is not publicly available within this document's sources, the predicted patterns are grounded in well-established principles of mass spectrometry and data from analogous structures.[1][2][3][4]

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation of 2-Chloro-6-methylbenzylamine

Upon electron ionization, 2-chloro-6-methylbenzylamine (C₈H₁₀ClN, molecular weight: 155.63 g/mol ) is expected to form a molecular ion (M⁺˙) at m/z 155/157, reflecting the isotopic abundance of ³⁵Cl and ³⁷Cl. The subsequent fragmentation is anticipated to be dominated by cleavages influenced by the benzylamine moiety and the chloro and methyl substituents on the aromatic ring.

Key Predicted Fragmentation Pathways:

  • Alpha-Cleavage (α-Cleavage): This is a characteristic fragmentation of amines and is expected to be a dominant pathway. The cleavage of the C-C bond between the benzylic carbon and the aromatic ring would result in the loss of the aminomethyl radical (•CH₂NH₂) to form a stable 2-chloro-6-methylphenyl cation at m/z 125/127 . Alternatively, and more favorably due to the stability of the resulting ion, is the cleavage of a hydrogen atom from the methylene group, leading to the formation of a stable iminium cation. However, the most prominent α-cleavage for primary amines involves the loss of a radical from the substituent on the α-carbon. In this case, the primary fragmentation is the cleavage of the bond between the benzylic carbon and the aromatic ring.

  • Benzylic Cleavage: The bond between the aromatic ring and the benzylic carbon is prone to cleavage, leading to the formation of a 2-chloro-6-methylbenzyl cation at m/z 139/141 . This cation can be stabilized by the aromatic ring.

  • Loss of Chlorine: The molecule may undergo the loss of a chlorine radical (•Cl) from the molecular ion to yield an ion at m/z 120 . This is a common fragmentation pathway for chlorinated aromatic compounds.

  • Tropylium Ion Formation: A common rearrangement in the fragmentation of benzyl derivatives is the formation of a tropylium ion. The 2-chloro-6-methylbenzyl cation (m/z 139/141) could rearrange to a more stable chloromethyltropylium ion.

  • Loss of HCl: The molecular ion could undergo rearrangement and eliminate a neutral molecule of hydrogen chloride (HCl), resulting in an ion at m/z 119 .

Table 1: Predicted Major Fragment Ions for 2-Chloro-6-methylbenzylamine in EI-MS

m/z (Mass-to-Charge Ratio)Proposed Fragment IonNeutral LossPostulated Structure
155/157[M]⁺˙-C₈H₁₀ClN⁺˙
140/142[M - CH₃]⁺•CH₃C₇H₇ClN⁺˙
139/141[M - NH₂]⁺•NH₂C₈H₈Cl⁺
125/127[M - CH₂NH₂]⁺•CH₂NH₂C₇H₆Cl⁺
120[M - Cl]⁺•ClC₈H₁₀N⁺
119[M - HCl]⁺˙HClC₈H₉N⁺˙
91[C₇H₇]⁺C₂H₂Tropylium ion

Visualizing the Fragmentation Cascade

The predicted fragmentation pathways of 2-chloro-6-methylbenzylamine can be visualized as a cascade of events, starting from the molecular ion.

M [C₈H₁₀ClN]⁺˙ m/z 155/157 Molecular Ion F1 [C₇H₆Cl]⁺ m/z 125/127 M->F1 - •CH₂NH₂ (α-Cleavage) F2 [C₈H₈Cl]⁺ m/z 139/141 M->F2 - •NH₂ F3 [C₈H₁₀N]⁺ m/z 120 M->F3 - •Cl F4 [C₈H₉N]⁺˙ m/z 119 M->F4 - HCl F5 [C₇H₇]⁺ m/z 91 F2->F5 - C₂H₂

Caption: Predicted EI-MS fragmentation pathways of 2-chloro-6-methylbenzylamine.

Comparative Fragmentation Analysis: The Influence of Substituents

To appreciate the unique fragmentation pattern of 2-chloro-6-methylbenzylamine, it is instructive to compare it with related, less substituted molecules.

Benzylamine: The Unsubstituted Parent

The mass spectrum of benzylamine is characterized by a prominent base peak at m/z 30, corresponding to the [CH₂NH₂]⁺ ion formed through benzylic cleavage. The molecular ion at m/z 107 is typically of lower abundance. The formation of the tropylium ion (m/z 91) through rearrangement is also a significant pathway.

2-Chlorobenzylamine: The Effect of a Halogen

The presence of a chlorine atom in 2-chlorobenzylamine introduces new fragmentation possibilities. The molecular ion will appear as an isotopic cluster at m/z 141/143. The loss of a chlorine radical to form an ion at m/z 106 is a characteristic fragmentation. The base peak is often the [M-Cl]⁺ ion.

2-Methylbenzylamine: The Effect of an Alkyl Group

For 2-methylbenzylamine, the molecular ion appears at m/z 121. A prominent peak is often observed at m/z 106, resulting from the loss of a methyl radical. The formation of the tropylium ion (m/z 91) is also a significant fragmentation pathway.

Table 2: Comparison of Key Fragment Ions

CompoundMolecular Ion (m/z)Key Fragment 1 (m/z)Key Fragment 2 (m/z)Key Fragment 3 (m/z)
Benzylamine10791 ([C₇H₇]⁺)77 ([C₆H₅]⁺)30 ([CH₂NH₂]⁺)
2-Chlorobenzylamine141/143106 ([M-Cl]⁺)91 ([C₇H₇]⁺)77 ([C₆H₅]⁺)
2-Methylbenzylamine121106 ([M-CH₃]⁺)91 ([C₇H₇]⁺)78 ([C₆H₆]⁺˙)
2-Chloro-6-methylbenzylamine 155/157 125/127 ([M-CH₂NH₂]⁺) 120 ([M-Cl]⁺) 119 ([M-HCl]⁺˙)

This comparative analysis highlights how the combination of chloro and methyl substituents in 2-chloro-6-methylbenzylamine leads to a more complex and informative fragmentation pattern compared to its simpler analogues. The presence of the isotopic cluster for chlorine-containing fragments provides an immediate clue to its elemental composition.

Experimental Protocol for GC-MS Analysis

To acquire the mass spectrum of 2-chloro-6-methylbenzylamine, a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source is the standard method of choice.

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of 2-chloro-6-methylbenzylamine in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of about 100 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (split or splitless injection depending on concentration).

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

  • Scan Rate: 2 scans/second.

4. Data Analysis:

  • Identify the chromatographic peak corresponding to 2-chloro-6-methylbenzylamine.

  • Extract the mass spectrum for this peak.

  • Analyze the molecular ion and the major fragment ions to confirm the predicted fragmentation pattern.

cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column Capillary Column Separation Sample->Column IonSource Electron Ionization (70 eV) Column->IonSource Eluting Analyte MassAnalyzer Quadrupole Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System (Mass Spectrum Generation) Detector->DataSystem Signal

Caption: A simplified workflow for the GC-MS analysis of 2-chloro-6-methylbenzylamine.

Conclusion

The predicted mass spectrometry fragmentation pattern of 2-chloro-6-methylbenzylamine offers a detailed molecular fingerprint that is invaluable for its unambiguous identification in complex matrices. The interplay of the benzylamine core with the ortho-substituted chloro and methyl groups dictates a series of characteristic fragmentation pathways, including α-cleavage and losses of chlorine and HCl. By understanding these fragmentation routes and comparing them to simpler analogues, researchers can confidently interpret experimental data, ensuring the integrity of their synthetic and analytical workflows. This guide provides a foundational framework for the analysis of this important chemical intermediate, empowering scientists in their pursuit of novel therapeutics and other advanced materials.

References

  • NIST Chemistry WebBook. 2-Chloro-6-methylbenzylamine. [Link]

  • PubChem. 2-chloro-6-methylbenzylamine. [Link]

  • Stenutz, R. 2-chloro-6-methylbenzylamine. [Link]

  • NIST Chemistry WebBook. Benzenamine, 2-chloro-6-methyl-. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Interpretation of mass spectra. [Link]

  • Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. [Link]

  • ResearchGate. (a) Mass spectrum and (b) proposed mass fragmentation pattern of the developed compound. [Link]

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Comparative Biological Activity of 2,6-Diaryl-3-methyl-4-piperidone Derivatives: A Structural and Experimental Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Piperidones, specifically 2,6-diaryl-3-methyl-4-piperidones, represent a highly versatile class of pharmacophores in medicinal chemistry. The specific substitution pattern at the 2, 3, and 6 positions locks the piperidine ring into a rigid chair conformation, optimally aligning the aryl groups in equatorial positions for target receptor interaction 1.

This guide provides an objective comparison of the biological activities—ranging from central nervous system (CNS) effects to antimicrobial efficacy—between the parent ketones and their oxime or thiosemicarbazone derivatives. The biological activity of these compounds is heavily dictated by the functional group at the C4 position:

  • Analgesic and Anesthetic Activity: The parent 4-piperidones possess an intact ketone moiety. This structure mimics traditional piperidine-based analgesics, allowing the basic nitrogen and the hydrophobic aryl rings to interact seamlessly with opioid receptors or voltage-gated sodium channels 1.

  • Antimicrobial and Antifungal Shift: Derivatizing the C4 ketone into an oxime (C=N-OH) or thiosemicarbazone (C=N-NH-CS-NH₂) drastically alters the molecule's electronic distribution and lipophilicity. This modification disrupts the CNS pharmacophore—rendering the derivatives completely devoid of analgesic activity—but introduces new hydrogen-bonding capabilities that are highly lethal to fungal and bacterial membranes 12.

SAR_Workflow Start Precursors: Ketone + Aldehydes Mannich Mannich Condensation Start->Mannich Parent Parent Ketone: 2,6-Diaryl-3-methyl- 4-piperidone Mannich->Parent Analgesic High Analgesic & Anesthetic Activity Parent->Analgesic Intact C=O Deriv1 Hydroxylamine HCl Parent->Deriv1 Deriv2 Thiosemicarbazide Parent->Deriv2 Oxime Oxime Derivatives Deriv1->Oxime Thiosemi Thiosemicarbazones Deriv2->Thiosemi Antifungal Potent Antifungal Loss of Analgesia Oxime->Antifungal C=N-OH Antimicrobial Broad Antimicrobial Activity Thiosemi->Antimicrobial C=N-NH-CS-NH2

Fig 1: Structure-Activity Relationship (SAR) and synthesis workflow of piperidone derivatives.

Comparative Performance Data

The following tables synthesize quantitative and qualitative biological data, contrasting the parent compounds with their derivatives based on standardized screening assays.

Table 1: Analgesic & Local Anesthetic Activity Comparison

Causality Note: The presence of the C=O group is strictly required for CNS activity. Steric bulk from oxime or thiosemicarbazone substitutions prevents the molecule from fitting into the hydrophobic pockets of target ion channels 1.

Compound ClassSpecific DerivativeAnalgesic ActivityLocal Anesthetic ActivityMechanistic Note
Parent Ketone Compound 2 (4-Cl, 4-Me)HighestHighestOptimal receptor fit; intact pharmacophore
Oxime All synthesized derivativesDevoidDevoidDisrupted geometry; altered LogP
Thiosemicarbazone All synthesized derivativesDevoidDevoidSevere steric hindrance at C4
Table 2: Antimicrobial & Antifungal Activity Comparison

Causality Note: Lipophilicity plays a major role in antimicrobial activity. The unspecific interaction involving the hydrophobic character of the molecules on microbial protein thiol groups drives the efficacy of the derivatized compounds [[2]]().

Compound ClassDerivativeTarget OrganismMIC / Activity LevelMechanistic Rationale
Parent Ketone 2,6-Diaryl-3-methyl-4-piperidonesA. niger, C. albicansInactiveLack of H-bond donors for fungal targets
Oxime Compound 17 (4-OMe, 4-Cl)Aspergillus nigerPotentMethoxy/Chloro groups enhance lipophilicity
Oxime Compound 20 (4-NMe₂, 4-Cl)Candida albicansPotentDimethylamino group aids membrane penetration
Thiosemicarbazone Compound 2fE. coli, S. aureus20.5 - 22.0 µg/mLSulfur moiety chelates metalloenzymes

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. Every assay includes internal controls to verify the integrity of the experiment independently of the test compound's performance.

Protocol A: Green Synthesis of Thiosemicarbazone Derivatives (Microwave-Assisted)

Causality: Traditional refluxing takes hours and often yields thermodynamic side products. Microwave irradiation (700 W) provides uniform volumetric heating, dramatically enhancing reaction rates (to ~1 minute) and improving stereoselectivity without degrading the piperidine ring 2.

  • Preparation : Dissolve 0.01 mol of the parent 2,6-diaryl-3-methyl-4-piperidone and 0.01 mol of thiosemicarbazide in 6 mL of absolute ethanol.

  • Catalysis : Add a catalytic amount of glacial acetic acid to facilitate the nucleophilic attack of the amine on the carbonyl carbon.

  • Irradiation : Place the reaction vessel in a scientific microwave synthesizer set to 700 W. Irradiate for exactly 1 minute 2.

  • Isolation : Cool the mixture and pour it into crushed ice. Filter the resulting precipitate under a vacuum, wash with cold distilled water, and recrystallize from ethanol.

  • Self-Validation Checkpoint : Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the starting material spot validates reaction completion. Confirm the structure via FT-IR by ensuring the disappearance of the sharp C=O stretch (~1700 cm⁻¹) and the appearance of the C=N stretch (~1650 cm⁻¹) and N-H stretch (~3238 cm⁻¹) 2.

Protocol B: Minimum Inhibitory Concentration (MIC) Determination

Causality: Determining the MIC via serial dilution prevents false positives caused by compound precipitation, which is common in agar diffusion (cup-plate) methods for highly lipophilic piperidone derivatives 3.

  • Stock Preparation : Dissolve the synthesized derivatives in molecular-biology grade DMSO to a concentration of 1 mg/mL.

  • Serial Dilution : In a 96-well microtiter plate, perform two-fold serial dilutions of the compounds in Mueller-Hinton broth (for bacteria) or Sabouraud Dextrose broth (for fungi).

  • Inoculation : Standardize the microbial suspension to a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL) and inoculate each well.

  • Incubation : Incubate the plates at 37°C for 24 hours (bacteria) or 25°C for 48-72 hours (fungi).

  • Readout : Determine the MIC via spectrophotometry (OD600) as the lowest concentration that completely inhibits microbial growth.

  • Self-Validation Checkpoint : The assay must include three critical controls:

    • Positive Control: A known antimicrobial (e.g., Fluconazole) must show expected MIC values, proving the organisms are viable and susceptible 3.

    • Negative/Vehicle Control: Wells containing broth, microbes, and DMSO (without the test compound) must show uninhibited growth, proving the solvent is not the cause of cell death.

    • Sterility Control: Wells containing only broth must remain clear, validating the absence of contamination.

MIC_Workflow Prep Prepare Stock (1 mg/mL in DMSO) Dilution Serial Dilution in Broth Prep->Dilution Inoculation Inoculate Microbes Dilution->Inoculation Incubation Incubate 24-48 hours Inoculation->Incubation Readout Readout (OD600) Incubation->Readout Validation Compare with Controls Readout->Validation

Fig 2: Self-validating MIC determination workflow for antimicrobial screening.

References

  • Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone deriv
  • Microwave Mediated Synthesis and Antimicrobial Screening of 2,6-Diaryl-3-methyl-4-piperidyl carbazone Deriv
  • Synthesis, characterization, and antimicrobial evaluation of novel spiropiperidones.

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A Comparative Guide to Formylation Methods for Electron-Deficient Phenols

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and specialty chemical synthesis, the introduction of a formyl group onto an aromatic ring—a process known as formylation—is a pivotal transformation. This functional group serves as a versatile synthetic handle, enabling a multitude of subsequent reactions for the construction of complex molecular architectures. However, when the aromatic ring is a phenol bearing electron-withdrawing groups (EWGs), this seemingly straightforward reaction becomes a significant synthetic challenge. The reduced nucleophilicity of the phenol ring deactivates it towards classical electrophilic aromatic substitution, often leading to low yields, harsh reaction conditions, and poor regioselectivity.

This guide provides a comparative analysis of established and contemporary methods for the formylation of electron-deficient phenols. We will delve into the mechanistic underpinnings of each method, offer field-proven insights into their practical application, and present supporting experimental data to facilitate an objective comparison.

The Challenge of Formylating Electron-Deficient Phenols

Electron-withdrawing substituents, such as nitro (-NO₂), cyano (-CN), and halo (-Cl, -Br) groups, decrease the electron density of the phenolic ring. This deactivation hinders the electrophilic attack required for formylation. Consequently, classical methods that are effective for electron-rich phenols often fail or provide unsatisfactory results with these more challenging substrates. The ideal formylation method for electron-deficient phenols should offer good to excellent yields, high regioselectivity (typically ortho to the hydroxyl group), and operate under conditions that tolerate a range of functional groups.

Classical Formylation Methods: A Critical Evaluation

Several time-honored formylation reactions are staples in organic synthesis. However, their utility for electron-deficient phenols varies significantly.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the treatment of a phenol with chloroform (CHCl₃) in the presence of a strong base, typically an aqueous solution of sodium or potassium hydroxide.[1][2][3] The reaction proceeds through the in-situ generation of dichlorocarbene (:CCl₂), a highly reactive electrophile.[1][2][3][4]

Mechanism: The reaction begins with the deprotonation of chloroform by the strong base to form the chloroform carbanion, which then undergoes alpha-elimination to yield dichlorocarbene.[2][3][4] The phenoxide, also formed under the basic conditions, then attacks the dichlorocarbene.[2][3][4] Subsequent hydrolysis of the resulting dichloromethyl intermediate affords the aldehyde.[3][4] The reaction favors ortho-formylation due to a proposed interaction between the phenoxide oxygen and the dichlorocarbene.[1][3][4]

Reimer_Tiemann_Mechanism Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide Carbene Dichlorocarbene (:CCl₂) Phenoxide->Carbene Nucleophilic Attack CHCl3 Chloroform CHCl3->Carbene α-elimination Base Base (OH⁻) Base->Phenol Deprotonation Base->CHCl3 Deprotonation Intermediate Dichloromethyl Intermediate Carbene->Intermediate Aldehyde Salicylaldehyde Intermediate->Aldehyde Hydrolysis

Caption: Mechanism of the Reimer-Tiemann Reaction.

Performance with Electron-Deficient Phenols: The Reimer-Tiemann reaction is generally inefficient for phenols bearing strong electron-withdrawing groups. The decreased nucleophilicity of the phenoxide ring slows down the attack on the dichlorocarbene, leading to low yields.[1] Furthermore, the harsh basic conditions can be incompatible with sensitive functional groups.[3][4]

The Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA or hexamine) as the formylating agent in an acidic medium, such as acetic or trifluoroacetic acid.[5][6][7] This method is known for its ability to introduce multiple aldehyde groups in some cases, a feat challenging for other formylation reactions.[5]

Mechanism: In the presence of acid, hexamine decomposes to generate an iminium ion electrophile.[5][6] This electrophile then attacks the electron-rich phenol ring. A series of steps including an intramolecular redox reaction and subsequent hydrolysis leads to the final aldehyde product.[5]

Performance with Electron-Deficient Phenols: The classical Duff reaction requires electron-donating groups on the aromatic ring and is generally not effective for electron-deficient phenols.[5] However, a significant modification using strong acids like polyphosphoric acid, methanesulfonic acid, or trifluoroacetic acid as the solvent has been shown to successfully formylate some electron-deficient phenols that are unreactive under classical conditions.[8][9]

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[10][11][12] This reaction is widely used for the formylation of electron-rich aromatic and heteroaromatic compounds.[10][12]

Mechanism: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, a chloroiminium salt.[11][12] The electron-rich aromatic ring attacks this reagent, leading to the formation of an iminium salt, which is then hydrolyzed during workup to yield the aldehyde.[12]

Vilsmeier_Haack_Workflow DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Phenol Electron-Deficient Phenol Phenol->Iminium_Salt Electrophilic Attack Hydrolysis Aqueous Workup Iminium_Salt->Hydrolysis Aldehyde Formylated Phenol Hydrolysis->Aldehyde

Caption: General workflow of the Vilsmeier-Haack reaction.

Performance with Electron-Deficient Phenols: While highly effective for many substrates, the Vilsmeier-Haack reaction is generally less suitable for phenols with strong electron-withdrawing groups due to the deactivation of the ring towards the electrophilic Vilsmeier reagent.[11]

The Gattermann and Gattermann-Koch Reactions

The Gattermann-Koch reaction involves the formylation of aromatic compounds using carbon monoxide and hydrochloric acid under pressure, with a catalyst system of aluminum chloride and cuprous chloride.[13][14][15] A variation, the Gattermann reaction, uses hydrogen cyanide and a Lewis acid.[16]

Performance with Electron-Deficient Phenols: A significant limitation of the Gattermann-Koch reaction is its inapplicability to phenol and phenol ether substrates.[13][15][16] The Gattermann reaction, while applicable to some phenols, is often hampered by the high toxicity of hydrogen cyanide.[16]

Modern Methods: Overcoming the Challenges

Recent advancements in synthetic methodology have led to the development of more robust and selective formylation techniques for electron-deficient phenols.

The Casiraghi-Skattebøl Reaction and Hansen's Modification

A highly effective method for the ortho-formylation of phenols involves the use of paraformaldehyde in the presence of magnesium chloride and a tertiary amine like triethylamine in an aprotic solvent.[17][18][19] This method, often referred to as the Casnati-Skattebøl reaction or Hansen's modification, has proven to be particularly valuable for substrates containing electron-withdrawing groups.[17][18][20]

Mechanism: The reaction is believed to proceed through the formation of a magnesium phenoxide, which then coordinates with formaldehyde. This chelation directs the formylation exclusively to the ortho position. The initially formed hydroxymethylphenol is then oxidized in situ to the corresponding salicylaldehyde.

Performance with Electron-Deficient Phenols: This method has demonstrated excellent yields and high ortho-selectivity for a range of electron-deficient phenols.[18] For example, methyl 4-hydroxybenzoate and various chlorophenols have been successfully formylated in good to excellent yields.[17][18] While phenols with very strong deactivating groups like the nitro group react more sluggishly, this method still represents a significant improvement over classical approaches.[17][18]

Organocatalytic and Transition-Metal-Catalyzed Approaches

The field of catalysis has introduced novel strategies for formylation that can, in some cases, be applied to precursors of electron-deficient phenols.

  • Organocatalytic Formylation of Boronic Acids: A novel approach involves the organocatalytic formylation of aryl boronic acids using glyoxylic acid.[21][22] While this is not a direct formylation of a phenol, a phenol-substituted aryl boronic acid could potentially be a substrate, offering a mild, metal-free alternative. This method is noted for its operational simplicity and broad functional group tolerance.

  • Palladium-Catalyzed Formylation: Palladium-catalyzed methods have been developed for the formylation of aryl halides and triflates using various formylating agents, including carbon dioxide.[23][24] For an electron-deficient phenol, this would necessitate a two-step process: conversion of the hydroxyl group to a halide or triflate, followed by the palladium-catalyzed formylation.

Comparative Performance Data

The following table summarizes the performance of various formylation methods for selected electron-deficient phenols based on literature data.

Phenol SubstrateMethodReagentsYield (%)RegioselectivityReference
4-ChlorophenolHansen's ortho-formylationpara-CHO, MgCl₂, Et₃N78ortho[17][18]
Methyl 4-hydroxybenzoateHansen's ortho-formylationpara-CHO, MgCl₂, Et₃N88ortho[17][18]
4-CyanophenolHansen's ortho-formylationpara-CHO, MgCl₂, Et₃N24ortho[17][18]
4-NitrophenolHansen's ortho-formylationpara-CHO, MgCl₂, Et₃N12ortho[17][18]
4-NitrophenolModified Duff ReactionHMTA, PPA65ortho[9]
Methyl 4-hydroxybenzoateModified Duff ReactionHMTA, PPA75ortho[9]

Experimental Protocols

General Procedure for Hansen's ortho-Formylation of an Electron-Deficient Phenol

Caution: This procedure should be carried out in a well-ventilated fume hood by trained personnel.

  • To a stirred suspension of anhydrous magnesium chloride (1.5 equivalents) and the electron-deficient phenol (1.0 equivalent) in anhydrous acetonitrile (5 mL per mmol of phenol) is added triethylamine (3.75 equivalents) under an inert atmosphere (e.g., nitrogen or argon).

  • The mixture is stirred at room temperature for 30 minutes.

  • Paraformaldehyde (6.75 equivalents) is added in one portion.

  • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Reaction times can vary from a few hours to over 24 hours depending on the substrate's reactivity.[17][18]

  • Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of 5% aqueous HCl.

  • The product is extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired salicylaldehyde derivative.[17]

Conclusion

The formylation of electron-deficient phenols remains a challenging yet crucial transformation in organic synthesis. While classical methods like the Reimer-Tiemann and Duff reactions have their merits, their application to deactivated substrates is often limited. For researchers and drug development professionals working with these challenging molecules, the Hansen's modification of the Casiraghi-Skattebøl reaction offers a superior combination of high ortho-selectivity, good yields, and operational simplicity. The modified Duff reaction using strong acids also presents a viable alternative for certain substrates. As the field continues to evolve, emerging catalytic methods may provide even milder and more versatile routes to these valuable building blocks. The choice of method will ultimately depend on the specific substrate, desired regioselectivity, and tolerance to the reaction conditions.

References

  • Duff reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Reimer–Tiemann reaction. (2020, June 28). In Wikipedia. Retrieved from [Link]

  • González-Soria, A., & MacMillan, D. W. C. (2017). Synthesis of Aldehydes by Organocatalytic Formylation Reactions of Boronic Acids with Glyoxylic Acid.
  • Duff reaction - Grokipedia. (n.d.). Retrieved from [Link]

  • Formylation of phenols using formamidine acetate - RSC Publishing. (n.d.). Retrieved from [Link]

  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient method for the ortho-formylation of phenols. Acta Chemica Scandinavica, 53, 258–262.
  • Suzuki, Y., & Takahashi, H. (1983). Formylation of Phenols with Electron-withdrawing Groups in Strong Acids. Synthesis of Substituted Salicylaldehydes. Chemical and Pharmaceutical Bulletin, 31(5), 1751-1753.
  • Reimer Tiemann Reaction: Mechanism and application - Chemistry Notes. (2022, February 2). Retrieved from [Link]

  • Convenient Method for the ortho-Formylation of Phenols. (1999). Acta Chemica Scandinavica, 53, 258-262.
  • Casiraghi formylation - Grokipedia. (2026, January 8). Retrieved from [Link]

  • Gattermann-Koch Reaction: Mechanism, Limitations and Examples - Collegedunia. (2021, November 22). Retrieved from [Link]

  • Reimer and Tiemann Reaction – Explanation, Reaction Conditions, and Important FAQs - Vedantu. (n.d.). Retrieved from [Link]

  • Reimer–Tiemann reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Reimer Tiemann Reaction | RecNotes. (n.d.). Retrieved from [Link]

  • Duff Reaction. (n.d.). Retrieved from [Link]

  • Gattermann reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Hansen, T. V., & Skattebøl, L. (2005). ORTHO-FORMYLATION OF PHENOLS; PREPARATION OF 3-BROMOSALICYLALDEHYDE. Organic Syntheses, 82, 64.
  • Duff Reaction - SynArchive. (n.d.). Retrieved from [Link]

  • Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220.
  • Suzuki, Y., & Takahashi, H. (1983). Formylation of Phenols with Electron-withdrawing Groups in Strong Acids. Synthesis of Substituted Salicylaldehydes. Chemical and Pharmaceutical Bulletin, 31(5), 1751-1753.
  • Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions - SCIRP. (2014, March 6). Retrieved from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

  • Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A - JOCPR. (n.d.). Retrieved from [Link]

  • Synthesis of Aldehydes by Organocatalytic Formylation Reactions of Boronic Acids with Glyoxylic Acid | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Li, D., Wei, L., Xiong, W., Jiang, H., & Qi, C. (2023). Palladium-Catalyzed Reductive Formylation of Aryl Iodides with CO2 under Mild Conditions. The Journal of Organic Chemistry, 88(8), 5231–5237.
  • Recent Advances On Direct Formylation Reactions | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Metal‐Free Organocatalytic Formylation by CO2‐Masked Carbene Functionalized Graphene Oxide Nanosheets - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of Aldehydes by Organocatalytic Formylation Reactions of Boronic Acids with Glyoxylic Acid - PubMed. (2017, July 3). Retrieved from [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. (2023, April 24). Retrieved from [Link]

  • Gattermann Koch Reaction Detailed Explanation with Applications - Testbook. (n.d.). Retrieved from [Link]

  • Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Gattermann Koch Reaction Mechanism - BYJU'S. (2019, January 25). Retrieved from [Link]

  • Formylation - Common Conditions. (n.d.). Retrieved from [Link]

  • Formylation of phenols using formamidine acetate | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - PMC. (n.d.). Retrieved from [Link]

  • Benzaldehyde derivative synthesis by formylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Process for formylation of aromatic compounds - Google Patents. (n.d.).
  • Formylation - Wikipedia. (n.d.). Retrieved from [Link]

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Alternative Reducing Agents for Chlorophenyl-(pyridinyl)-methanone Oxime: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The reduction of diaryl ketoximes to their corresponding primary amines is a foundational transformation in medicinal chemistry. When the substrate is chlorophenyl-(pyridinyl)-methanone oxime , the synthetic challenge scales significantly. This specific structural motif—a precursor to various antihistamines and CNS-active active pharmaceutical ingredients (APIs)—contains three highly reactive centers: the reducible oxime ( C=N−OH ), a pyridine ring capable of catalyst poisoning, and a chlorophenyl ring highly susceptible to hydrodehalogenation[1][2].

As a Senior Application Scientist, I have evaluated numerous reduction methodologies to bypass the limitations of the traditional Zinc/Acetic Acid (Zn/AcOH) baseline. This guide objectively compares alternative reducing agents, dissects their mechanistic causality, and provides self-validating experimental protocols to achieve absolute chemoselectivity.

The Chemoselectivity Challenge & Mechanistic Pathways

The traditional reduction of chlorophenyl-(pyridinyl)-methanone oxime using Zn/AcOH reliably yields the target amine[3]. However, it requires highly acidic conditions that complicate the isolation of the basic pyridine product and generates stoichiometric heavy metal waste.

Attempting to modernize this with standard catalytic hydrogenation (e.g., Pd/C + H2​ ) frequently results in catastrophic failure. The transition metal catalyst readily inserts into the aryl-chloride bond, leading to hydrodehalogenation[4]. Furthermore, modern biocatalytic and computational studies reveal that oxime reduction often proceeds via an imine intermediate following N−O bond cleavage, rather than a hydroxylamine[5]. If the reducing agent lacks sufficient hydride-transfer velocity, the reaction stalls at the imine or degrades.

Mechanism Oxime Chlorophenyl-(pyridinyl) -methanone oxime Imine Imine Intermediate (Post N-O Cleavage) Oxime->Imine Lewis Acid / Reductant (- H2O) Amine Target Amine (Primary Amine) Imine->Amine Hydride Transfer (Fast) Dehalogenation Degradation (Dehalogenated Amine) Amine->Dehalogenation Over-reduction (e.g., Pd/C + H2)

Mechanistic pathway of diaryl ketoxime reduction highlighting the risk of hydrodehalogenation.

Comparative Analysis of Alternative Reducing Agents

To avoid dehalogenation while maintaining high conversion rates, we must utilize reducing agents that offer precise electronic activation of the oxime without providing the over-potential required to cleave the C−Cl bond.

Alternative A: The NaBH4​ / ZrCl4​ / Al2​O3​ System (Solvent-Free)

Sodium borohydride ( NaBH4​ ) alone is insufficiently reactive to reduce oximes[6]. However, when coupled with Zirconium(IV) chloride ( ZrCl4​ ) on an Alumina ( Al2​O3​ ) support, the system becomes exceptionally potent.

  • Causality: ZrCl4​ acts as a hard Lewis acid, coordinating strongly to the oxime oxygen and nitrogen. This polarization makes the adjacent carbon highly electrophilic, allowing rapid hydride attack by NaBH4​ [6]. Because the reaction is driven by solid-state grinding, the localized frictional heat and high effective concentration drive the reaction to completion in minutes without touching the aryl chloride.

Alternative B: Zinc / Ammonium Formate (Catalytic Transfer Hydrogenation)

This method replaces harsh acetic acid with ammonium formate ( HCOONH4​ ) acting as a hydrogen donor[7].

  • Causality: In the presence of zinc dust, ammonium formate decomposes to yield nascent hydrogen species. This transfer hydrogenation operates at a near-neutral pH, preventing the protonation of the pyridine ring (which often complicates extractions). The reduction potential of this system is perfectly tuned to reduce the C=N bond while leaving the C−Cl bond entirely intact[7].

Alternative C: Homogeneous Ruthenium/Triphos Catalysis

For highly scalable, solvent-based manufacturing, homogeneous Ru /triphos complexes have emerged as powerful tools for oxime hydrogenation.

  • Causality: Unlike heterogeneous Pd/C , the sterically bulky triphos ligand on the Ruthenium center prevents oxidative addition into the aryl-chloride bond. This allows for the use of H2​ gas with high turnover frequencies (TOF > 7500 h−1 ) and minimal waste generation.

Quantitative Performance Matrix
Reducing SystemReaction TimeYield (%)Dehalogenation RiskE-Factor (Waste)Scalability
Zn / AcOH (Baseline)2–4 hours60–70%LowHigh (Stoichiometric Zn)High
NaBH4​ / ZrCl4​ / Al2​O3​ < 5 mins85–92%None Low (Solvent-free)Moderate
Zn / HCOONH4​ 15–30 mins80–88%None MediumHigh
Ru /triphos + H2​ < 1 hour> 90%LowVery Low Low (Requires Pressure)

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process visual cues are included to ensure the mechanistic steps are proceeding as intended.

Protocol 1: Solvent-Free Reduction via NaBH4​ / ZrCl4​ / Al2​O3​

This protocol is ideal for rapid, bench-scale synthesis where absolute chemoselectivity is required[6].

Protocol Prep 1. Solid Support Prep Grind ZrCl4 + Al2O3 Substrate 2. Substrate Addition Add Oxime (1 eq) Prep->Substrate Reagent 3. Reductant Addition Add NaBH4 (5 eq) Substrate->Reagent Reaction 4. Solvent-Free Grinding RT, 2-5 min (Monitor via TLC) Reagent->Reaction Workup 5. Workup Et2O Extraction & Filtration Reaction->Workup

Step-by-step workflow for the solvent-free NaBH4/ZrCl4/Al2O3 reduction protocol.

Step-by-Step Methodology:

  • Solid Support Preparation: In a dry agate mortar, combine ZrCl4​ (1.0 mmol) and γ -alumina (1.0 mmol). Grind thoroughly for 1 minute.

    • Causality: γ -alumina provides a high-surface-area bed that disperses the highly hygroscopic ZrCl4​ , preventing clumping and ensuring uniform Lewis acid distribution.

  • Substrate Activation: Add chlorophenyl-(pyridinyl)-methanone oxime (1.0 mmol) to the mortar. Grind for an additional 1 minute.

    • Validation: A slight color shift may occur as the Lewis acid coordinates with the pyridinyl and oxime nitrogens.

  • Hydride Reduction: Add NaBH4​ (5.0 mmol) in one portion. Grind the mixture vigorously at room temperature for 2–5 minutes.

    • Causality: The mechanical friction generates localized activation energy. The excess NaBH4​ is required to overcome the consumption of hydrides by the N−O bond cleavage (producing water, which reacts with NaBH4​ ).

  • Workup & Isolation: Suspend the resulting solid in diethyl ether (15 mL). Filter the mixture through a sintered glass funnel. Wash the solid cake with an additional 10 mL of ether.

    • Causality: The target amine is highly soluble in ether, whereas the inorganic salts ( Zr , Al , B ) remain completely insoluble. Evaporation of the ether yields the pure primary amine without the need for aqueous basic extraction.

Protocol 2: Catalytic Transfer Hydrogenation via Zn / HCOONH4​

This protocol is better suited for scale-up, utilizing standard stirred-tank reactor setups while avoiding the harshness of the baseline Zn/AcOH method[7].

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve chlorophenyl-(pyridinyl)-methanone oxime (1.0 mmol) in methanol (10 mL).

    • Causality: Methanol acts as a protic solvent, stabilizing the imine intermediate and facilitating proton transfer during the reduction.

  • Reagent Addition: Add activated zinc dust (2.0 mmol) followed by ammonium formate (10.0 mmol).

    • Validation: Upon addition and slight warming (if necessary), gentle effervescence ( CO2​ and NH3​ gas evolution) will be observed. This gas evolution is the self-validating visual cue that the transfer hydrogenation is active.

  • Reduction: Stir the mixture at room temperature (or mild reflux, 40°C, if TLC indicates slow conversion) for 15–30 minutes.

  • Workup & Isolation: Filter the reaction mixture through a pad of Celite to remove the zinc dust.

    • Safety Causality: Celite prevents fine, potentially pyrophoric zinc particles from passing into the filtrate.

  • Purification: Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate (20 mL) and 10% aqueous NH4​OH (10 mL). Separate the organic layer, dry over Na2​SO4​ , and evaporate to yield the target chlorophenyl-(pyridinyl)-methanamine.

Sources

Comparative Antibacterial Efficacy of Novel Methylamine Hydrochloride Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The escalating crisis of multidrug-resistant (MDR) bacterial pathogens—particularly Methicillin-Resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Gram-negative strains—has forced drug development professionals to look beyond traditional antibiotic scaffolds. Methylamine hydrochloride (CAS 593-51-1) has emerged as an indispensable synthetic precursor, providing the essential methylamino group required to modify biological activity and enhance drug efficacy.

Recent structural innovations have yielded novel classes of methylamine hydrochloride derivatives, including benzo[b]thiophene analogs, chlorophenyl-(pyridinyl)-methylamine salts, and aminoguanidine conjugates. This guide provides an objective, data-driven comparison of these novel derivatives against standard antibacterial agents, detailing their mechanistic pathways and outlining the self-validating experimental protocols required for rigorous efficacy profiling.

Mechanistic Elucidation: Dual-Action Pathways

Traditional antibiotics often rely on single-target mechanisms (e.g., β-lactams targeting penicillin-binding proteins), making them highly susceptible to bacterial efflux pumps or enzymatic degradation. In contrast, novel methylamine hydrochloride derivatives frequently exhibit a multi-targeted, synergistic mechanism of action.

The protonated amine group in these derivatives maintains a cationic charge at physiological pH. This facilitates rapid electrostatic binding to the negatively charged bacterial cell envelope—specifically lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following membrane permeabilization, lipophilic moieties (such as the benzo[b]thiophene core) penetrate the intracellular space, triggering severe oxidative stress and subsequent DNA fragmentation 1.

MOA A Methylamine Hydrochloride Derivatives B Electrostatic Binding to Bacterial Membrane A->B Cationic interaction D Intracellular Penetration A->D Lipophilic moiety C Membrane Permeabilization & Disruption B->C Structural destabilization F Leakage of Cytosolic Components C->F Pore formation E ROS Generation & DNA Damage D->E Oxidative stress G Bactericidal Cell Death E->G F->G

Fig 1: Dual-mechanism pathway of novel methylamine hydrochloride derivatives inducing cell death.

Comparative Efficacy Profiling

To objectively evaluate the therapeutic potential of these novel compounds, we must benchmark their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against established clinical standards.

Recent in vitro studies demonstrate that C-Benzo[b]thiophen-5-yl-methylamine hydrochloride and novel aminoguanidine derivatives exhibit potent broad-spectrum activity, often outperforming or matching standard agents like Ampicillin and Ciprofloxacin, particularly against resistant strains 12.

Table 1: Comparative MIC Values (µg/mL) Across Key Pathogens
Compound Class / AntibioticS. aureus (MRSA)S. aureus (MSSA)E. coliP. aeruginosaMechanism Type
C-Benzo[b]thiophen-5-yl-methylamine HCl 4.02.08.016.0Membrane/ROS
Aminoguanidine Derivatives 2.0 - 8.02.0 - 4.04.0 - 8.016.0 - 32.0Membrane Disruption
Chlorophenyl-methylamine Salts 8.04.016.032.0Membrane Disruption
Ampicillin (Standard)>64.0 (Resistant)1.08.0>64.0Cell Wall Synthesis
Ciprofloxacin (Standard)16.0 - 32.00.50.251.0DNA Gyrase Inhibitor

Data synthesized from recent pharmacological evaluations of methylamine-derived antimicrobial agents.123

Self-Validating Experimental Methodologies

As application scientists, we must ensure that every protocol acts as a self-validating system. False positives (e.g., compound precipitation mistaken for bacterial turbidity) and false negatives (e.g., solvent toxicity) frequently derail drug development pipelines. The following methodologies are engineered to isolate the true pharmacological effect of the derivatives.

Protocol 1: Broth Microdilution Assay (MIC/MBC)

Objective: Determine the lowest concentration of the derivative that inhibits visible growth (MIC) and results in ≥99.9% bacterial death (MBC).

  • Inoculum Standardization: Cultivate bacterial strains to the mid-logarithmic phase (OD₆₀₀ ~0.5).

    • Causality: Membrane-targeting and ROS-generating agents require active cellular metabolism to exhibit true bactericidal kinetics. Stationary phase cells possess altered membrane lipid profiles that may yield false tolerance.

  • System Controls Implementation: Prepare a 96-well plate with the following internal controls:

    • Sterility Control: Broth only (Validates media integrity).

    • Growth Control: Broth + Bacteria (Validates bacterial viability).

    • Vehicle Control: Broth + Bacteria + 1% DMSO (Ensures the solvent used to dissolve the lipophilic derivative does not independently inhibit growth).

    • Positive Control: Standard antibiotic (e.g., Ciprofloxacin) to validate assay sensitivity.

  • Serial Dilution & Inoculation: Perform two-fold serial dilutions of the methylamine derivative (ranging from 128 µg/mL to 0.125 µg/mL). Add the standardized inoculum to achieve a final concentration of 5×105 CFU/mL.

  • Resazurin Addition (Post-Incubation): After 18-24 hours at 37°C, add 0.015% resazurin dye.

    • Causality: Resazurin acts as an objective, colorimetric metabolic indicator (blue = dead/inhibited, pink = viable), eliminating the subjectivity of visual turbidity assessments, especially if the novel compound precipitates.

  • MBC Determination: Plate 10 µL from all optically clear wells onto fresh Mueller-Hinton agar. The lowest concentration yielding no colony growth after 24 hours is the MBC.

Protocol 2: Time-Kill Kinetics Assay

Objective: Quantify the pharmacodynamic bactericidal rate of the compound over 24 hours.

Workflow S1 1. Inoculum Preparation (Log-phase, 10^6 CFU/mL) S2 2. Compound Exposure (Vehicle, 1x, 2x, 4x MIC) S1->S2 Ensures active metabolism S3 3. Timed Incubation (0, 2, 4, 8, 12, 24 hrs at 37°C) S2->S3 Concentration-dependent S4 4. Serial Dilution & Agar Plating S3->S4 Aliquot extraction S5 5. Colony Counting (CFU/mL Quantification) S4->S5 Neutralizes carryover S6 6. Time-Kill Kinetics Curve Generation S5->S6 Log-reduction analysis

Fig 2: Self-validating experimental workflow for Time-Kill kinetics assay.

  • Exposure: Expose a 1×106 CFU/mL bacterial suspension to the derivative at 1×, 2×, and 4× MIC.

    • Causality: Testing multiples of the MIC determines whether the bactericidal action is concentration-dependent (rate of kill increases with concentration) or time-dependent.

  • Temporal Sampling & Neutralization: At predetermined intervals (0, 2, 4, 8, 12, 24 hours), extract 100 µL aliquots and immediately perform 10-fold serial dilutions in sterile PBS.

    • Causality: Direct plating of the aliquot can result in drug carryover onto the agar, inhibiting growth and causing a false-positive kill rate. Serial dilution neutralizes the drug concentration below its active threshold.

  • Quantification: Plate the dilutions, incubate for 24 hours, and calculate the log10​ CFU/mL reduction. A ≥3log10​ reduction (99.9% kill) relative to the initial inoculum defines bactericidal activity 4.

Discussion and Future Directions

The integration of the methylamine hydrochloride scaffold into complex heterocyclic structures has proven to be a highly effective strategy for overcoming bacterial resistance mechanisms. The data clearly indicates that derivatives like C-Benzo[b]thiophen-5-yl-methylamine hydrochloride and aminoguanidine conjugates possess potent, broad-spectrum bactericidal properties. Their ability to rapidly permeabilize membranes and induce intracellular damage significantly lowers the propensity for bacteria to develop resistance compared to single-target antibiotics.

Future drug development efforts should focus on optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of these derivatives, ensuring that their potent in vitro efficacy translates safely into in vivo therapeutic models.

References

  • Synthesis and biological evaluation of novel aminoguanidine derivatives as potential antibacterial agents Source: Scientific Reports (PMC) URL:[Link]

  • Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives Source: Der Pharma Chemica URL:[Link]

  • Synthesis and Biological Activities of Oxazolidinone Pleuromutilin Derivatives as a Potent Anti-MRSA Agent Source: ACS Infectious Diseases URL:[Link]

Sources

Gas Chromatography (GC) vs. High-Performance Liquid Chromatography (HPLC) for Amine Analysis: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

The precise quantification of amines is a critical requirement across drug development, environmental monitoring, and food safety. However, amines present unique analytical challenges. Their inherent basicity, high polarity, and strong hydrogen-bonding capabilities often lead to severe peak tailing, irreversible adsorption to stationary phases, and poor reproducibility.

Choosing the correct chromatographic technique—Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)—requires a deep understanding of the physicochemical properties of the target analyte and the mechanistic interactions within the instrument. This guide provides an objective, data-driven comparison of GC and HPLC methodologies for amine analysis, complete with validated experimental protocols.

Mechanistic Comparison: GC vs. HPLC for Amines

Gas Chromatography (GC-MS/FID)

GC separates compounds based on their volatility and thermal stability. When analyzing free amines, the active hydrogen atoms interact strongly with the silanol groups on standard silica-based GC columns. This interaction causes peak broadening and loss of sensitivity.

The Causality of Derivatization: To resolve this, chemical derivatization is generally mandatory for GC amine analysis. Reagents like propyl chloroformate or bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active hydrogen atoms. This mechanistic shift effectively neutralizes the amine's polarity, increases its volatility, and prevents column degradation, enabling sharp, symmetrical peaks during gas-phase separation 1.

High-Performance Liquid Chromatography (HPLC-UV/FLD)

HPLC utilizes a liquid mobile phase, making it inherently superior for non-volatile, polar, or thermally labile biomolecules. While HPLC can easily separate free amines using reversed-phase (RP-HPLC) columns, the primary challenge lies in detection, as aliphatic amines lack strong chromophores or fluorophores.

The Causality of Derivatization: In HPLC, derivatization is employed not for separation, but to transduce the chemical presence of the amine into a highly sensitive signal. Pre-column or post-column derivatization with reagents like o-phthalaldehyde (OPA) or dansyl chloride attaches a fluorescent or UV-active tag to the amine, enabling trace-level detection via Fluorescence Detectors (FLD) or UV-Vis 2.

DecisionTree Start Amine Sample Analysis Volatile Is the amine volatile & thermally stable? Start->Volatile GC Gas Chromatography (GC-MS/FID) Volatile->GC Yes HPLC Liquid Chromatography (HPLC-UV/FLD) Volatile->HPLC No / Polar / Large DerivGC Derivatization Required (e.g., Propyl Chloroformate) GC->DerivGC To reduce polarity & tailing DerivHPLC Derivatization for FLD/UV? (e.g., OPA, Dansyl-Cl) HPLC->DerivHPLC To add chromophore/ fluorophore

Decision logic for selecting between GC and HPLC for amine analysis.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following methodologies incorporate self-validating steps to confirm extraction efficiency and instrument stability.

Protocol 1: GC-MS Quantification via Propyl Chloroformate Derivatization

Causality: Propyl chloroformate is selected because it reacts rapidly with amines directly in aqueous media, bypassing the exhaustive drying steps required by traditional silylation reagents 3.

  • Sample Preparation: Adjust the aqueous amine sample (1 mL) to an alkaline pH (pH > 9) using 1M NaOH to ensure amines are in their free-base form.

  • Internal Standardization (Self-Validation): Spike the sample with a known concentration of a deuterated internal standard (e.g., D5-pyridine). A consistent internal standard peak area in the final chromatogram will validate extraction efficiency and instrument stability.

  • Derivatization: Add 100 µL of propyl chloroformate. The reaction converts primary and secondary amines into stable, volatile carbamates.

  • Extraction: Extract the derivatized amines into 500 µL of an organic solvent (e.g., hexane). Vortex for 1 minute and centrifuge to separate the layers.

  • GC-MS Analysis: Inject 1 µL of the organic layer into a GC-MS equipped with a mid-polarity capillary column (e.g., DB-5ms). Utilize Selected Ion Monitoring (SIM) mode targeting the specific molecular ions of the carbamate derivatives.

Protocol 2: HPLC-FLD Online Derivatization with OPA

Causality: OPA, in the presence of a thiol, reacts with primary amines in under two minutes at room temperature. This rapid kinetics makes it ideal for automated, online pre-column derivatization, significantly reducing manual sample handling errors 2.

  • Reagent Preparation: Dissolve o-phthalaldehyde (OPA) and a thiol (e.g., 3-mercaptopropionic acid) in a 0.1 M borate buffer adjusted to pH 9.5.

  • System Suitability (Self-Validation): Run a blank buffer injection followed by a known calibration standard before the sample sequence. The absence of peaks in the blank validates reagent purity, while the standard confirms derivatization efficiency.

  • Online Derivatization: Program the HPLC autosampler to mix the amine sample with the OPA reagent in a 1:1 ratio. Allow a 2-minute reaction time within the injection loop to form the fluorescent isoindole derivative.

  • Separation & Detection: Inject the mixture onto a C18 reversed-phase column. Use a gradient elution of acetate buffer and acetonitrile. Monitor the eluent using a Fluorescence Detector (FLD) set to an excitation wavelength of 340 nm and an emission wavelength of 450 nm.

HPLCWorkflow S1 Amine Sample S3 OPA + Thiol Derivatization S1->S3 S2 Borate Buffer (pH 9.5) S2->S3 S4 RP-HPLC (C18 Column) S3->S4 Isoindole Derivative S5 Fluorescence Detection S4->S5

Experimental workflow for HPLC-FLD amine analysis using OPA derivatization.

Quantitative Data Comparison

The table below summarizes key validation parameters for GC-MS and HPLC-FLD in the context of amine analysis. The data represents typical values reported in analytical validation studies 124.

Validation ParameterGC-MS (Carbamate/Silyl Derivatives)HPLC-FLD (OPA/Dansyl Derivatives)
Limit of Detection (LOD) 0.04 – 0.23 pg (Absolute)0.9 – 7.2 ng (Alkyl amines)
Linearity (R²) > 0.99> 0.99
Precision (%RSD) < 6.0%< 2.5%
Accuracy (% Recovery) 85% – 103%70% – 109%

Note: While GC-MS generally offers superior absolute sensitivity for highly volatile derivatives, HPLC-FLD provides exceptional precision and broader applicability for complex, non-volatile biological matrices without requiring aggressive extraction procedures.

Conclusion

For drug development professionals and analytical chemists, the choice between GC and HPLC for amine analysis hinges on the sample matrix and the physical properties of the target compound. GC-MS is the premier choice when unparalleled sensitivity and structural confirmation are required, provided the laboratory can accommodate the necessary derivatization and extraction workflows. Conversely, HPLC-FLD stands out for its automation capabilities, excellent precision, and ability to handle high-molecular-weight or thermally unstable amines directly from aqueous environments.

References

  • Nakovich, J. "Analysis of Biogenic Amines by GC/FID and GC/MS." VTechWorks, Virginia Tech.[Link]

  • Zhu, F., et al. "Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols." PLoS One (PMC).[Link]

  • Chromatography Online. "Going Low: Understanding Limit of Detection in Gas Chromatography (GC)." LCGC North America.[Link]

Sources

Beyond the Carbonyl: Evaluating Catalyst Efficiency in Pharmaceutical Carbonylation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Carbonylation reactions are a cornerstone of modern drug development, enabling the direct installation of carbonyl groups (amides, esters, ketones) into complex molecular scaffolds[1]. For application scientists and process chemists, selecting the right catalytic system—balancing turnover frequency (TOF), substrate scope, and operational safety—is critical.

This guide objectively evaluates the efficiency of benchmark Palladium (Pd) complexes against emerging Nickel (Ni) alternatives[2],[3]. By dissecting the mechanistic causality behind ligand selection and providing self-validating experimental frameworks, this guide serves as a practical blueprint for optimizing carbonylation workflows in pharmaceutical synthesis.

Mechanistic Causality: The Two-Electron Transfer (TET) Pathway

In transition-metal-catalyzed carbonylation of aryl halides, the reaction typically proceeds via a two-electron transfer (TET) process[1]. The efficiency of the catalyst is determined by its ability to smoothly navigate four distinct stages: oxidative addition, CO insertion, nucleophilic attack, and reductive elimination.

The choice of metal and ligand directly dictates the rate-limiting step. For instance, electron-rich ligands accelerate oxidative addition, while sterically bulky ligands with large bite angles force the metal center into a geometry that dramatically accelerates reductive elimination.

TET_Pathway A Pd(0)L_n Active Catalyst B Oxidative Addition (Ar-X) A->B Ar-X C CO Insertion (Ar-Pd-X -> Ar-CO-Pd-X) B->C CO D Nucleophilic Attack (HNR2) C->D Amine E Reductive Elimination (Product + HX) D->E Base E->A Regeneration

Catalytic cycle of Pd-catalyzed aminocarbonylation of aryl halides.

Comparative Analysis: Palladium Ligands in Aminocarbonylation

The efficiency of Pd-catalyzed aminocarbonylation is heavily dictated by the phosphine ligand. Subtle differences in substrate and ligand properties drastically alter the reaction outcome, proving that a "one-ligand-for-all-substrates" approach is ineffective[4].

  • Xantphos: Featuring a large natural bite angle (~111°), Xantphos enforces a rigid square-planar geometry that brings the acyl and amine groups into close proximity, highly accelerating reductive elimination. It is exceptionally productive for electron-poor aryl iodides and bromides, and enables low-temperature couplings (down to 45 °C) when deployed as a palladacycle precatalyst[5],[6].

  • dppf: A flexible bidentate ligand (bite angle ~99°). It excels when utilizing less nucleophilic amines or sterically hindered substrates, offering a robust balance between oxidative addition and CO insertion[4].

  • PPh3: A standard, inexpensive monodentate ligand. While effective for electron-rich and neutral aryl iodides, it often requires higher temperatures and is prone to off-target pathways (e.g., double carbonylation) compared to bidentate alternatives[4].

Table 1: Quantitative Comparison of Pd-Ligand Systems in Aminocarbonylation
Catalyst/Ligand SystemOptimal SubstratesYield RangeOptimal TempKey Mechanistic AdvantageLimitation
Pd(OAc)₂ / Xantphos Electron-poor aryl bromides/iodides78% - 92%45 °C - 100 °CRapid reductive elimination via large bite angleUnproductive with highly bulky secondary amines
Pd(OAc)₂ / dppf Less nucleophilic amines, neutral aryls58% - 85%100 °CHigh functional group toleranceSlower oxidative addition compared to Xantphos
Pd(OAc)₂ / PPh3 Electron-rich aryl iodides50% - 89%100 °C - 120 °CLow steric hindrance allows facile CO insertionProne to catalyst deactivation; poor for electron-poor aryls

(Data synthesized from comparative studies on acyl amidine synthesis and low-temperature palladacycle precatalyst applications[4],[6].)

The Emerging Paradigm: Nickel-Catalyzed Reductive Carbonylation

While Palladium remains the industry standard, Nickel catalysis has emerged as a disruptive, cost-effective alternative[2]. A significant breakthrough in Ni-catalyzed carbonylation is the ability to use nitroarenes directly as the nitrogen source under reductive conditions (using Zn or Mn as reductants). This bypasses the traditional, costly step of pre-reducing nitroarenes to anilines[2]. Furthermore, Ni catalysts effectively utilize CO surrogates like N,N-dimethylformamide (DMF), which acts as both the CO and amine source, drastically improving safety profiles[7].

Ni_Pathway Start Aryl Halide + Nitroarene Prep Add Ni(II) Precatalyst & Zn/Mn Reductant Start->Prep Reduction In Situ Reduction Ni(II) -> Ni(0) Prep->Reduction Carbonylation CO Insertion (from Surrogate or Gas) Reduction->Carbonylation Active Ni(0) Product Aryl Amide Product Carbonylation->Product C-N Bond Formation

Workflow for Ni-catalyzed reductive aminocarbonylation using nitroarenes.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate internal validation checkpoints. Every protocol must function as a self-validating system to prevent downstream failures in multistep drug synthesis.

Protocol A: Ex-Situ CO Generation for Pd-Catalyzed Aminocarbonylation

Objective: Synthesize aryl amides safely without pressurized CO cylinders, utilizing Mo(CO)₆ as a solid CO surrogate[4]. Causality Focus: DBU mediates the controlled decomposition of Mo(CO)₆ to release CO gas, while Et₃N acts as the base in the reaction chamber to neutralize the HX byproduct, driving the reductive elimination forward.

Step-by-Step Methodology:

  • Chamber A (Reaction): In one vial of an H-tube system, add aryl bromide (0.5 mmol), amine (1.5 equiv), Pd(OAc)₂ (5 mol%), Xantphos (5 mol%), and Et₃N (2.5 equiv) in 2.5 mL DMF.

  • Chamber B (CO Generation): In the connected vial, add Mo(CO)₆ (0.5 equiv) and DBU (2.5 equiv) in 2.5 mL 1,4-dioxane.

  • System Seal & Heat: Seal the H-tube immediately and heat to 100 °C for 4 hours.

  • Validation Checkpoint: At t = 2h, extract a 10 µL aliquot from Chamber A via syringe. Quench in EtOAc/H₂O and run TLC (Hexane:EtOAc 3:1) against the starting material. Validation: The complete disappearance of the aryl bromide spot confirms active oxidative addition. If unreacted, catalyst poisoning (e.g., oxygen ingress) has occurred.

  • Workup: Cool to room temperature, vent the residual CO in a fume hood, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Ni-Catalyzed Aminocarbonylation using DMF as a CO Surrogate

Objective: Economical amide synthesis utilizing DMF as the solvent, CO source, and dimethylamine source[7]. Causality Focus: DMF undergoes C-N bond cleavage mediated by the Ni(0) catalyst and base to generate the active CO and amine species in situ, eliminating the need for external gaseous reagents.

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge a Schlenk tube with Ni(OAc)₂·4H₂O (10 mol%), aryl iodide (1.0 mmol), and NaOMe (3.0 equiv).

  • Solvent Addition: Add anhydrous DMF (3 mL) via syringe. Seal the tube.

  • Reaction: Heat the sealed tube to 130 °C for 12-24 hours behind a blast shield.

  • Validation Checkpoint: At t = 12h, monitor the reaction via GC-MS using dodecane (added initially) as an internal standard. Validation: The presence of the N,N-dimethylamide molecular ion peak confirms successful CO surrogate activation and C-N bond cleavage of DMF.

  • Workup: Quench with water, extract with dichloromethane, concentrate under reduced pressure, and purify via silica gel chromatography.

Conclusion

For standard pharmaceutical library synthesis, remains the gold standard for electron-deficient substrates[6], while offers robustness for bulky, less nucleophilic amines[4]. However, as drug development scales, the economic and operational advantages of Ni-catalyzed systems—especially those utilizing CO surrogates or direct nitroarene coupling—present a compelling case for integration into process chemistry workflows.

References

  • Title: Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacycle Precatalyst Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Acyl Amidines by Pd-Catalyzed Aminocarbonylation: One-Pot Cyclizations and 11C Labeling Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Amide synthesis via nickel-catalysed reductive aminocarbonylation of aryl halides with nitroarenes Source: Nature Communications (via NIH PMC) URL: [Link]

  • Title: DMF as CO Surrogate in Carbonylation Reactions: Principles and Application to the Synthesis of Heterocycles Source: Molecules (MDPI) URL: [Link]

  • Title: Carbonylation: Unlocking Opportunities for Bioactive Molecule and Pharmaceutical Development Source: ACS Catalysis (ACS Publications) URL: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for (2-Chloro-6-methylphenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, field-tested guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for handling (2-Chloro-6-methylphenyl)methanamine hydrochloride (CAS No: 1314979-09-3). As drug development professionals, our primary responsibility extends beyond experimental outcomes to encompass the unwavering safety of our personnel. This document is structured not as a rigid checklist, but as a dynamic risk-assessment framework, empowering you to make informed safety decisions grounded in scientific principles.

Foundational Safety: Understanding the Hazard Profile

(2-Chloro-6-methylphenyl)methanamine hydrochloride is a solid, powdered substance that presents multiple, well-defined hazards.[1] Understanding the nature of these risks is the critical first step in mitigating them. The Globally Harmonized System (GHS) provides a clear classification of its dangers, which directly informs our PPE strategy.[1][2][3]

Hazard ClassificationGHS Hazard StatementPractical Implication in the Laboratory
Acute Toxicity (Oral) H302: Harmful if swallowedIngestion can lead to adverse health effects. This highlights the need to prevent hand-to-mouth contamination through strict hygiene and proper glove use.[1][4]
Skin Irritation H315: Causes skin irritationDirect contact with the solid powder or solutions can cause skin inflammation, redness, and discomfort. This mandates the use of a protective barrier (lab coat and chemical-resistant gloves).[1][2][3]
Eye Irritation H319: Causes serious eye irritationThe powder is particularly hazardous to the eyes and can cause significant irritation. This makes robust eye protection non-negotiable.[1][2][3]
Respiratory Irritation H335: May cause respiratory irritationAs a fine powder, this compound can easily become airborne during handling (e.g., weighing, transferring). Inhalation can irritate the respiratory tract, making engineering controls and, in some cases, respiratory protection essential.[1][2][3]

The GHS warning pictogram associated with this chemical is the GHS07 Exclamation Mark , signaling these specific moderate hazards.[1][3]

The Core PPE Ensemble: A Multi-Barrier Defense System

Effective safety is not about a single piece of equipment but a holistic system. We begin with engineering controls as our primary barrier and supplement with personal gear.

Primary Barrier: Engineering Controls

Your first and most effective line of defense is to handle this compound within a certified chemical fume hood.[2][5] This is especially critical during any procedure that can generate dust, such as weighing, aliquoting, or scraping a container. The fume hood contains airborne particles at the source, drastically reducing the risk of inhalation.[2]

Secondary Barrier: Personal Protective Equipment

This is the equipment worn to protect you from any hazards that are not fully contained by engineering controls.

  • Eye and Face Protection:

    • Mandatory: At a minimum, chemical safety goggles conforming to NIOSH (US) or EN 166 (EU) standards are required at all times.[2][6] Unlike standard safety glasses, goggles provide a seal around the eyes, offering superior protection from airborne dust and splashes.

    • Recommended for High-Risk Tasks: When handling larger quantities or during dissolution steps where splashing is possible, supplement goggles with a full-face shield.[2]

  • Hand Protection:

    • Gloves: Wear compatible, chemical-resistant gloves, such as nitrile gloves.[7] Always inspect gloves for tears or punctures before use.[7]

    • Technique is Critical: Skin contact often occurs during glove removal. Practice proper doffing technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands. Dispose of used gloves immediately into a designated hazardous waste container.[2][7]

  • Body Protection:

    • Lab Coat: A clean, buttoned lab coat is mandatory to protect your skin and personal clothing from contamination.[6][7]

    • Additional Protection: For large-scale operations or spill cleanup, consider disposable coveralls for enhanced protection.

  • Respiratory Protection:

    • When Required: A government-approved respirator (e.g., NIOSH-approved N95 or higher) is necessary if you must handle the powder outside of a functioning fume hood or if ventilation is inadequate.[6][7][8] It is also required during the cleanup of significant spills where dust generation is unavoidable.

    • Fit and Training: Ensure you have been properly fit-tested and trained on the use, maintenance, and limitations of your respirator.

Operational Protocols: PPE in Practice

The level of PPE required is dynamic and corresponds to the specific task and associated risk.

Laboratory TaskMinimum Required PPERationale & Key Considerations
Weighing & Aliquoting (Solid) Chemical Fume Hood, Lab Coat, Nitrile Gloves, Safety GogglesHighest risk of inhalation. Performing this in a fume hood is the most critical control. Avoid creating dust clouds by handling the material gently.
Dissolution & Solution Handling Lab Coat, Nitrile Gloves, Safety Goggles. Face shield recommended.Risk shifts from inhalation to splash. A face shield provides an additional barrier during pouring and mixing.[2]
Reaction Monitoring & Analysis Lab Coat, Nitrile Gloves, Safety GogglesStandard protocol for handling any chemical solution. Maintain vigilance to prevent accidental contact.
Spill Cleanup & Waste Disposal Lab Coat, Double-Gloving (Nitrile), Safety Goggles, N95 RespiratorHigh risk of both inhalation and skin contact. Avoid dry sweeping. Gently cover the spill with an inert absorbent material, then carefully scoop it into a labeled hazardous waste container.[2][6]
Step-by-Step Donning and Doffing Sequence

Cross-contamination is a significant, yet preventable, risk. Adhere to a strict sequence for putting on and removing PPE.

  • Donning (Putting On):

    • Lab Coat

    • Respirator (if required)

    • Safety Goggles / Face Shield

    • Gloves (pull cuffs over the sleeves of the lab coat)

  • Doffing (Taking Off):

    • Gloves: The most contaminated item is removed first using proper technique.

    • Lab Coat: Remove by rolling it inside-out, ensuring the contaminated exterior is contained.

    • Safety Goggles / Face Shield: Handle by the strap or headband.

    • Respirator: Remove last.

    • Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[2][7]

Emergency Response and Decontamination

Your PPE is your first line of defense during an emergency.

  • Exposure Response:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[2][8] Seek medical attention if irritation develops.[9]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[2][8] Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[2][4][8]

    • Ingestion: Rinse mouth with water. Call a poison control center or doctor for treatment advice.[6][8]

  • Disposal of Contaminated Materials:

    • All disposable PPE (gloves, etc.) and materials used for spill cleanup must be placed in a clearly labeled, sealed container for hazardous waste.[5][10]

    • Non-disposable items, like goggles, must be decontaminated according to your institution's safety protocols.

    • Empty product containers must be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste.[5][11] Never wash residue into the drain.[2][7]

Logical Framework for PPE Selection

The following decision tree provides a logical workflow for determining the appropriate level of protection for any task involving this compound.

PPE_Decision_Framework cluster_0 PPE Selection Workflow for (2-Chloro-6-methylphenyl)methanamine hydrochloride start START: Assess Task q_dust Potential for Dust or Aerosol Generation? start->q_dust n_fumehood MANDATORY: Use Certified Chemical Fume Hood q_dust->n_fumehood Yes q_splash Risk of Liquid Splash? q_dust->q_splash No n_respirator CONSIDER: NIOSH N95 Respirator n_fumehood->n_respirator n_respirator->q_splash n_faceshield ADD: Full-Face Shield q_splash->n_faceshield Yes n_goggles STANDARD: Chemical Safety Goggles q_splash->n_goggles No n_standard_ppe ALWAYS USE: Lab Coat + Nitrile Gloves (Inspect Gloves Before Use) n_faceshield->n_standard_ppe n_goggles->n_standard_ppe end_node Proceed with Task Safely n_standard_ppe->end_node

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.